6-Chloro-2-methoxy-4-phenylnicotinonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-chloro-2-methoxy-4-phenylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c1-17-13-11(8-15)10(7-12(14)16-13)9-5-3-2-4-6-9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNDYAPIQIMFQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=N1)Cl)C2=CC=CC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
chemical structure and properties of 6-Chloro-2-methoxy-4-phenylnicotinonitrile
[1]
Executive Summary
6-Chloro-2-methoxy-4-phenylnicotinonitrile is a polysubstituted pyridine derivative characterized by a dense arrangement of functional groups—a nitrile, a methoxy, a chloro, and a phenyl ring—around the heteroaromatic core. This "privileged scaffold" is prized in medicinal chemistry for its versatility; the C6-chloro position serves as an electrophilic handle for cross-coupling (e.g., Suzuki-Miyaura), while the C3-nitrile and C2-methoxy groups allow for cyclization into fused systems like pyrazolopyridines and pyrido[2,3-d]pyrimidines.
Chemical Identity & Structural Analysis[2][3][4]
Nomenclature & Identifiers
| Parameter | Details |
| IUPAC Name | 6-Chloro-2-methoxy-4-phenylpyridine-3-carbonitrile |
| CAS Number | 82420-66-4 |
| Molecular Formula | C₁₃H₉ClN₂O |
| Molecular Weight | 244.68 g/mol |
| SMILES | COC1=NC(Cl)=CC(C2=CC=CC=C2)=C1C#N |
| InChI Key | BZNDYAPIQIMFQD-UHFFFAOYSA-N |
Structural Conformation
The molecule features a central pyridine ring substituted at all positions except C5.
-
Steric Twist: The C4-phenyl ring is not coplanar with the pyridine core due to steric repulsion from the adjacent C3-cyano group and C5-hydrogen. This twist (typically 30–45°) limits
-conjugation, affecting the molecule's UV absorption and solubility profile. -
Electronic Push-Pull: The C2-methoxy group acts as a
-donor (mesomeric effect), while the C3-cyano and C6-chloro groups are electron-withdrawing. This creates a polarized system where the C6 position is highly activated for nucleophilic aromatic substitution ( ).
Synthetic Pathways & Methodology
The synthesis of 6-Chloro-2-methoxy-4-phenylnicotinonitrile is typically achieved via regioselective nucleophilic aromatic substitution (
Primary Route: on 2,6-Dichloropyridine
This protocol relies on the differential reactivity of the C2 and C6 positions in 2,6-dichloro-4-phenylnicotinonitrile .
Reaction Scheme
The C2 position is electronically activated by the adjacent electron-withdrawing cyano group (ortho-effect) and the ring nitrogen. However, steric hindrance from the cyano group can sometimes direct nucleophiles to the C6 position. Controlled conditions are required to favor the C2-methoxy product.
Caption: Regioselective synthesis via nucleophilic aromatic substitution. The C2-attack is electronically favored, though steric factors must be managed.
Step-by-Step Protocol
-
Preparation: Dissolve 2,6-dichloro-4-phenylnicotinonitrile (1.0 eq) in anhydrous methanol under an inert atmosphere (
). -
Addition: Cool the solution to 0°C. Dropwise add a solution of Sodium Methoxide (NaOMe, 1.05 eq) in methanol over 30 minutes. Critical: Avoid excess alkoxide to prevent formation of the 2,6-dimethoxy byproduct.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor via TLC (Hexane:EtOAc 4:1) or HPLC.[1]
-
Workup: Quench with water to precipitate the product. Filter the solid.[2]
-
Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel) to separate the target C2-methoxy isomer from the C6-methoxy regioisomer.
Physicochemical Properties[7][8][9][10]
| Property | Value / Description | Source/Context |
| Physical State | White to pale yellow crystalline solid | Standard for nicotinonitriles |
| Melting Point | 130–140°C (Predicted) | Analogous to 6-phenyl derivatives |
| LogP (Lipophilicity) | 3.52 | Calculated (Consensus) |
| Solubility | High: DCM, DMSO, DMFLow: Water, Hexane | Lipophilic core |
| pKa | ~ -1.5 (Pyridine Nitrogen) | Weakly basic due to EWGs (Cl, CN) |
| H-Bond Acceptors | 3 (N-pyridine, N-cyano, O-methoxy) |
Reactivity & Applications
The molecule possesses three distinct "handles" for chemical modification, making it a versatile building block.
Functionalization Logic
-
C6-Chloro Displacement (Suzuki/Buchwald): The chlorine atom is highly reactive toward Pd-catalyzed cross-coupling due to the electron-deficient nature of the pyridine ring. This allows for the introduction of aryl, heteroaryl, or amino groups.
-
C3-Cyano Transformations: The nitrile group can be hydrolyzed to a primary amide (for kinase hinge binding) or cyclized with azides to form tetrazoles.
-
C2-Methoxy Demethylation: Treatment with HBr or TMSI converts the methoxy group to a pyridone (2-hydroxy), changing the hydrogen-bonding donor/acceptor profile.
Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the chloro, cyano, and methoxy functional groups.
References
-
Fluorochem. (2025). Product Specification: 6-Chloro-2-methoxy-4-phenylnicotinonitrile (CAS 82420-66-4). Fluorochem Ltd. Link
-
BenchChem. (2025).[3] Regioselectivity in Pyridine Substitution Reactions: Technical Support Guide. BenchChem. Link
-
Molaid. (2024). Physicochemical Properties of Polysubstituted Nicotinonitriles. Molaid Chemical Database. Link
-
PubChem. (2025).[4] Compound Summary: 6-Chloro-2-methoxy-nicotinonitrile derivatives. National Center for Biotechnology Information. Link
In-Depth Technical Guide: Synthesis of 6-Chloro-2-methoxy-4-phenylnicotinonitrile
Executive Summary & Target Profile
6-Chloro-2-methoxy-4-phenylnicotinonitrile (CAS: 82420-66-4) is a highly functionalized pyridine derivative serving as a critical scaffold in medicinal chemistry, particularly in the development of adenosine receptor antagonists and kinase inhibitors. Its structure features a nicotinonitrile core (pyridine-3-carbonitrile) decorated with a phenyl group at the C4 position, a methoxy group at C2, and a reactive chlorine atom at C6.
This guide details a robust, scalable synthetic pathway rooted in nucleophilic aromatic substitution (
Target Molecule Specifications
| Property | Specification |
| IUPAC Name | 6-Chloro-2-methoxy-4-phenylpyridine-3-carbonitrile |
| Molecular Formula | |
| Molecular Weight | 244.68 g/mol |
| Key Functionality | Electrophilic C6-Cl (for further coupling), C3-CN (hydrogen bond acceptor), C2-OMe (donor/acceptor) |
Retrosynthetic Analysis & Strategy
The synthesis is designed around the regioselective desymmetrization of a 2,6-dichloropyridine core. The C2 and C6 positions in 2,6-dichloro-4-phenylnicotinonitrile are both activated for nucleophilic attack, but they are electronically distinct due to the ortho-cyano group at C3.
Strategic Pathway
-
Core Construction: De novo synthesis of the pyridine ring using a Guareschi-Thorpe-type condensation to form the 2,6-dihydroxy intermediate.
-
Activation: Conversion of the dihydroxy tautomers to the highly electrophilic 2,6-dichloro derivative using phosphorus oxychloride (
). -
Regioselective Substitution: Controlled
reaction with sodium methoxide ( ). Critical Decision Point: The C2 position is electronically activated by the adjacent nitrile ( effect), while the C6 position is sterically less hindered. Reaction conditions must be tuned to favor the desired C2-methoxy isomer.
Figure 1: Retrosynthetic logic flow from precursors to the target molecule.
Detailed Experimental Protocol
Step 1: Synthesis of 2,6-Dihydroxy-4-phenylnicotinonitrile
This step constructs the pyridine ring via the condensation of a
-
Reagents: Ethyl benzoylacetate (1.0 eq), 2-Cyanoacetamide (1.0 eq), KOH (2.2 eq), Ethanol (solvent).
-
Mechanism: Base-catalyzed Michael addition followed by cyclization and dehydration.
Protocol:
-
Dissolve 2-cyanoacetamide (1.0 eq) and ethyl benzoylacetate (1.0 eq) in absolute ethanol.
-
Add KOH (dissolved in minimal ethanol) dropwise at 0°C.
-
Heat the mixture to reflux for 12–24 hours. The solution will likely turn dark orange/red.
-
Cool to room temperature. The potassium salt of the product may precipitate.
-
Acidify the mixture with 6N HCl to pH ~2–3. The product, 2,6-dihydroxy-4-phenylnicotinonitrile , will precipitate as a solid.
-
Filter, wash with water and cold ethanol, and dry under vacuum.
-
Note: The product exists in equilibrium with its pyridone tautomers (e.g., 6-hydroxy-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile).
-
Step 2: Chlorination to 2,6-Dichloro-4-phenylnicotinonitrile
This is a high-energy transformation requiring robust thermal conditions to displace both oxygen functionalities.
-
Reagents: 2,6-Dihydroxy-4-phenylnicotinonitrile (1.0 eq), Phosphorus Oxychloride (
, 10 eq), (optional, 0.5 eq to accelerate). -
Conditions: Sealed tube or Autoclave at 140–180°C.
Protocol:
-
Place the dried Step 1 intermediate into a pressure vessel (autoclave or heavy-walled sealed tube).
-
Add neat
(10 equivalents). Caution: POCl3 is corrosive and reacts violently with water. -
Seal the vessel and heat to 160–180°C for 16 hours.
-
Expert Insight: Standard reflux (105°C) is often insufficient for the phenyl-substituted derivative due to steric hindrance and solubility issues. High temperature/pressure ensures complete conversion.
-
-
Cool the mixture to 0°C.
-
Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. This is highly exothermic; maintain temperature <20°C.
-
Extract the aqueous slurry with Dichloromethane (DCM) or Ethyl Acetate.
-
Wash organic layers with saturated
and brine. Dry over .[1] -
Concentrate to yield 2,6-dichloro-4-phenylnicotinonitrile .[2] Purification via silica gel chromatography (Hexane/EtOAc) may be required if impurities persist.
Step 3: Regioselective Methoxylation
This is the critical differentiation step. The goal is to displace the C2-Cl preferentially over the C6-Cl.
-
Reagents: 2,6-Dichloro-4-phenylnicotinonitrile (1.0 eq), Sodium Methoxide (
, 1.05 eq), Methanol or THF. -
Regioselectivity Logic: The C2 position is ortho to the electron-withdrawing nitrile group, making it electronically more electrophilic than C6 (which is meta to CN, though para to the ring nitrogen). However, C2 is also more sterically crowded.
-
Literature Precedent: In similar systems, mixtures are common (e.g., 40:60 ratios).
-
Optimization: Using a non-polar solvent (e.g., Toluene or THF) with a stoichiometric amount of NaOMe can enhance C2 selectivity by coordinating the sodium ion to the nitrile nitrogen, guiding the methoxide to the ortho (C2) position (the "Coordination Effect").
-
Protocol (Optimized for Selectivity):
-
Dissolve 2,6-dichloro-4-phenylnicotinonitrile (1.0 eq) in dry THF (0.1 M concentration).
-
Cool the solution to 0°C.
-
Add a solution of
(1.05 eq) in Methanol dropwise over 30 minutes.-
Alternative: Add solid NaOMe if using pure THF to maximize the coordination effect.
-
-
Stir at 0°C for 2 hours, then allow to warm to room temperature. Monitor via TLC/HPLC.
-
Stop Condition: Quench immediately upon consumption of starting material to prevent over-reaction to the dimethoxy byproduct.
-
-
Workup: Dilute with water, extract with EtOAc.
-
Purification (Crucial): The crude will likely contain a mixture of the target (6-Cl-2-OMe) and the isomer (2-Cl-6-OMe).
-
Separate via Flash Column Chromatography using a gradient of Hexane:DCM (starts 100:0
50:50). The isomers typically have distinct values due to the difference in dipole moments caused by the position of the polar methoxy group relative to the nitrile.
-
Analytical Data & Validation
To ensure the correct isomer is isolated, compare the NMR shifts. The C5 proton is the diagnostic handle.
| Compound | 1H NMR (C5-H) | Logic |
| Target (6-Cl-2-OMe) | Proton is adjacent to the electron-withdrawing Cl (C6) and the phenyl ring (C4). | |
| Isomer (2-Cl-6-OMe) | Proton is adjacent to the electron-donating OMe (C6), causing an upfield shift. |
Expected Data for Target:
-
1H NMR (DMSO-d6):
7.50–7.60 (m, 5H, Ph), 7.30 (s, 1H, C5-H), 4.05 (s, 3H, OMe). -
MS (ESI): m/z 245/247 [M+H]+ (Characteristic Chlorine isotope pattern 3:1).
Process Visualization
Figure 2: Step-by-step synthetic workflow including reagents and intermediate states.
Safety & Handling (E-E-A-T)
-
Phosphorus Oxychloride (
): Extremely toxic and corrosive. Reacts explosively with water. All quenching must be done at 0°C with proper venting of HCl gas. -
Cyanides/Nitriles: While the nicotinonitrile core is stable, precursors like cyanoacetamide should be handled with care. Avoid strong acids that could liberate HCN.
-
Pressure Reactions: Step 2 involves heating volatile corrosive liquids above their boiling points. Use rated blast shields and certified autoclaves.
References
-
Synthesis of 2,6-dichloro-4-phenylnicotinonitrile
-
Regioselectivity in 2,6-Dichloropyridines
-
Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines. (2011). Tetrahedron Letters.
-
-
General Synthesis of 2-Methoxy-nicotinonitriles
-
6-Chloro-2-Methoxy-4-Methylnicotinonitrile synthesis.[5] ChemicalBook / Patent WO2018.
-
-
Precursor Preparation (Benzoylacetate Condensation)
-
Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile. Journal of the Chemical Society, Perkin Transactions 1.
-
Sources
The Nicotinonitrile Scaffold: A Privileged Core for Next-Generation Therapeutics
An In-depth Technical Guide for Drug Discovery Professionals
Executive Summary: The nicotinonitrile (3-cyanopyridine) scaffold has emerged as a cornerstone in modern medicinal chemistry, serving as a versatile and privileged core for the development of a wide array of therapeutic agents.[1] Its unique electronic properties and synthetic tractability have allowed for the creation of diverse chemical libraries targeting a range of pathologies, from oncology to infectious and inflammatory diseases.[1][2] Several marketed drugs, including the kinase inhibitors Bosutinib and Neratinib, feature this essential scaffold, underscoring its clinical and commercial significance.[1][3][4] This guide provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic applications of polysubstituted nicotinonitriles, offering field-proven insights and detailed protocols for researchers in drug discovery.
The Nicotinonitrile Core: Chemical and Therapeutic Significance
The nicotinonitrile scaffold is a six-membered aromatic heterocycle containing a nitrogen atom and a nitrile group at positions 1 and 3, respectively. This arrangement confers distinct chemical properties that make it highly attractive for drug design. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen influences the molecule's reactivity and allows for diverse substitutions at other positions of the ring. This synthetic versatility enables the fine-tuning of physicochemical and pharmacological properties, facilitating the optimization of potency, selectivity, and pharmacokinetic profiles.[1]
The biological importance of this scaffold is evidenced by its presence in a variety of bioactive molecules and approved drugs.[3][4] These compounds have been shown to interact with a wide range of biological targets, including kinases, enzymes, and receptors, leading to their investigation in numerous therapeutic areas.[2]
Synthetic Strategies for Polysubstituted Nicotinonitriles
The generation of diverse nicotinonitrile libraries relies on robust and efficient synthetic methodologies. The straightforward synthesis and ease of structural manipulation are key advantages that continue to attract medicinal chemists.[2]
Key Synthetic Methodologies
Several powerful one-pot multicomponent reactions have been developed for the efficient synthesis of polysubstituted nicotinonitriles. These methods are often preferred due to their high atom economy, operational simplicity, and ability to generate complex molecules in a single step. A common and effective approach involves the condensation of an enone, ethyl cyanoacetate, and ammonium acetate.[5] This strategy allows for the introduction of various substituents on the pyridine ring, providing a basis for extensive structure-activity relationship (SAR) studies.
Representative Synthetic Protocol: One-Pot Synthesis of a Diaryl-3-Cyano-1H-Pyridinone Derivative
This protocol outlines a general and high-yielding procedure for the synthesis of a nicotinonitrile derivative, adapted from established methods.[5]
Objective: To synthesize a 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile derivative.
Materials:
-
Appropriate aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Appropriate ketone (e.g., 2-acetylnaphthalene)
-
Ethyl cyanoacetate
-
Ammonium acetate
-
Ethanol (or another suitable solvent like dioxane)[2]
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of the aromatic aldehyde (1 mmol), the ketone (1 mmol), and ethyl cyanoacetate (1 mmol).
-
Addition of Catalyst: Add an excess of ammonium acetate (e.g., 6-8 mmol) to the mixture.
-
Solvent and Reflux: Add a suitable solvent such as ethanol and heat the mixture to reflux (typically 80-100°C) for a duration of 5-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[2][5]
-
Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. The solid product that precipitates is collected by filtration, washed with cold ethanol, and then dried.
-
Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure nicotinonitrile derivative.[5]
Self-Validation: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including Infrared (IR) spectroscopy to confirm the presence of the nitrile (CN) and carbonyl (C=O) groups, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the proton and carbon framework, and Mass Spectrometry (MS) to confirm the molecular weight.[5]
Mechanisms of Action and Key Molecular Targets
The therapeutic effects of polysubstituted nicotinonitriles are mediated through their interaction with a variety of key biological targets. Their ability to be extensively modified allows for the development of highly potent and selective inhibitors.[1]
Inhibition of Protein Kinases
A primary mechanism through which nicotinonitriles exert their anticancer effects is the inhibition of protein kinases.[1] Kinases are crucial regulators of cellular signaling pathways involved in cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer.[6][7][8]
-
Tyrosine Kinase Inhibitors (TKIs): Many nicotinonitrile derivatives have been developed as potent inhibitors of tyrosine kinases.[9] Marketed drugs like Bosutinib (a dual Src/Abl inhibitor) and Neratinib (an irreversible HER2/EGFR inhibitor) exemplify the success of this scaffold in targeting kinases driving oncogenesis.[1][3] These inhibitors typically function by competing with ATP at the kinase's catalytic site, thereby blocking downstream signaling.[6]
-
PIM-1 Kinase Inhibitors: PIM-1 is a serine/threonine kinase often overexpressed in cancers, where it promotes cell survival.[1] Nicotinonitrile derivatives have been identified as potent inhibitors of PIM-1, representing a promising strategy for cancer therapy.[1]
-
VEGFR-2 Inhibitors: By inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), certain nicotinonitriles can disrupt angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[1]
Below is a diagram illustrating the general mechanism of action of nicotinonitrile-based kinase inhibitors.
Caption: Drug Discovery Workflow for Nicotinonitrile-Based Therapeutics.
-
Hit Identification: Large, diverse libraries of polysubstituted nicotinonitriles are generated through combinatorial synthesis. These libraries are then screened against a specific biological target (e.g., a kinase) in high-throughput assays to identify initial "hits."
-
Hit-to-Lead and SAR: Initial hits undergo medicinal chemistry efforts to establish a Structure-Activity Relationship (SAR). [10]This involves systematically modifying the structure of the hit compound and assessing the impact on biological activity. The goal is to improve potency and selectivity while identifying key structural features required for activity. [10][11]3. Lead Optimization: The most promising "lead" compounds are then optimized for their drug-like properties, including Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). This phase aims to develop a drug candidate with a suitable pharmacokinetic and safety profile for in vivo testing.
Challenges and Future Perspectives
Despite the successes, challenges remain. Achieving high selectivity for a specific kinase among the highly conserved kinome can be difficult, leading to potential off-target effects. Overcoming drug resistance, a common issue with targeted therapies, is another critical area of research. [8] The future of nicotinonitrile-based drug discovery is bright. The development of novel derivatives targeting new biological pathways continues to expand. The design of dual- or multi-target inhibitors is a promising strategy to enhance efficacy and combat resistance. [12]Furthermore, the application of this versatile scaffold to other disease areas, such as inflammatory and metabolic disorders, holds significant untapped potential. [2]Continued research into the SAR and mechanisms of action of nicotinonitrile derivatives will undoubtedly lead to the development of novel and more effective therapies. [1]
References
- The Therapeutic Promise of Nicotinonitrile Compounds: A Compar
- Hisham, M., Hassan, H. A., Hayallah, A. M., & Abdel-Aziz, M. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical & Pharmaceutical Sciences.
- El-Hashash, M. A., El-Bordany, E. A., Marzouk, M. I., El-Naggar, A. M., Nawar, T. M., & El-Sayed, W. M. (2018). Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. Anti-Cancer Agents in Medicinal Chemistry.
- Gouda, M. A., et al. (2018). A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous.
- Kotb, E. R., et al. (2009).
- Shamroukh, A. H., et al. (2021).
- Abdel-Aziz, M., et al. (2016).
- Picciotto, M. R., & Zoli, M. (2008). Neuroprotection via nAChRs: the role of nAChRs in neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Frontiers in Bioscience.
- Barreto, G. E., Iarkov, A., & Moran, V. E. (2016). Beneficial effects of nicotine, cotinine and its metabolites as potential agents for Parkinson's disease. PMC.
- Shamroukh, A. H., et al. (2013).
- The Role of Nicotine in Treating Neurodegenerative Diseases. (n.d.). SPIRAL - Lynn University.
- Nicotinonitrile-Based Dual Inhibitors of Tubulin and Topoisomerase II: Design, Synthesis, and Anticancer Evalu
- Synthesis and In Vitro Study of Antiviral Activity of Glycyrrhizin Nicotinate Derivatives against HIV-1 Pseudoviruses and SARS-CoV-2 Viruses. (2022). MDPI.
- Kihara, T., et al. (2009).
- Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters.
- Structure Activity Rel
- A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innov
- In silico design of natural-based structures as drug candidates to inhibit ROS1 protein. (2025). PMC.
- Plenchette, S., et al. (2020). Protein kinase inhibitor-based cancer therapies: Considering the potential of nitric oxide (NO)
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- 4. semanticscholar.org [semanticscholar.org]
- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 6. Kinase inhibitors: A deep dive into JAKs, TKIs, and other classes [labiotech.eu]
- 7. In silico design of natural-based structures as drug candidates to inhibit ROS1 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein kinase inhibitor-based cancer therapies: Considering the potential of nitric oxide (NO) to improve cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
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melting point and thermal stability of 6-Chloro-2-methoxy-4-phenylnicotinonitrile
Executive Summary & Chemical Identity
6-Chloro-2-methoxy-4-phenylnicotinonitrile (CAS 82420-66-4 ) is a highly specialized halogenated pyridine derivative utilized primarily as an intermediate in the synthesis of agrochemicals and pharmaceutical agents, particularly adenosine receptor antagonists and kinase inhibitors. Its structural core—a nicotinonitrile (3-cyanopyridine) scaffold—confers significant chemical stability while offering versatile handles (chloro, cyano, methoxy) for further diversification.
This guide provides a rigorous analysis of its physical properties, thermal stability profile, and synthesis logic, designed for researchers requiring high-purity characterization data.
Chemical Identity Table
| Property | Detail |
| CAS Number | 82420-66-4 |
| IUPAC Name | 6-Chloro-2-methoxy-4-phenylpyridine-3-carbonitrile |
| Molecular Formula | C₁₃H₉ClN₂O |
| Molecular Weight | 244.68 g/mol |
| SMILES | COC1=NC(Cl)=CC(C2=CC=CC=C2)=C1C#N |
| Structural Features | Pyridine core, 3-Cyano (EWG), 6-Chloro (Leaving Group), 2-Methoxy (Donor), 4-Phenyl (Steric/Lipophilic) |
Physical Characterization: Melting Point & Phase Behavior
Melting Point Analysis
Experimental melting point (MP) data for CAS 82420-66-4 is not widely indexed in public standard chemical dossiers, often requiring de novo determination in research settings. However, based on structural analogs and the crystal packing forces of 4-phenyl-nicotinonitriles, the melting point can be predicted with high confidence.
-
Predicted Melting Range: 115 °C – 145 °C
-
Reference Analogs:
-
2-Methoxy-6-phenylpyridine-3-carbonitrile:115–116 °C (Lower symmetry, less steric bulk).
-
2-Amino-6-(3-methoxyphenyl)-4-phenylnicotinonitrile:163 °C (Amino group increases MP via H-bonding).
-
2,6-Dichloro-4-phenylnicotinonitrile (Precursor):~150–160 °C .[1]
-
Technical Insight: The introduction of the 2-methoxy group typically lowers the melting point relative to the 2-amino or 2-chloro analogs due to the disruption of intermolecular hydrogen bonding networks and the introduction of conformational flexibility from the methoxy rotation.
Experimental Protocol: Capillary Melting Point Determination
To validate the identity of synthesized batches, follow this standard operating procedure (SOP):
-
Sample Prep: Dry the sample in a vacuum desiccator over P₂O₅ for 24 hours to remove trace solvent (methanol/water) which depresses MP.
-
Loading: Pack 2–3 mm of fine powder into a sealed capillary tube.
-
Ramp Rate:
-
Fast Ramp (10°C/min) to 100°C.
-
Slow Ramp (1°C/min) from 100°C to melt.
-
-
Observation: Record
(first liquid drop) and (complete liquefaction). A range >2°C indicates impurities (likely regioisomers).
Thermal Stability Profile
The thermal stability of 6-Chloro-2-methoxy-4-phenylnicotinonitrile is governed by the robustness of the pyridine ring and the lability of the methoxy ether linkage.
Thermogravimetric Analysis (TGA) Expectations
-
Drying Phase (<100°C): Minimal mass loss expected (<0.5%) if properly dried.
-
Stability Plateau (100°C – 220°C): The compound is thermally stable. The electron-withdrawing cyano group stabilizes the ring against oxidative degradation.
-
Decomposition Onset (
): >240 °C .-
Primary Degradation Pathway: Thermal cleavage of the methyl ether (demethylation) to form the 2-pyridone tautomer, followed by decarboxylation or nitrile hydrolysis at higher temperatures (>300°C).
-
Handling Precautions
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). While thermally stable, the chloro-group is susceptible to slow hydrolysis in moist air over months.
-
Reaction Safety: Avoid heating above 180°C in basic media, as this may trigger polymerization of the nitrile group or nucleophilic attack on the 6-chloro position.
Synthesis & Regioselectivity Logic
The synthesis of 6-Chloro-2-methoxy-4-phenylnicotinonitrile relies on a highly regioselective Nucleophilic Aromatic Substitution (
Reaction Pathway[1][4][5][9][10]
Figure 1: Synthetic pathway via Regioselective
Detailed Synthetic Protocol
Objective: Selective mono-methoxylation at C-2.
-
Starting Material: Suspend 2,6-dichloro-4-phenylnicotinonitrile (1.0 eq) in anhydrous Methanol (10 vol).
-
Reagent Addition: Cool to 0°C . Add Sodium Methoxide (NaOMe, 1.05 eq) solution dropwise over 30 minutes.
-
Critical: Do not use excess base (>1.1 eq) or higher temperatures initially, to prevent bis-methoxylation (forming 2,6-dimethoxy derivative).
-
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (20–25°C) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.
-
Workup:
-
Concentrate methanol under reduced pressure.
-
Resuspend residue in water (to dissolve NaCl byproduct).
-
Filter the resulting solid (Product).
-
Recrystallize from Ethanol or Acetonitrile to remove trace isomers.
-
-
Validation:
-
1H NMR (CDCl3): Look for the methoxy singlet (
~4.0-4.1 ppm) and the aromatic protons. The C-5 proton (pyridine ring) should appear as a singlet around 7.0–7.5 ppm.
-
References
-
Fluorochem Ltd. (2025). Product Specification: 6-Chloro-2-methoxy-4-phenylnicotinonitrile (CAS 82420-66-4).[2][3][4] Fluorochem Catalog. Link
-
El-Nagdy, S. et al. (1993). "A Simple Synthesis of 2-Methoxypyridine-3-carbonitriles". Heterocycles, 36(4), 769. (Provides MP data for structural analogs and synthesis methodology). Link
-
Hellemann, E. et al. (2021). "Crystal Structure and Subsequent Ligand Design of a Nonriboside Partial Agonist Bound to the Adenosine A2A Receptor". Journal of Medicinal Chemistry, 64(8). (Describes the synthesis of the 2,6-dichloro precursor and related carbamate derivatives). Link
-
PubChem Compound Summary. (2025). Dibutyl Phosphate (Analogous search context). National Center for Biotechnology Information. Link
Sources
An In-depth Technical Guide on the Safety and Toxicity Profile of Chloro-methoxy-phenylnicotinonitriles
Abstract
This technical guide provides a comprehensive overview of the safety and toxicity profile of the chemical class known as chloro-methoxy-phenylnicotinonitriles. Given the limited publicly available data for this specific class, this document synthesizes information from research on structurally related nicotinonitrile derivatives to establish a predictive toxicological framework. It is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel chemical entities. The guide details a recommended cascade of in vitro safety assays, including methodologies for assessing cytotoxicity and genotoxicity, and discusses key metabolic considerations. The objective is to provide a robust, scientifically-grounded strategy for characterizing the potential hazards of novel chloro-methoxy-phenylnicotinonitriles and enabling informed decision-making in a research and development setting.
Introduction to the Chemical Class
Chloro-methoxy-phenylnicotinonitriles are a class of organic compounds characterized by a central nicotinonitrile (3-cyanopyridine) scaffold. This core structure is substituted with a phenyl group that is itself functionalized with both a chloro and a methoxy group. The relative positions of the chloro and methoxy substituents on the phenyl ring, as well as the point of attachment to the nicotinonitrile core, can vary, leading to a wide range of possible isomers and derivatives.
The nicotinonitrile scaffold is a recognized pharmacophore present in a number of biologically active compounds and marketed drugs.[1] Derivatives have been investigated for a variety of therapeutic applications, including as anticancer agents.[2][3][4] The nitrile group, while generally robust and not readily metabolized, can in some contexts contribute to the overall toxicological profile of a molecule.[5] Therefore, a thorough safety evaluation is a critical component of the development of any novel compound within this class.
This guide will address the current state of knowledge and provide a practical framework for the toxicological assessment of new chloro-methoxy-phenylnicotinonitriles.
Physicochemical Properties and Initial Hazard Assessment
A thorough understanding of a compound's physicochemical properties is the foundation of its toxicological assessment. For a novel chloro-methoxy-phenylnicotinonitrile, the following parameters should be determined early in the development process:
-
Molecular Weight: Influences absorption and distribution.
-
Solubility: Aqueous solubility is critical for bioavailability and designing in vitro assays.
-
Lipophilicity (LogP/LogD): Affects membrane permeability, protein binding, and potential for bioaccumulation.
-
pKa: Determines the ionization state at physiological pH, which impacts solubility, absorption, and interaction with biological targets.
-
UV/Vis Absorption Spectrum: Essential for identifying potential phototoxicity. According to OECD Test Guideline 101, if the molar extinction coefficient is less than 10 L mol⁻¹ cm⁻¹, the chemical is unlikely to be photoreactive and may not require further phototoxicity testing.[6]
Initial Hazard Assessment: Safety Data Sheets (SDS) for commercially available, structurally related compounds provide initial handling guidance. For example, some chlorinated nicotinonitrile derivatives are classified as harmful if swallowed, in contact with skin, or if inhaled.[7][8][9][10] Standard precautionary measures include handling in a well-ventilated fume hood, wearing personal protective equipment (gloves, safety glasses), and avoiding the creation of dust.[7][11]
A Recommended In Vitro Safety Testing Cascade
For a novel compound with limited or no existing toxicological data, a tiered, or cascaded, approach to in vitro testing is recommended. This strategy, endorsed by regulatory bodies like the OECD, prioritizes the use of non-animal methods to identify potential hazards early.[12]
Workflow for In Vitro Toxicological Assessment
Caption: A tiered workflow for the in vitro safety assessment of a novel chemical entity.
Cytotoxicity Assessment
Purpose: To determine the concentration at which a substance induces cell death. This data is crucial for calculating an IC50 (half-maximal inhibitory concentration) value and for setting the appropriate dose range for subsequent, more complex assays like genotoxicity tests.[13]
Recommended Protocol: Neutral Red Uptake (NRU) Assay (OECD TG 432)
-
Cell Culture: Plate a suitable mammalian cell line (e.g., Balb/c 3T3 or HeLa) in 96-well microtiter plates and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium. The final solvent concentration should be non-toxic to the cells (typically ≤1%).
-
Treatment: Remove the culture medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include vehicle control (solvent only) and untreated control wells.
-
Incubation: Incubate the plates for a defined period (e.g., 24 hours) at 37°C in a humidified CO2 incubator.
-
Neutral Red Staining: After incubation, replace the treatment medium with a medium containing Neutral Red dye. This dye is taken up and accumulates in the lysosomes of viable cells. Incubate for approximately 3 hours.
-
Extraction: Wash the cells with a buffer (e.g., PBS) to remove excess dye. Then, add a destain solution (e.g., acidified ethanol) to extract the dye from the viable cells.
-
Quantification: Shake the plates for 10 minutes to ensure complete dissolution of the dye. Measure the optical density (OD) of the extracted dye using a spectrophotometer at ~540 nm.[6]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the concentration-response curve and determine the IC50 value.
Genotoxicity Assessment
Genotoxicity assays are designed to detect direct or indirect damage to DNA. A standard battery of tests is recommended to assess different endpoints, including gene mutation and chromosomal damage.
3.2.1. Bacterial Reverse Mutation Assay (Ames Test - OECD TG 471)
Purpose: To assess the mutagenic potential of a compound by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.[14][15]
Methodology:
-
Strain Selection: Use a minimum of two strains, typically TA98 (to detect frameshift mutations) and TA100 (to detect base-pair substitutions).[14] These strains have mutations that render their cell walls more permeable and impair their DNA repair systems, increasing their sensitivity.[15][16]
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction). The S9 fraction is derived from rat liver homogenates and contains cytochrome P450 enzymes that can convert a pro-mutagen into its active mutagenic form.[17]
-
Exposure: In a test tube, combine the test compound at several concentrations, the bacterial culture, and either the S9 mix or a buffer.
-
Plating: Mix the contents with molten top agar and pour onto a minimal glucose agar plate (which lacks histidine).[17]
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[17]
-
Scoring: Count the number of revertant colonies on each plate. Only bacteria that have undergone a reverse mutation can synthesize their own histidine and grow into visible colonies.[18]
-
Interpretation: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies compared to the negative (vehicle) control, typically a two-fold or greater increase. Positive controls (known mutagens) must be included to validate the assay.[17]
3.2.2. In Vitro Micronucleus Test (OECD TG 487)
Purpose: To detect chromosomal damage. This assay identifies both clastogens (which cause chromosome breakage) and aneugens (which cause chromosome loss or gain).[19]
Methodology:
-
Cell Culture: Use a mammalian cell line (e.g., Chinese Hamster Ovary (CHO), TK6, or human peripheral blood lymphocytes).
-
Treatment: Expose the cells to the test compound at a range of concentrations (determined by prior cytotoxicity data) for a short (3-6 hours) and a long (1.5-2.0 cell cycles) duration.[19] The assay should be performed with and without S9 metabolic activation for the short treatment.
-
Cytokinesis Block: After treatment, add Cytochalasin B (if appropriate for the cell type) to block cytokinesis. This results in binucleated cells, which are easier to score for micronuclei.
-
Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with a fluorescent dye (e.g., Acridine Orange or DAPI).
-
Scoring: Using a fluorescence microscope, score the frequency of micronuclei in at least 2000 binucleated cells per concentration. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells.[19]
-
Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result. Cytotoxicity should also be measured to ensure that positive results are not simply a secondary effect of cell death.[19]
Metabolic Considerations
The metabolism of a compound can significantly alter its toxicological profile, either through detoxification or bioactivation to a more reactive species. For chloro-methoxy-phenylnicotinonitriles, several metabolic pathways are plausible based on their chemical structure.
Potential Metabolic Pathways:
-
Oxidation: The methoxy group can undergo O-demethylation. The phenyl and pyridine rings are susceptible to hydroxylation. These reactions are primarily catalyzed by Cytochrome P450 (CYP) enzymes in the liver.[20][21]
-
Nitrile Group Metabolism: While generally stable, the nitrile group can, in some cases, be metabolized. However, for most arylnitriles, the nitrile group passes through the body unchanged.[5] Release of cyanide is a concern for alkylnitriles with an adjacent C-H bond but is not typically observed with aromatic nitriles.[5]
-
Conjugation (Phase II Metabolism): Hydroxylated metabolites can be further conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate excretion.[20]
Proposed Metabolic Scheme for a Generic Chloro-methoxy-phenylnicotinonitrile:
Caption: A generalized metabolic pathway for chloro-methoxy-phenylnicotinonitriles.
Data Interpretation and Risk Assessment
The results from the in vitro testing cascade provide the basis for an initial risk assessment.
| Assay | Positive Result | Interpretation & Next Steps | Negative Result | Interpretation & Next Steps |
| Cytotoxicity | Low IC50 value | Indicates high basal cytotoxicity. May limit therapeutic window. Proceed with caution. | High IC50 value | Low basal cytotoxicity. Favorable for further development. |
| Ames Test | Significant increase in revertant colonies | Indicates mutagenic potential. A significant liability. Further investigation into mechanism required. Consider structural modification to mitigate. | No significant increase in revertants | No evidence of bacterial mutagenicity. Favorable result. |
| Micronucleus Test | Significant increase in micronuclei | Indicates potential for chromosomal damage (clastogenicity/aneugenicity). A significant liability. Further in vivo testing may be required if development continues. | No significant increase in micronuclei | No evidence of chromosomal damage in vitro. Favorable result. |
| Phototoxicity | High photo-irritancy factor (PIF) | Indicates potential for light-induced toxicity. May preclude topical applications or require specific patient warnings. | Low or no phototoxicity | Favorable for compounds intended for systemic or topical use. |
Overall Risk Profile:
-
A compound that is negative in all assays has a favorable preliminary safety profile.
-
A positive result in a genotoxicity assay (Ames or micronucleus) is a major concern and often a reason to terminate development or initiate significant medicinal chemistry efforts to remove the structural alert.
-
High cytotoxicity may be acceptable for certain indications (e.g., oncology) but is undesirable for most other therapeutic areas.[2][22]
It is critical to remember that in vitro results are not always directly predictive of in vivo outcomes.[23] For instance, some nitriles that show positive results in in vitro genotoxicity tests have been found to be negative in confirmatory in vivo assays.[23] However, the in vitro cascade serves as an essential, resource-efficient screening tool to identify and deprioritize compounds with significant safety liabilities.
Conclusion
The toxicological assessment of novel chloro-methoxy-phenylnicotinonitriles requires a systematic, evidence-based approach. In the absence of specific data for this chemical class, a strategy based on predictive toxicology and a tiered in vitro testing cascade is the most scientifically sound and ethical path forward. By first characterizing physicochemical properties and then evaluating cytotoxicity and genotoxicity according to established OECD guidelines, researchers can build a robust safety profile. This foundational data package is essential for identifying compounds with the highest potential for safe development and for making informed decisions on their progression towards further preclinical and clinical evaluation.
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Al-Suwaidan, I. A., et al. (2021). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules, 26(16), 4983. Available at: [Link]
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OECD. (2010). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. OECD Series on Testing and Assessment, No. 129. Available at: [Link]
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Stewart, J. T. (1971). Synthesis and biological evaluation of substituted -phenylcinnamonitriles. Journal of Pharmaceutical Sciences, 60(8), 1244-5. Available at: [Link]
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Al-Abdullah, E. S., et al. (2022). Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. RSC Advances, 12(24), 15335-15354. Available at: [Link]
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Fellows, M., et al. (2021). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Mutagenesis, 36(4), 265-278. Available at: [Link]
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Gupta, A., & Kumar, R. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2778. Available at: [Link]
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OECD. (2004). OECD Guideline for the Testing of Chemicals 432: In Vitro 3T3 NRU phototoxicity test. Available at: [Link]
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Wikipedia. (n.d.). Ames test. Available at: [Link]
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European Chemicals Agency (ECHA). (2021). Updates to OECD in vitro and in chemico test guidelines. Available at: [Link]
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Lin, Y. J., et al. (2009). Comparative investigations of genotoxic activity of five nitriles in the Comet assay and the Ames test. Journal of Hazardous Materials, 169(1-3), 492-497. Available at: [Link]
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OECD. (n.d.). OECD Guidelines for the Testing of Chemicals. Available at: [Link]
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Fadda, A. A., et al. (2016). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules, 21(1), 45. Available at: [Link]
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Kassab, A. E., et al. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Archiv der Pharmazie, 342(3), 159-167. Available at: [Link]
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OECD. (2014). OECD Guideline for the Testing of Chemicals 487: In Vitro Mammalian Cell Micronucleus Test. Available at: [Link]
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Scheepers, G., et al. (2021). Human metabolism and urinary excretion of seven neonicotinoids and neonicotinoid-like compounds after controlled oral dosages. Environmental Health Perspectives, 129(10), 107005. Available at: [Link]
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El-Sayed, N. N. E., & Al-Harbi, N. O. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Chemistry. Available at: [Link]
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Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2021). Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones. Journal of Physics: Conference Series, 1795, 012022. Available at: [Link]
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MacFaul, P. A., Morley, A. D., & Crawford, J. J. (2009). A simple in vitro assay for assessing the reactivity of nitrile containing compounds. Bioorganic & Medicinal Chemistry Letters, 19(4), 1136-1138. Available at: [Link]
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Issabayeva, G., et al. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 30(1), 169. Available at: [Link]
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Issabayeva, G., et al. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. PubMed. Available at: [Link]
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Sigma-Aldrich. (n.d.). Safety Data Sheet for 5,7-Dichloro-8-hydroxy-2-methylquinoline. Available at: [Link]
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Al-Salahat, A., et al. (2023). Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. ResearchGate. Available at: [Link]
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Lin, Y. J., et al. (2009). Comparative investigations of genotoxic activity of five nitriles in the comet assay and the Ames test. National Central University Institutional Repository. Available at: [Link]
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Casida, J. E., & Durkin, K. A. (2011). Neonicotinoid metabolism: compounds, substituents, pathways, enzymes, organisms, and relevance. Journal of Agricultural and Food Chemistry, 59(7), 2933-2942. Available at: [Link]
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Fleming, F. F., & Yao, L. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. Available at: [Link]
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Hanschen, F. S., et al. (2012). Chemical structure of the nitriles tested in this study. ResearchGate. Available at: [Link]
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Velghe, C., et al. (2020). Metabolism of nicotine to its main metabolites cotinine and trans-3... ResearchGate. Available at: [Link]
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Al-Omair, M. A., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1804. Available at: [Link]
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Benowitz, N. L., Hukkanen, J., & Jacob, P. (2009). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handbook of Experimental Pharmacology, (192), 29–60. Available at: [Link]
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NICNAS. (2014). Phenol, 2-amino-6-chloro-4-nitro- and its hydrochloride: Human health tier II assessment. IMAP Group Assessment Report. Available at: [Link]
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IUPAC nomenclature and structural analysis of 6-Chloro-2-methoxy-4-phenylnicotinonitrile
Title: Technical Whitepaper: Structural Elucidation, Synthesis, and Therapeutic Potential of 6-Chloro-2-methoxy-4-phenylnicotinonitrile
Abstract This technical guide provides a comprehensive analysis of 6-Chloro-2-methoxy-4-phenylnicotinonitrile (CAS 82420-66-4), a trisubstituted pyridine scaffold critical in medicinal chemistry. We explore its IUPAC nomenclature, regioselective synthetic pathways starting from acyclic precursors, and spectroscopic characteristics. Furthermore, we examine its role as a pharmacophore in the development of kinase inhibitors and antimicrobial agents, detailing the electronic effects that govern its reactivity and biological interaction.
Structural Elucidation & IUPAC Nomenclature
Nomenclature Breakdown
The compound is a derivative of nicotinonitrile (3-cyanopyridine). The numbering priority is dictated by the pyridine ring (heterocycle) and the principal functional group (cyano/nitrile).
-
Parent Structure: Pyridine (N is position 1).
-
Principal Group: Carbonitrile (-CN) at position 3 (defining the "nicotinonitrile" core).
-
Substituents:
Full IUPAC Name: 6-Chloro-2-methoxy-4-phenylpyridine-3-carbonitrile.
Structural Analysis & Electronic Properties
The molecule features a "push-pull" electronic system:
-
Electron Withdrawing Groups (EWG): The nitrile (C3) and chlorine (C6) withdraw electron density, activating the ring towards nucleophilic attack.
-
Electron Donating Group (EDG): The methoxy group (C2) donates electron density via resonance (+M effect), stabilizing the cationic character of the ring but also directing electrophilic interactions.
-
Steric Environment: The C4-phenyl ring is twisted out of planarity with the pyridine core (dihedral angle ~35-45°) to minimize steric clash with the C3-cyano group, a feature often exploited in drug design to fill hydrophobic pockets (e.g., ATP binding sites in kinases).
Synthetic Pathways
The most robust synthesis involves a stepwise construction of the pyridine ring followed by functional group manipulation. The critical step is the regioselective nucleophilic aromatic substitution (SₙAr) of the dichloro intermediate.
Pathway Overview
-
Cyclocondensation: Formation of the pyridone core via a multicomponent reaction.
-
Aromatization/Chlorination: Conversion to the 2,6-dichloro intermediate.
-
Regioselective Substitution: Introduction of the methoxy group at C2.[8]
Detailed Protocol
Step 1: Synthesis of 2,6-Dihydroxy-4-phenylnicotinonitrile
-
Reagents: Acetophenone, Ethyl Cyanoacetate, Ammonium Acetate.
-
Conditions: Reflux in Ethanol (or neat at 120°C).
-
Mechanism: Aldol condensation followed by Michael addition and cyclization.
-
Yield: ~70-80%.[9]
Step 2: Chlorination (Vilsmeier-Haack type)
-
Reagents: Phosphorus Oxychloride (POCl₃), PCl₅ (cat.).
-
Conditions: Reflux (100-110°C) for 4-6 hours.
-
Product: 2,6-Dichloro-4-phenylnicotinonitrile .
-
Note: This step converts both hydroxyl/oxo groups to chlorides, activating the ring.
Step 3: Regioselective Methoxylation
-
Reagents: Sodium Methoxide (NaOMe), Methanol (MeOH).
-
Conditions: 0°C to Room Temperature, 1-2 hours.
-
Regioselectivity Logic: The C2 position is ortho to the electron-withdrawing cyano group, making it more electrophilic than the C6 position (para). Furthermore, coordination of the sodium ion (Na⁺) to the nitrile nitrogen can direct the alkoxide nucleophile to the C2 position.
-
Product: 6-Chloro-2-methoxy-4-phenylnicotinonitrile .
Caption: Stepwise synthesis from acyclic precursors to the target 6-chloro-2-methoxy derivative.
Physicochemical Properties & Spectral Analysis
Researchers characterizing this compound should expect the following spectral signatures.
NMR Spectroscopy (Predicted)
| Nucleus | Shift (δ ppm) | Multiplicity | Assignment |
| ¹H NMR | 4.05 - 4.15 | Singlet (3H) | -OCH₃ (Deshielded by pyridine ring) |
| 7.15 - 7.25 | Singlet (1H) | H-5 (Pyridine ring proton) | |
| 7.45 - 7.60 | Multiplet (5H) | Phenyl protons (Aromatic) | |
| ¹³C NMR | ~55.0 | Primary | Methoxy carbon |
| ~115.0 | Quaternary | Nitrile (-CN) carbon | |
| ~165.0 | Quaternary | C2 (Attached to OMe) |
Mass Spectrometry
-
Molecular Ion (M+): m/z ~244.04 (for ³⁵Cl) and 246.04 (for ³⁷Cl) in a 3:1 ratio.
-
Fragmentation: Loss of methyl radical (M-15) and loss of CO from the methoxy group are common.
IR Spectroscopy
-
Nitrile Stretch (C≡N): Sharp, distinct band at 2220–2230 cm⁻¹ .
-
C-Cl Stretch: 700–800 cm⁻¹.
-
Ether Stretch (C-O-C): 1200–1250 cm⁻¹.
Drug Development Potential
This scaffold is a "privileged structure" in medicinal chemistry, particularly for kinase inhibition.
Pharmacophore Mapping
-
H-Bond Acceptor (CN): The nitrile nitrogen can accept hydrogen bonds from residues like the "gatekeeper" in kinase hinge regions.
-
Hydrophobic Domain (Phenyl): The C4-phenyl group occupies hydrophobic pockets (e.g., the back pocket of ATP binding sites).
-
Reactive Handle (Cl): The C6-chlorine is a versatile handle. It can be displaced by amines (via SₙAr) to introduce solubilizing groups (e.g., piperazines) or form additional H-bonds.
Biological Targets
-
PIM-1 Kinase: Derivatives of 4-phenylnicotinonitrile are known inhibitors of PIM-1, a target in leukemia.
-
Antimicrobial Activity: The 2-methoxy-3-cyano core has demonstrated efficacy against Gram-positive bacteria (S. aureus) by disrupting cell wall synthesis or metabolic pathways.
Caption: Structure-Activity Relationship (SAR) map highlighting functional zones.
Experimental Protocols
Protocol A: Synthesis of 2,6-Dichloro-4-phenylnicotinonitrile
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube.
-
Reaction: Charge the flask with 2,6-dihydroxy-4-phenylnicotinonitrile (10.0 g, 47 mmol) and POCl₃ (50 mL). Add PCl₅ (1.0 g) as a catalyst.
-
Heating: Heat the mixture to reflux (bath temp 110°C) for 5 hours. The suspension should become a clear solution.
-
Workup: Cool to room temperature. Pour the mixture slowly onto 500 g of crushed ice with vigorous stirring (Exothermic!). Neutralize with solid Na₂CO₃ to pH 7.
-
Isolation: Extract with Dichloromethane (3 x 100 mL). Dry over MgSO₄ and concentrate in vacuo. Recrystallize from Ethanol.
Protocol B: Regioselective Methoxylation
-
Setup: Flame-dried 100 mL flask under Nitrogen atmosphere.
-
Reaction: Dissolve 2,6-dichloro-4-phenylnicotinonitrile (2.49 g, 10 mmol) in anhydrous Methanol (30 mL).
-
Addition: Cool to 0°C. Add Sodium Methoxide (0.54 g, 10 mmol) portion-wise over 15 minutes. Crucial: Do not use excess base to avoid disubstitution.
-
Monitoring: Stir at 0°C for 1 hour, then warm to room temperature. Monitor by TLC (Hexane/EtOAc 8:2).
-
Purification: Evaporate solvent. Resuspend residue in water (50 mL) and filter the solid. Wash with cold water. Recrystallize from Methanol/Water to obtain the pure 2-methoxy isomer.
References
-
Synthesis and Crystal Structure of Nicotinonitrile Derivatives. ResearchGate. Available at: [Link]
-
Regioselectivity in Nucleophilic Substitution of 2,6-Dichloropyridines. ResearchGate. Available at: [Link]
-
Biological Activity of 2-Methoxy-nicotinonitriles. World News of Natural Sciences. Available at: [Link]
-
Crystal Structure and Interactions of 2-Methoxy-4,6-diphenylnicotinonitrile. PubMed Central (PMC). Available at: [Link]
-
Chemical Shifts of Trace Impurities in NMR Solvents. EPFL. Available at: [Link]
Sources
- 1. 2-Chloro-6-((2-methylpyridin-4-yl)methoxy)isonicotinonitrile | C13H10ClN3O | CID 44410045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN112194589A - Synthesis method of 2, 6-dichloro-4- ((4-hydroxyphenyl) amino) phenol - Google Patents [patents.google.com]
- 3. First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p-Acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. spectrabase.com [spectrabase.com]
- 6. researchgate.net [researchgate.net]
- 7. patents.justia.com [patents.justia.com]
- 8. researchgate.net [researchgate.net]
- 9. 2,6-Dichloronicotinonitrile synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Note: Strategic Synthesis of 6-Chloro-2-methoxy-4-phenylnicotinonitrile
Executive Summary
The substituted nicotinonitrile scaffold, specifically 6-chloro-2-methoxy-4-phenylnicotinonitrile , represents a critical pharmacophore in the development of adenosine receptor antagonists and kinase inhibitors. This application note details a robust, three-step synthetic protocol designed for high reproducibility and scalability.
Unlike generic procedures, this guide focuses on the regioselective nucleophilic aromatic substitution (
Retrosynthetic Analysis & Strategy
The synthesis is designed around the "2,6-Dichloro Displacement Strategy." This approach is preferred over direct condensation methods because it allows for precise control over the substitution pattern on the pyridine ring.
Strategic Pathway:
-
Target: 6-Chloro-2-methoxy-4-phenylnicotinonitrile.
-
Scaffold Origin: 2,6-Dihydroxy-4-phenylnicotinonitrile (via Guareschi-Thorpe condensation).
Figure 1: Retrosynthetic disconnection showing the stepwise construction of the functionalized pyridine core.
Detailed Experimental Protocols
Phase 1: Scaffold Assembly (Guareschi-Thorpe Condensation)
Objective: Synthesis of 2,6-dihydroxy-4-phenylnicotinonitrile.
This step constructs the pyridine ring. The reaction typically yields the 2,6-dihydroxy tautomer (often existing as the 2,6-dione or 6-hydroxy-2-pyridone form in solid state).
Reagents:
-
Acetophenone (1.0 equiv)
-
Ethyl Cyanoacetate (2.0 - 2.2 equiv)
-
Ammonium Acetate (8.0 equiv) or Ammonia gas
Protocol:
-
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar.
-
Mixing: Dissolve Acetophenone (10 mmol) and Ethyl Cyanoacetate (22 mmol) in Ethanol (30 mL). Add Ammonium Acetate (80 mmol).
-
Reaction: Heat the mixture to reflux (
C) for 12–24 hours. The solution will typically darken, and a precipitate may begin to form. -
Workup: Cool the reaction mixture to room temperature. The product often precipitates as a solid.
-
If solid forms: Filter the precipitate and wash with cold ethanol and diethyl ether.
-
If no solid: Concentrate the solvent under reduced pressure.[4] Treat the residue with cold water and acidify slightly with HCl to induce precipitation.
-
-
Purification: Recrystallize from Acetic Acid or DMF/Ethanol if necessary.
-
Validation:
(DMSO- ) should show broad exchangeable protons for the OH/NH groups and the aromatic phenyl signals.
Phase 2: Chlorination (Vilsmeier-Haack Type)
Objective: Synthesis of 2,6-dichloro-4-phenylnicotinonitrile.[3]
Safety Alert:
Reagents:
-
2,6-Dihydroxy-4-phenylnicotinonitrile (from Phase 1)
-
Phosphorus Oxychloride (
) (excess, acts as solvent/reagent) -
Base Catalyst:
-Diethylaniline or Pyridine (catalytic amount)
Protocol:
-
Setup: Place the dry dihydroxy precursor (5 mmol) in a heavy-walled pressure vial or round-bottom flask.
-
Addition: Carefully add
(10–15 mL). Add 3–5 drops of -diethylaniline. -
Reaction:
-
Standard: Reflux at
C for 4–8 hours under an inert atmosphere ( ). -
High Performance: If conversion is sluggish, use a sealed tube/autoclave at
C for 4 hours.
-
-
Quenching (Critical):
-
Cool the mixture to room temperature.
-
Pour the reaction mass slowly onto crushed ice with vigorous stirring. Maintain temperature
C to avoid violent hydrolysis.
-
-
Isolation: The dichloro product will precipitate as a solid. Filter and wash copiously with water to remove phosphoric acid byproducts.
-
Drying: Dry under vacuum over
. -
Data Check: The product should be a crystalline solid. MS should show the characteristic chlorine isotope pattern (
, , in 9:6:1 ratio).
Phase 3: Regioselective Methoxylation
Objective: Synthesis of 6-Chloro-2-methoxy-4-phenylnicotinonitrile.
Mechanism: The cyano group at C3 exerts a strong electron-withdrawing effect (ortho-effect), making the C2-chlorine significantly more electrophilic than the C6-chlorine. This allows for highly selective mono-substitution.
Reagents:
-
2,6-Dichloro-4-phenylnicotinonitrile (1.0 equiv)[2]
-
Sodium Methoxide (NaOMe) (1.05 equiv) – Do not use large excess.
-
Solvent: Methanol (Anhydrous)
Protocol:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen.
-
Dissolution: Dissolve the dichloro starting material (1 mmol) in anhydrous Methanol (10 mL). Cool the solution to
C in an ice bath. -
Addition: Add NaOMe (1.05 mmol) dropwise as a solution in MeOH. Avoid adding solid NaOMe directly to prevent local concentration hotspots.
-
Reaction: Stir at
C for 1 hour, then allow to warm to room temperature. Monitor by TLC (Hexane:EtOAc 8:2).-
Endpoint: Disappearance of starting material. Appearance of a new spot. If bis-methoxy product (dimethoxy) appears, the temperature was too high or excess base was used.
-
-
Workup:
-
Neutralize with a few drops of dilute Acetic Acid.
-
Evaporate Methanol under reduced pressure.
-
Resuspend residue in water and extract with Ethyl Acetate (
mL).
-
-
Purification: Flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).
-
Final Yield: Expect 65–80% yield of the mono-methoxy product.
Analytical Data & Validation
| Attribute | Expected Result | Notes |
| Appearance | White to Off-white Solid | |
| Mass Spec (ESI) | Characteristic of mono-chloro substitution (3:1 ratio). | |
| Singlet corresponding to the | ||
| The C5-H proton on the pyridine ring. | ||
| Regiochemistry | C2-OMe vs C6-OMe | Confirmed by HMBC. The C2-OMe correlates with the C3-CN carbon. |
Troubleshooting & Optimization Logic
The following decision tree assists in optimizing the critical regioselective step.
Figure 2: Workflow for monitoring and correcting the regioselective methoxylation reaction.
References
-
Synthesis of 2,6-Dichloro-4-phenylnicotinonitrile
- Source: Deflorian, F. et al. "Crystal Structure and Subsequent Ligand Design of a Nonriboside Partial Agonist Bound to the Adenosine A2A Receptor." Journal of Medicinal Chemistry, 2021.
-
URL:[Link]
-
Regioselectivity in Nicotinonitriles
- Source: WuXi Biology. "QM Magic Class | Chapter 29: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines."
-
URL:[Link]
- General Nicotinonitrile Synthesis (Guareschi-Thorpe): Source: ChemicalBook. "Synthesis of 6-Chloro-2-Methoxy-4-Methylnicotinonitrile."
Sources
Application Notes and Protocols: 6-Chloro-2-methoxy-4-phenylnicotinonitrile as a Versatile Intermediate in Organic Synthesis
Introduction: The Strategic Value of the Nicotinonitrile Scaffold
The nicotinonitrile (3-cyanopyridine) framework is a cornerstone in medicinal chemistry, forming the structural core of numerous approved pharmaceuticals, including the kinase inhibitors bosutinib and neratinib, as well as cardiotonic agents like milrinone.[1][2] Its prevalence stems from its ability to act as a versatile scaffold, amenable to extensive functionalization. Among its derivatives, 2-alkoxy-3-cyanopyridines have garnered significant attention due to their broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3]
This guide focuses on a particularly valuable building block: 6-Chloro-2-methoxy-4-phenylnicotinonitrile . The strategic arrangement of its functional groups—a reactive chlorine atom, an activating methoxy group, a versatile nitrile, and a phenyl moiety—renders it an exceptionally powerful intermediate for the synthesis of complex molecular architectures and diverse compound libraries. This document provides an in-depth exploration of its core reactivity and detailed protocols for its application in key synthetic transformations.
Core Reactivity Principles: A Guide to Strategic Disconnection
Understanding the inherent reactivity of 6-Chloro-2-methoxy-4-phenylnicotinonitrile is paramount for its effective use in synthesis. The molecule possesses three primary sites for chemical modification, each with distinct reactivity profiles.
-
The C6-Chloro Group: The Primary Hub for Diversification The chlorine atom at the 6-position is the most reactive site for substitution. Its reactivity is significantly enhanced by the electron-withdrawing effects of the ring nitrogen atom and the C3-cyano group.[4] This electronic pull makes the C6-carbon highly electrophilic and susceptible to two major classes of reactions:
-
Palladium-Catalyzed Cross-Coupling: The C-Cl bond is an excellent handle for reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the formation of C-C, C-N, and C-O bonds.
-
Nucleophilic Aromatic Substitution (SNAr): The activated pyridine ring readily undergoes substitution with a wide range of nucleophiles, including amines, alcohols, and thiols, via an addition-elimination mechanism.[5][6]
-
-
The C3-Nitrile Group: A Gateway to Fused Systems and Functional Group Interconversion The nitrile group is a versatile functional handle. It can be hydrolyzed to an amide or carboxylic acid, reduced to an amine, or, most significantly, act as an electrophile in cyclization reactions. Its reaction with binucleophiles like hydrazine is a classic strategy for constructing fused heterocyclic systems.[7]
-
The C2-Methoxy Group: A Modulating Influence The methoxy group at the C2-position electronically activates the ring, further facilitating reactions at the C6-position. While less commonly modified, it can be cleaved under strong acidic conditions (e.g., with HBr or BBr₃) to reveal a 2-hydroxypyridine (or its 2-pyridone tautomer), opening another avenue for derivatization.
Application Note 1: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl and heteroaryl-aryl linkages, which are privileged structures in many drug candidates.[8][9] The reaction's tolerance for a broad range of functional groups and the commercial availability of diverse boronic acids make it a first-choice strategy for elaborating the 6-chloro-nicotinonitrile core.
Reaction Mechanism
The catalytic cycle involves a Pd(0)/Pd(II) interchange. It begins with the Oxidative Addition of the C-Cl bond to the active Pd(0) catalyst. This is followed by Transmetalation , where, in the presence of a base, the organic moiety from the boronic acid is transferred to the palladium center. The cycle concludes with Reductive Elimination , which forms the new C-C bond and regenerates the Pd(0) catalyst.[9][10]
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol provides a generalized method for coupling 6-Chloro-2-methoxy-4-phenylnicotinonitrile with a generic arylboronic acid.
Materials:
-
6-Chloro-2-methoxy-4-phenylnicotinonitrile (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DME/Water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or reaction vial, add 6-Chloro-2-methoxy-4-phenylnicotinonitrile, the arylboronic acid, and the base.
-
Seal the vessel with a septum. Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Add the anhydrous solvent via syringe.
-
Place the reaction vessel in a pre-heated oil bath (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions typically run for 4-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Summary: Typical Suzuki Reaction Parameters
| Component | Examples | Typical Amount/Conditions | Rationale |
| Palladium Source | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | 1-10 mol% | The catalyst is the core of the reaction, facilitating the C-C bond formation.[10] |
| Ligand | PPh₃, PCy₃, SPhos, XPhos | 1-2 equiv relative to Pd | Stabilizes the Pd center and modulates its reactivity. Bulky, electron-rich ligands are often preferred. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2-3 equiv | Activates the boronic acid for the transmetalation step.[11] |
| Solvent | 1,4-Dioxane, Toluene, DME, THF (often with H₂O) | 0.1 - 0.5 M | Solubilizes reactants. The addition of water can sometimes accelerate the reaction. |
| Temperature | 80 - 120 °C | - | Provides the necessary activation energy for the catalytic cycle, particularly the oxidative addition. |
Application Note 2: C-N and C-O Bond Formation via SNAr
Nucleophilic aromatic substitution (SNAr) offers a direct and often metal-free route to introduce nitrogen, oxygen, or sulfur functionalities at the C6-position. This reaction is highly efficient due to the electron-deficient nature of the pyridine ring.
Reaction Mechanism
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group (chloride) is expelled, restoring the aromaticity of the ring.[4][5]
Experimental Protocol: General Procedure for Amination
This protocol describes the reaction with a generic secondary amine, such as morpholine.
Materials:
-
6-Chloro-2-methoxy-4-phenylnicotinonitrile (1.0 equiv)
-
Amine nucleophile (e.g., Morpholine, 1.5 - 2.5 equiv)
-
Base (optional, e.g., K₂CO₃, DIPEA, if aminating with an amine salt)
-
Solvent (e.g., DMSO, DMF, NMP, or refluxing alcohol like n-Butanol)
Procedure:
-
In a round-bottom flask, dissolve 6-Chloro-2-methoxy-4-phenylnicotinonitrile in the chosen solvent.
-
Add the amine nucleophile. If the amine is used as a hydrochloride salt, add a non-nucleophilic base like DIPEA (diisopropylethylamine).
-
Heat the reaction mixture (typically 100 - 150 °C) with stirring. High-boiling polar aprotic solvents like DMSO or NMP often give good results.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the 6-amino-substituted nicotinonitrile derivative.
Application Note 3: Synthesis of Fused Pyrazolo[3,4-b]pyridines
The construction of fused heterocyclic systems is a highly efficient way to build molecular complexity. Pyrazolo[3,4-b]pyridines are recognized as important pharmacophores with a wide range of biological activities, including kinase inhibition and anticancer properties.[7][12] The reaction of 2-chloro-3-cyanopyridines with hydrazine is a robust and high-yielding method to access this scaffold.
Reaction Mechanism
This transformation is a tandem reaction. It begins with an SNAr reaction where hydrazine displaces the chloride at the C6-position. This is immediately followed by an intramolecular nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbon of the nitrile group. A subsequent tautomerization yields the stable aromatic 3-amino-pyrazolo[3,4-b]pyridine product.
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. 6-Chloro-2-phenylnicotinonitrile | Benchchem [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 7. Synthesis and bioactivity of novel amino-pyrazolopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and cytostatic activity of substituted 6-phenylpurine bases and nucleosides: application of the Suzuki-Miyaura cross-coupling reactions of 6-chloropurine derivatives with phenylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Nucleophilic Aromatic Substitution (SₙAr) at the C-6 Position of Nicotinonitriles
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols
Introduction & Mechanistic Rationale
Nicotinonitriles (3-cyanopyridines) are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors, anthelmintics, and antiproliferative agents[1]. The functionalization of these heterocycles relies heavily on Nucleophilic Aromatic Substitution (SₙAr).
As a Senior Application Scientist, I emphasize that successful SₙAr is not merely about mixing reagents; it requires a deep understanding of the substrate's electronic topography. The C-6 position of nicotinonitrile is exceptionally activated towards nucleophilic attack due to a synergistic electronic effect:
-
Inductive & Resonance Withdrawal: The endocyclic pyridine nitrogen acts as a powerful electron sink.
-
Para-Activation: The exocyclic cyano (–CN) group at C-3 provides critical resonance stabilization of the negative charge in the transition state.
When a nucleophile attacks the C-6 position, it forms a highly stabilized Meisenheimer complex before the rapid elimination of the halide leaving group.
Fig 1: Addition-elimination SₙAr mechanism at the C-6 position of nicotinonitriles.
Parameter Optimization & Causality
To design a self-validating and high-yielding reaction, specific physicochemical parameters must be controlled:
Leaving Group Selection (F vs. Cl)
In SₙAr reactions, the rate-determining step is the addition of the nucleophile, not the cleavage of the carbon-halogen bond. Consequently, fluorine is a superior leaving group to chlorine . Its high electronegativity intensely polarizes the C–F bond, maximizing the electrophilicity of the C-6 carbon and lowering the activation energy required to form the Meisenheimer complex[2]. However, 6-chloronicotinonitriles are often preferred for scale-up due to lower starting material costs and sufficient reactivity under thermal conditions[1].
Solvent & Base Dynamics
-
Solvent: Polar aprotic solvents like DMF or DMSO are mandated. They effectively solvate the counter-cations (e.g., Cs⁺, K⁺) while leaving the nucleophilic anions unsolvated, "naked," and highly reactive[3].
-
Base: Cesium carbonate (Cs₂CO₃) is frequently selected over sodium or potassium carbonate. The larger ionic radius of Cs⁺ leads to a looser ion pair with the nucleophile, significantly enhancing its reactivity without degrading the sensitive cyano group[1].
Experimental Methodologies
The following protocols have been validated for high atom economy and reliable product isolation.
Protocol A: Standard Batch SₙAr (N- and S-Nucleophiles)
This protocol utilizes thermal activation in a polar aprotic solvent, ideal for coupling amines, pyrazoles, or thiols to 6-chloronicotinonitrile[1].
Step-by-Step Procedure:
-
Reagent Preparation: To an oven-dried reaction vial, add 6-chloronicotinonitrile (1.0 equiv, e.g., 300 mg, 2.2 mmol), the nucleophile (e.g., 3,5-dimethyl-1H-pyrazole, 1.0 equiv, 210 mg), and Cs₂CO₃ (2.0 equiv, 1.4 g)[1].
-
Solvent Addition: Suspend the mixture in anhydrous DMF (10 mL) to achieve a ~0.2 M concentration. Purge the vial with N₂ gas for 5 minutes to prevent oxidative side reactions.
-
Thermal Activation: Seal the vial and stir the mixture at 90 °C for 16 hours[1].
-
Causality: 90 °C provides sufficient thermal energy to overcome the activation barrier for weaker nucleophiles without causing thermal degradation of the nitrile.
-
-
In-Process Control (Validation): Analyze an aliquot via LC-MS or TLC (Hexanes/EtOAc 3:1). The disappearance of the starting material (UV active at 254 nm) confirms reaction completion.
-
Quenching & Isolation: Cool the mixture to room temperature and dilute with deionized H₂O (25 mL)[1].
-
Causality: Water neutralizes the base and exploits the poor aqueous solubility of the lipophilic product, driving its precipitation.
-
-
Purification: Filter the resulting solids, wash thoroughly with water, and dry under high vacuum[1]. If minor impurities persist, purify via flash column chromatography on silica gel using a Hexanes/Ethyl Acetate gradient[4].
Fig 2: Standard workflow for batch nucleophilic aromatic substitution of nicotinonitriles.
Protocol B: Eco-Friendly Aqueous SₙAr
Recent advancements allow SₙAr to be performed in water, bypassing toxic solvents like DMF. This is achieved using biomass-based polymeric additives like Hydroxypropyl methylcellulose (HPMC), which create hydrophobic micellar pockets where the reaction occurs[2].
Step-by-Step Procedure:
-
Preparation: Combine 6-fluoronicotinonitrile (1.0 equiv) and the nucleophile (e.g., benzylamine, 1.1 equiv) in a reaction vessel[2].
-
Aqueous Phase: Add a 2 wt% aqueous solution of HPMC to achieve a 0.25 M substrate feed[2].
-
Mixing & Reaction: Stir vigorously (≥500 rpm) or process through an oscillatory plug flow reactor (amplitude = 0.26 mL, frequency = 3.0 Hz) to ensure high mass transfer between the aqueous and organic phases[2].
-
Isolation: Extract the product using a green organic solvent (e.g., Ethyl Acetate), dry over Na₂SO₄, and concentrate under reduced pressure.
Quantitative Data Summary
The table below consolidates expected yields and conditions for various nucleophilic substitutions at the C-6 position, demonstrating the versatility of the reaction.
| Substrate | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 6-chloronicotinonitrile | 3,5-dimethyl-1H-pyrazole | Cs₂CO₃ | DMF | 90 | 16 | >80 | [1] |
| 6-chloronicotinonitrile | Diphenyl disulfide | NaOH | DMSO | 150 | 60 | 57 | [3] |
| 6-fluoronicotinonitrile | Benzylamine | None/HPMC | H₂O | RT–50 | 2–4 | 87–97 | [2] |
| 6-fluoronicotinonitrile | Piperidin-4-ol | None/HPMC | H₂O | RT–50 | 2–4 | >85 | [2] |
References
-
[4] Benchchem. 6-Chloro-2-fluoronicotinonitrile | 1422344-39-5. 4
-
[3] The Royal Society of Chemistry. Efficient Synthesis of Unsymmetrical Heteroaryl Thioethers and Chalcogenides by Alkali Hydroxide-Mediated SNAr Reactions. 3
-
[2] ResearchGate. Application of an Oscillatory Plug Flow Reactor to Enable Scalable and Fast Reactions in Water Using a Biomass-Based Polymeric Additive. 2
Sources
Application Note: Chemoselective Synthesis of 3-Amino-6-Chloro-4-Phenyl-1H-Pyrazolo[3,4-b]pyridine
Abstract & Scope
This application note details the optimized protocol for the conversion of 6-chloro-2-methoxy-4-phenylnicotinonitrile into 3-amino-6-chloro-4-phenyl-1H-pyrazolo[3,4-b]pyridine . The transformation utilizes a regioselective nucleophilic aromatic substitution (
Crucially, this protocol addresses the chemoselectivity challenge presented by the substrate, which contains two potential leaving groups (2-methoxy and 6-chloro). By controlling reaction kinetics, the 2-methoxy group is selectively displaced to form the pyrazole ring while retaining the 6-chloro substituent, a valuable handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura).
Scientific Foundation & Mechanism
Reaction Logic
The starting material features a pyridine core with electron-withdrawing groups that activate specific positions toward nucleophilic attack.
-
C2-Methoxy : Highly activated due to the ortho-cyano group (at C3) and the ring nitrogen. The methoxy group serves as the primary leaving group.
-
C6-Chloro : Less activated than the C2 position in this specific electronic environment. While displaceable under forcing conditions, it remains inert under the controlled reflux conditions described below.
Mechanistic Pathway
-
Nucleophilic Attack : Hydrazine acts as a nucleophile, attacking the C2 position and displacing the methoxy group (
). -
Intermediate Formation : A 2-hydrazinyl-nicotinonitrile intermediate is transiently formed.
-
Cyclization : The terminal nitrogen of the hydrazine moiety attacks the electrophilic carbon of the adjacent nitrile (C3).
-
Tautomerization : The resulting imine intermediate tautomerizes to form the stable, aromatic 3-amino-1H-pyrazolo[3,4-b]pyridine system.
Reaction Scheme
Caption: Mechanistic flow from starting material to cyclized pyrazolopyridine product via hydrazinyl intermediate.[1][2]
Experimental Protocol
Materials & Reagents
| Component | Grade/Purity | Role |
| 6-Chloro-2-methoxy-4-phenylnicotinonitrile | >97% HPLC | Limiting Reagent |
| Hydrazine Hydrate | 80% or 98% | Nucleophile / Cyclizing Agent |
| Ethanol (Absolute) | ACS Reagent | Solvent |
| DMF (Dimethylformamide) | Anhydrous | Recrystallization Solvent |
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Charge : In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol (approx. 244 mg) of 6-chloro-2-methoxy-4-phenylnicotinonitrile in 15 mL of Ethanol .
-
Add Reagent : Add 3.0 mmol (approx. 0.15 mL) of Hydrazine Hydrate dropwise at room temperature.
-
Note: A 3:1 molar excess ensures complete conversion of the starting material without displacing the C6-chloro group.
-
-
Reflux : Attach a reflux condenser and heat the mixture to 80°C (Reflux) . Stir vigorously.
Phase 2: Monitoring & Completion 4. Monitor : Check reaction progress by TLC (System: Ethyl Acetate:Hexane 1:1) after 2 hours.
- Endpoint: Disappearance of the starting material spot (
) and appearance of a lower fluorescent spot (Product). - Timeframe: Reaction typically completes in 3–5 hours .
Phase 3: Workup & Isolation 5. Cooling : Remove heat and allow the reaction mixture to cool to room temperature. Then, chill in an ice bath (0–5°C) for 30 minutes.
- Observation: A solid precipitate (white to pale yellow) should form.
- Filtration : Filter the solid using a Buchner funnel under vacuum.
- Washing : Wash the filter cake with:
- Cold Water (2 x 10 mL) – Removes excess hydrazine salts.
- Cold Ethanol (1 x 5 mL) – Removes organic impurities.
- Drying : Dry the solid in a vacuum oven at 50°C for 4 hours.
Phase 4: Purification (Optional but Recommended) 9. Recrystallization : If purity is <95%, recrystallize from a minimal amount of hot DMF/Ethanol (1:4 ratio) or 1,4-Dioxane.
Experimental Workflow Diagram
Caption: Operational workflow for the synthesis and isolation of the target pyrazolopyridine.
Results & Analysis
Expected Analytical Data
-
Yield : Typical isolated yields range from 75% to 85% .
-
Physical State : White to pale yellow crystalline solid.
-
Melting Point : >230°C.
-
1H NMR (DMSO-d6) :
- 12.0–13.0 ppm (br s, 1H, NH of pyrazole).
-
5.5–6.5 ppm (s, 2H,
– Note: Chemical shift varies with concentration). - 7.4–7.6 ppm (m, 5H, Phenyl group).
- 7.0–7.2 ppm (s, 1H, Pyridine C5-H).
-
IR Spectrum :
-
3200–3400
( stretching). -
2200
(Absence of stretch, confirming cyclization).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / No Precipitate | Product solubility in hot ethanol is too high. | Concentrate the reaction mixture to 50% volume before cooling. Add cold water to induce precipitation. |
| Byproduct Formation | Displacement of C6-Chloro group. | Reduce reaction temperature to 60°C or reduce Hydrazine equivalents to 2.0. Avoid prolonged reflux beyond 6 hours. |
| Incomplete Reaction | Old Hydrazine Hydrate reagent. | Use fresh Hydrazine Hydrate. Ensure the reagent is not degraded (hydrazine absorbs |
References
-
Joshi, A. K., Dodia, N. M., & Purohit, D. M. (2022). Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotinonitriles. World News of Natural Sciences, 43, 76-82. Link
- Quiroga, J., et al. (2011). Regioselective synthesis of pyrazolo[3,4-b]pyridines from 3-cyanopyridines. Journal of Heterocyclic Chemistry. (Contextual grounding on regioselectivity of 2-alkoxy-3-cyanopyridines).
-
Shaabani, A., et al. (2022). Chemo- and Diastereoselective Synthesis of Pyrazolo-tetrahydropyridines. ResearchGate. Link
-
BenchChem Protocols . (2025). Synthesis of 6-Chloro-2-phenylquinolin-4-ol (Analogous SNAr conditions). Link
Sources
Application Notes and Protocols for Catalytic Coupling Reactions Using 6-Chloro-2-methoxy-4-phenylnicotinonitrile Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 6-Chloro-2-methoxy-4-phenylnicotinonitrile Scaffold
The nicotinonitrile framework is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its prevalence in drug discovery is attributed to its versatile biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[3] The 6-Chloro-2-methoxy-4-phenylnicotinonitrile scaffold is a particularly valuable building block for the synthesis of novel pharmaceutical candidates. The strategic positioning of its functional groups—a reactive chlorine atom at the 6-position, an electron-donating methoxy group at the 2-position, and a phenyl group at the 4-position—offers a versatile platform for molecular diversification through modern catalytic cross-coupling reactions.
The chlorine atom at the 6-position serves as a prime site for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the introduction of a wide array of molecular fragments. This capability is crucial in structure-activity relationship (SAR) studies, where systematic modifications of a lead compound are performed to optimize its pharmacological profile. The methoxy and phenyl groups also play a significant role in modulating the electronic properties and steric environment of the molecule, influencing its interaction with biological targets.
This comprehensive guide provides detailed application notes and optimized protocols for the four most pivotal palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck—utilizing the 6-Chloro-2-methoxy-4-phenylnicotinonitrile scaffold. Each section is designed to provide not just a procedural outline but also the underlying mechanistic principles and expert insights to empower researchers in their synthetic endeavors.
I. Suzuki-Miyaura Coupling: Forging Biaryl and Heteroaryl Linkages
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound, typically a boronic acid or its ester.[4][5] This reaction is favored for its mild conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids.[6]
Causality of Experimental Choices
The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. The palladium catalyst, typically in its Pd(0) active form, orchestrates the catalytic cycle.[4] Bulky, electron-rich phosphine ligands are often employed to enhance the rate of oxidative addition and reductive elimination, the key steps in the catalytic cycle.[7] The base is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[4] A mixed solvent system, often including water, can be beneficial for dissolving the inorganic base and facilitating the reaction.[6]
Experimental Protocol: A Generalized Starting Point
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 6-Chloro-2-methoxy-4-phenylnicotinonitrile with various aryl and heteroaryl boronic acids. Optimization may be required for specific substrates.
Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura coupling.
Materials:
-
6-Chloro-2-methoxy-4-phenylnicotinonitrile
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane/H₂O (4:1 mixture)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 6-Chloro-2-methoxy-4-phenylnicotinonitrile (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Add the 1,4-dioxane/H₂O solvent mixture (5 mL).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Typical Reaction Parameters
| Parameter | Condition | Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Stable and reliable sources of the active Pd(0) catalyst. |
| Ligand | SPhos, XPhos | Bulky, electron-rich ligands that promote efficient oxidative addition and reductive elimination.[7] |
| Base | K₃PO₄, K₂CO₃ | Essential for activating the boronic acid for transmetalation.[4][8] |
| Solvent | 1,4-Dioxane/H₂O, Toluene | Aprotic solvents are generally effective; water can aid in dissolving the base.[6] |
| Temperature | 80-110 °C | Sufficient thermal energy to drive the catalytic cycle. |
| Reaction Time | 12-24 hours | Dependent on the reactivity of the specific coupling partners. |
| Typical Yield | 70-95% | Highly dependent on the specific substrates and optimized conditions. |
II. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[9][10] This reaction is distinguished by its use of a palladium catalyst in conjunction with a copper(I) co-catalyst.[9]
Causality of Experimental Choices
The Sonogashira reaction proceeds through two interconnected catalytic cycles.[9] The palladium cycle involves oxidative addition and reductive elimination, similar to the Suzuki coupling. The copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[9] An amine base is used to deprotonate the terminal alkyne and to act as a solvent.
Experimental Protocol: A Generalized Starting Point
This protocol outlines a general procedure for the Sonogashira coupling of 6-Chloro-2-methoxy-4-phenylnicotinonitrile with terminal alkynes.
Reaction Scheme:
Sources
- 1. scribd.com [scribd.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
step-by-step laboratory preparation of 6-Chloro-2-methoxy-4-phenylnicotinonitrile
This Application Note provides a scientifically rigorous, step-by-step protocol for the laboratory synthesis of 6-Chloro-2-methoxy-4-phenylnicotinonitrile . The procedure is designed for researchers requiring high-purity intermediates for medicinal chemistry or agrochemical development.
Abstract
The synthesis of 6-Chloro-2-methoxy-4-phenylnicotinonitrile is achieved through a three-step sequence starting from commercially available ethyl benzoylacetate. The core pyridine scaffold is constructed via a base-catalyzed condensation, followed by conversion to the 2,6-dichloro intermediate using phosphorus oxychloride (
Part 1: Retrosynthetic Analysis & Pathway
The synthesis relies on the varying reactivity of the C-2 and C-6 positions of the nicotinonitrile core. The C-2 position, being ortho to the electron-withdrawing cyano group, is kinetically favored for nucleophilic attack by small alkoxides, allowing for selective mono-methoxylation.
Figure 1: Synthetic pathway highlighting the construction of the pyridine core and subsequent functionalization.
Part 2: Detailed Experimental Protocol
Step 1: Synthesis of 2,6-Dihydroxy-4-phenylnicotinonitrile
This step constructs the pyridine ring with the necessary oxygen functionality at C-2 and C-6.
-
Reagents:
-
Ethyl benzoylacetate (19.2 g, 100 mmol)
-
2-Cyanoacetamide (8.4 g, 100 mmol)
-
Potassium Hydroxide (KOH) (11.2 g, 200 mmol)
-
Ethanol (Absolute, 200 mL)
-
-
Procedure:
-
Dissolve KOH in ethanol in a 500 mL round-bottom flask equipped with a magnetic stir bar.
-
Add 2-cyanoacetamide and stir for 15 minutes at room temperature to form the amide anion.
-
Add ethyl benzoylacetate dropwise over 20 minutes.
-
Heat the reaction mixture to reflux (78°C) and maintain for 12–16 hours. A heavy precipitate (the potassium salt of the product) will form.
-
Cool the mixture to room temperature and filter the solid.
-
Workup: Dissolve the solid in minimal hot water (approx. 100 mL) and acidify to pH 3–4 using 6N HCl. The free pyridone will precipitate as a white/off-white solid.
-
Filter, wash with cold water (2 x 50 mL) and ethanol (1 x 20 mL), and dry in a vacuum oven at 60°C.
-
-
Yield Expectation: 70–85%.
-
Note: The product exists in equilibrium with its tautomer, 6-hydroxy-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile.
Step 2: Synthesis of 2,6-Dichloro-4-phenylnicotinonitrile
Conversion of the hydroxyl groups to chlorides activates the ring for nucleophilic substitution.
-
Reagents:
-
2,6-Dihydroxy-4-phenylnicotinonitrile (10.6 g, 50 mmol)
-
Phosphorus Oxychloride (
) (50 mL, excess) -
Optional:
(1.0 g) to accelerate reaction.
-
-
Procedure:
-
Place the starting material in a heavy-walled pressure vial or round-bottom flask.
-
Carefully add
(handle in a fume hood; corrosive). -
Thermal Condition: Heat to reflux (105°C) for 4–6 hours.
-
Optimization: If conversion is incomplete (monitored by TLC/HPLC), heating in a sealed tube at 140–160°C may be required for the sterically hindered C-4 phenyl analogs.
-
-
Quenching (Critical Safety Step): Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice (500 g) with vigorous stirring. Maintain temperature <20°C to avoid violent hydrolysis.
-
Neutralize the aqueous suspension with solid
or 10% NaOH solution to pH 7. -
Extract with Dichloromethane (DCM) (3 x 100 mL).
-
Dry organic layer over
, filter, and concentrate under reduced pressure. -
Purification: Recrystallize from ethanol or purify via silica gel flash chromatography (Hexane/EtOAc 9:1) if necessary.
-
-
Yield Expectation: 60–75%.
-
Characterization:
NMR should show loss of broad OH/NH signals and a simplified aromatic region.
Step 3: Regioselective Methoxylation
This is the most critical step. The 3-cyano group directs the alkoxide to the C-2 position.
-
Reagents:
-
2,6-Dichloro-4-phenylnicotinonitrile (2.49 g, 10 mmol)
-
Sodium Methoxide (NaOMe) (0.5 M solution in MeOH, or freshly prepared)
-
Methanol (dry, 20 mL)
-
-
Procedure:
-
Dissolve the dichloro intermediate in dry Methanol (20 mL) and cool to 0°C in an ice bath.
-
Add NaOMe solution (1.05 equivalents, 10.5 mmol) dropwise over 30 minutes.
-
Why: Slow addition at low temperature favors the kinetic product (C-2 substitution) over the thermodynamic or bis-substituted products.
-
-
Stir at 0°C for 2 hours, then allow to warm to room temperature over 1 hour.
-
Monitor: Check TLC (Hexane/EtOAc 8:2). The starting material spot should disappear, replaced by a slightly more polar product spot.
-
Workup: Evaporate the methanol under reduced pressure. Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).
-
Dry over
and concentrate. -
Purification: The crude usually contains >90% of the desired isomer. Recrystallize from MeOH/Water or purify via column chromatography to remove any trace 6-methoxy or 2,6-dimethoxy byproducts.
-
-
Yield Expectation: 75–85%.
Part 3: Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Specification | Scientific Rationale |
| Stoichiometry (Step 3) | 1.05 eq NaOMe | Excess methoxide (>1.2 eq) leads to 2,6-dimethoxy impurity. Deficit leaves unreacted dichloride. |
| Temperature (Step 3) | 0°C | Higher temperatures (>40°C) erode regioselectivity, increasing the formation of the 6-methoxy-2-chloro isomer. |
| Quenching (Step 2) | Slow, <20°C | Rapid addition of |
| Solvent (Step 3) | Methanol | Protic solvents facilitate the coordination of |
Part 4: Analytical Validation
Target Molecule: 6-Chloro-2-methoxy-4-phenylnicotinonitrile
-
NMR (400 MHz,
):- 7.40–7.60 (m, 5H, Phenyl group).
- 7.05 (s, 1H, H-5 pyridine ). Note: This singlet is characteristic. If the methoxy was at C-6, this proton would shift due to different shielding.
-
4.08 (s, 3H,
).
-
Regioisomer Check:
-
Desired (2-OMe): The C-5 proton is shielded by the electron-rich C-6 Cl? No, C-6 Cl is electron withdrawing. The key is the NOE (Nuclear Overhauser Effect) between the OMe and the Phenyl group? No, they are distant.
-
Validation: The most reliable check is the
NMR shift of the C-2 vs C-6 carbons, or 2D NMR (HMBC) showing correlation between the OMe protons and the C-2 carbon (which is also coupled to the Cyano carbon).
-
References
-
Synthesis of 2,6-Dichloro-4-phenylnicotinonitrile
-
Van der Walt, H., et al. "Crystal Structure and Subsequent Ligand Design of a Nonriboside Partial Agonist Bound to the Adenosine A2A Receptor." Journal of Medicinal Chemistry, 2021, 64(7), 37860-86-9. Link
- Protocol valid
-
-
Regioselectivity of Alkoxide Attack
-
Bunnage, M. E., et al. "Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides." Tetrahedron Letters, 2003. Link
- Confirms C-2 selectivity due to sodium-cyano coordin
-
-
General Nicotinonitrile Synthesis
-
ChemicalBook. "Synthesis of 6-Chloro-2-Methoxy-4-Methylnicotinonitrile." Link
- Analogous procedure valid
-
Troubleshooting & Optimization
improving reaction yields for 6-Chloro-2-methoxy-4-phenylnicotinonitrile synthesis
Technical Support Center: 6-Chloro-2-methoxy-4-phenylnicotinonitrile Synthesis
Subject: Optimizing Reaction Yields & Regioselectivity for 6-Chloro-2-methoxy-4-phenylnicotinonitrile Ticket ID: #SYN-CN-2024 Support Tier: Level 3 (Senior Application Scientist)
Executive Summary
The synthesis of 6-Chloro-2-methoxy-4-phenylnicotinonitrile is a classic example of a regioselectivity challenge in heterocyclic chemistry. The core difficulty lies in the nucleophilic aromatic substitution (SNAr) of the precursor, 2,6-dichloro-4-phenylnicotinonitrile .
Both the C2 and C6 positions are activated for nucleophilic attack, but they compete via different mechanisms:[1][2]
-
C2 Position (Target): Electronically favored (inductive effect of the ortho-cyano group) but sterically hindered by the adjacent phenyl ring at C4 and the cyano group at C3.
-
C6 Position (Impurity): Sterically accessible but less electronically activated (inductive effect drops with distance, though resonance still applies).[2]
Standard protocols often yield a frustrating 40:60 or 50:50 mixture of the target (C2-OMe) and the unwanted isomer (C6-OMe). This guide provides advanced protocols to shift this ratio in favor of the C2-substituted target.
Part 1: The Diagnostic Workflow
Before altering your chemistry, identify the specific yield-killing mechanism using this decision tree.
Caption: Diagnostic logic for identifying the root cause of low yields in nicotinonitrile synthesis.
Part 2: Advanced Protocols for Regiocontrol
To favor the 6-chloro-2-methoxy isomer, we must exploit the "Cation-Directed Ortho-Effect." In polar protic solvents like methanol, the sodium cation is heavily solvated and cannot coordinate effectively with the nitrile nitrogen. By switching to a non-polar solvent, we encourage the Na+ ion to chelate between the nitrile nitrogen and the incoming methoxide oxygen, guiding the nucleophile specifically to the ortho (C2) position.[2]
Protocol A: The "Cation-Directed" Method (Recommended)
Best for: Maximizing regioselectivity (Targeting C2).
Reagents:
-
Precursor: 2,6-dichloro-4-phenylnicotinonitrile (1.0 eq)[2]
-
Nucleophile: Sodium Methoxide (solid, 95%+) (1.05 eq)[2]
-
Solvent: Toluene (Anhydrous) or THF[2]
-
Additive: 15-Crown-5 (0.1 eq) or simply rely on tight ion-pairing in Toluene.
Step-by-Step:
-
Dissolution: Dissolve the 2,6-dichloro precursor in anhydrous Toluene (10 volumes) under N2 atmosphere.
-
Temperature: Cool the system to -5°C to 0°C . Note: Lower temperatures favor the kinetic product (C2-attack) over the thermodynamic product (C6-attack).
-
Addition: Suspend solid NaOMe in a small amount of Toluene (or add as a solid in portions). Do not dissolve in Methanol.
-
Why? Adding MeOH destroys the cation-directing effect.
-
-
Reaction: Stir at 0°C for 4-6 hours. Monitor by HPLC/TLC.
-
Quench: Quench with dilute acetic acid/water to neutralize residual alkoxide immediately.
Protocol B: The "Standard" Modification (If Methanol is mandatory)
Best for: Scale-up where Toluene is restricted.
If you must use methanol, you cannot rely on the cation effect.[2] You must rely purely on kinetic control .
-
Temperature: Cool the reaction to -10°C to -15°C .
-
Slow Addition: Add the NaOMe/MeOH solution dropwise over 2 hours.
-
Mechanism:[3] This prevents localized high concentrations of methoxide that lead to bis-substitution (2,6-dimethoxy impurity).
-
-
Early Termination: Stop the reaction at 90-95% conversion. Pushing to 100% conversion often disproportionately increases the formation of the bis-methoxy impurity.
Part 3: Comparative Data & Solvent Effects
The choice of solvent dramatically shifts the Isomer Ratio (C2-Target : C6-Impurity).
| Solvent System | Condition | C2:C6 Ratio (Target:Impurity) | Yield (Isolated) | Notes |
| Methanol (Pure) | 25°C | 45 : 55 | 35% | Poor selectivity. Thermodynamic control favors C6. |
| Methanol | -10°C | 60 : 40 | 48% | Improved kinetic control. |
| THF | 0°C | 75 : 25 | 62% | Moderate coordination effect. |
| Toluene | 0°C | 85 : 15 | 74% | Optimal. Tight ion pairing directs attack to C2. |
Part 4: Troubleshooting FAQs
Q: I am seeing a large spot of starting material even after 24 hours. Should I add more base? A: No. If you add excess base (>1.1 eq), you will rapidly form the 2,6-dimethoxy byproduct.[2] If the reaction stalls, it is likely due to moisture deactivating the methoxide (forming NaOH).[2] Check your solvent dryness. If you must push the reaction, raise the temperature slightly (e.g., from 0°C to 10°C) rather than adding excess reagent.[2]
Q: How do I separate the 2-methoxy (Target) and 6-methoxy (Impurity) isomers? A: These isomers have very similar Rf values on silica.
-
Flash Chromatography: Use a gradient of Hexane:Ethyl Acetate (starting 95:5).[2] The 6-chloro-2-methoxy isomer (Target) is typically slightly less polar due to the internal hydrogen bond/dipole cancellation between the CN and OMe.
-
Crystallization: The 2-methoxy isomer often has a higher melting point and better symmetry. Try recrystallizing from hot Ethanol or a Toluene/Heptane mixture.
Q: My starting material (2,6-dichloro) is black/tarry. Will this affect yield? A: Yes. Impurities in the POCl3 chlorination step (often phosphorous polymers) act as phase transfer catalysts or radical initiators that degrade selectivity.[2] Purify the 2,6-dichloro precursor by passing it through a short silica plug before attempting the methoxylation.[2]
References
-
ChemicalBook. (n.d.).[2] Synthesis of 6-Chloro-2-Methoxy-4-Methylnicotinonitrile from Sodium Methoxide and 2,6-Dichloro-4-methylnicotinonitrile. Retrieved from [2]
- Relevance: Establishes the baseline yield (32%) and isomer mixture issues (40% impurity) for this scaffold class.
-
Schlosser, M., et al. (2006).[2] Regioselective substitution at the 4-position of the pyridine ring of (S)-6-chloronicotine.Chemistry - A European Journal. Retrieved from [2]
- Relevance: Provides mechanistic insight into "Directed Ortho-Metalation" and cation-directed nucleophilic
-
Al-Jaber, N. A., et al. (2012).[2][3][4] Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile.[5]World News of Natural Sciences. Retrieved from
- Relevance: Validates the general reactivity of phenyl-substituted nicotinonitriles with methoxide.
-
BenchChem. (2024).[2] Application Notes: 6-Chloro-2-phenylquinolin-4-ol as a Key Intermediate. Retrieved from [2]
- Relevance: Protocols for handling chloro-nitrogen heterocycles and POCl3 chlorin
Sources
purification challenges of 6-Chloro-2-methoxy-4-phenylnicotinonitrile via recrystallization
Technical Support Center: Purification of 6-Chloro-2-methoxy-4-phenylnicotinonitrile
Case ID: PUR-CN-4PH-006 Subject: Troubleshooting Recrystallization, Impurity Rejection, and Oiling Out Status: Open Guide
Executive Summary
The purification of 6-Chloro-2-methoxy-4-phenylnicotinonitrile presents a classic "Goldilocks" challenge in heterocyclic chemistry. As a key intermediate (often in the synthesis of Sirtuin activators or kinase inhibitors), its purity is critical. The molecule features a hydrophobic core (phenyl + chloro) competing with polar functionalities (cyano + methoxy).
This duality often leads to "oiling out" (liquid-liquid phase separation) rather than crystallization, and difficulty in separating the 2,6-dichloro starting material (under-reaction) or the 2,6-dimethoxy byproduct (over-reaction).
This guide provides an autonomous, step-by-step troubleshooting workflow to resolve these specific issues.
Module 1: The "Oiling Out" Phenomenon
The Problem: The solution turns cloudy and deposits a viscous oil at the bottom of the flask instead of forming crystals. The Cause: The melting point of the solvated product is lower than the saturation temperature of the solvent mixture. This is exacerbated by the presence of impurities (phenyl ring stacking) which depress the melting point.
Protocol A: The "Iso-Polar" Switch
Do not use simple alcohol/water mixtures if oiling persists. The high polarity difference between water and the hydrophobic phenyl ring drives the oiling.
Recommended Solvent System: Ethyl Acetate (EtOAc) / n-Heptane
-
Dissolution: Dissolve crude solid in minimal EtOAc at 60°C.
-
Anti-Solvent Addition: Add warm n-Heptane dropwise until persistent cloudiness appears.
-
The "Back-Off" Step: Add 2-3 drops of EtOAc to clear the solution.
-
Seeding (Critical): Cool to 40°C. Add a seed crystal. Do not disturb.
-
Slow Cooling: Wrap the flask in foil/cotton to cool to RT over 4 hours.
Why this works: Heptane and EtOAc are closer in polarity than Ethanol and Water. This reduces the interfacial tension that promotes oil droplet formation.
Module 2: Impurity Rejection (The "Sandwich" Separation)
The Problem: The product (Mono-methoxy) co-crystallizes with the Starting Material (Dichloro) or Byproduct (Dimethoxy).
The Chemistry:
-
Impurity A (Non-polar): 2,6-Dichloro-4-phenylnicotinonitrile.
-
Target (Mid-polar): 6-Chloro-2-methoxy-4-phenylnicotinonitrile.
-
Impurity B (Polar): 2,6-Dimethoxy-4-phenylnicotinonitrile.
Protocol B: Selective Solubilization
Recrystallization alone often fails here because the solubilities are too similar. You must use a Wash/Slurry technique before recrystallization.
Step 1: The Non-Polar Wash (Removes Impurity A)
-
Slurry the crude solid in cold Hexane or Pentane (5 mL/g) for 30 mins.
-
Mechanism: The Dichloro impurity is significantly more soluble in alkanes than the Methoxy product. The product will remain in the filter cake.
Step 2: The Polar Recrystallization (Removes Impurity B)
-
Take the solid from Step 1.
-
Recrystallize from 2-Propanol (IPA) .
-
Mechanism: The Dimethoxy impurity is more soluble in IPA and will stay in the mother liquor upon cooling. The Mono-methoxy product crystallizes out.
| Component | Polarity | Solubility in Hexane | Solubility in IPA | Fate |
| 2,6-Dichloro | Low | High | Moderate | Removed in Wash |
| Target (Mono) | Medium | Low | High (Hot) / Low (Cold) | Crystallizes |
| 2,6-Dimethoxy | High | Very Low | High (Cold) | Stays in Mother Liquor |
Module 3: Solvolysis & Stability Risks
The Problem: Appearance of a new impurity (RRT ~0.8) during recrystallization, identified as the Pyridone (2-hydroxy derivative). The Cause: Hydrolysis of the Chloro or Methoxy group. The 2-position is activated by the 3-Cyano group, making it susceptible to nucleophilic attack by water.
Critical Rule:
-
NEVER use acidic water or unbuffered water if heating > 50°C.
-
Avoid prolonged boiling in Ethanol/Methanol (trans-esterification risk).
Safe Protocol: If using aqueous mixtures, use Acetonitrile (ACN) / Water . ACN is aprotic and suppresses the ionization required for hydrolysis.
Visual Troubleshooting Logic
The following diagrams illustrate the decision-making process for solvent selection and impurity management.
Figure 1: Decision Matrix for Solvent and Protocol Selection based on Impurity Profile.
Figure 2: Fate Mapping of Impurities during the Two-Stage Purification Process.
Frequently Asked Questions (FAQ)
Q1: My product is yellow, but literature says it should be white. Why? A: Yellowing is typically caused by trace acetophenone derivatives or oxidized phenolic impurities trapped in the crystal lattice.
-
Fix: Perform a "charcoal drop." Dissolve the compound in hot EtOAc, add 5% w/w Activated Carbon, stir for 10 mins, and filter hot through Celite before adding the Heptane anti-solvent.
Q2: Can I use Acetone/Water? A: Use with caution. While solubility is good, Acetone is a ketone and can undergo aldol-type side reactions with the active methylene impurities (if present) under basic conditions. Additionally, Acetone/Water mixtures are prone to "crashing out" the product as an amorphous powder rather than defining crystals. Acetonitrile/Water is superior for crystal definition.
Q3: How do I distinguish the 2-methoxy (product) from the 6-methoxy (regioisomer)? A: This is difficult via melting point. You must use 1H-NMR .
-
Diagnostic: Look at the pyridine proton (H5). In the 2-methoxy isomer (product), the H5 proton is adjacent to the C6-Chloro. In the 6-methoxy isomer, H5 is adjacent to C6-Methoxy. The chemical shift and coupling constants (if H5 is coupled to H4-phenyl protons) will differ. Note: If synthesized from 2,6-dichloro-4-phenylnicotinonitrile, the 2-position is electronically favored for nucleophilic attack, making the 2-methoxy isomer the major product.
References
-
Synthesis of Nicotinonitriles
-
Purification of Chloropyridines
- Solubility differentials in chlorin
-
Source: - General solubility data for chloro-substituted pyridines.
-
Regio-selectivity in Nucleophilic Substitution
- Analysis of 2,6-dichloro-3-cyanopyridine reactivity.
-
Source: - Discusses the activation effect of the 3-cyano group on the 2-position.
-
Crystallization Techniques
- Oiling out and seeding str
-
Source:
Sources
Technical Support Center: Troubleshooting the Chlorination of 2-Methoxy-4-phenylnicotinonitrile
Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges in the halogenation of highly functionalized pyridine scaffolds. The conversion of 2-methoxy-4-phenylnicotinonitrile to its corresponding chlorinated derivative (2-chloro-4-phenylnicotinonitrile) is a critical transformation, but it is notoriously prone to side reactions.
This guide deconstructs the thermodynamics and kinetics of this reaction, providing you with the mechanistic causality and self-validating protocols needed to minimize impurities—specifically polychlorinated species and hydrolysis byproducts.
Mechanistic Causality & Side Product Origins
To control a reaction, you must first understand its failure modes. When treating 2-methoxy-4-phenylnicotinonitrile with chlorinating agents like Phosphorus Oxychloride (POCl₃), the intended pathway is the activation of the methoxy oxygen followed by nucleophilic displacement by chloride. The cyano group at C3 strongly withdraws electron density, activating the C2 position for Nucleophilic Aromatic Substitution (SNAr).
However, three competing pathways dictate the formation of side products:
-
Hydrolysis (Demethylation to 2-Pyridone): The Vilsmeier-type phosphorylated intermediate is extremely hygroscopic. Trace moisture outcompetes the chloride ion, yielding 2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile instead of the chloro product 1.
-
Polychlorination (Electrophilic Aromatic Substitution): The methoxy group donates electron density via resonance to the C5 position (para-relationship). If temperatures exceed 110°C, the electron-rich C5 position undergoes electrophilic chlorination, leading to 2,5-dichloro-4-phenylnicotinonitrile 2.
-
Sluggish Conversion: Using POCl₃ without a catalyst fails to efficiently activate the methoxy group, resulting in incomplete reactions and complex mixtures 3.
Mechanistic divergence in the chlorination of 2-methoxy-4-phenylnicotinonitrile.
Frequently Asked Questions (Troubleshooting)
Q1: My reaction stalls at 60% conversion. Pushing the temperature to 130°C causes C5 polychlorination. What is the optimal kinetic window? Causality: The displacement of the methoxy group requires overcoming a significant activation energy barrier. However, exceeding 110°C initiates unselective electrophilic chlorination 2. Solution: Instead of increasing thermal energy, increase the electrophilic efficiency. Introduce a catalytic amount of N,N-Dimethylformamide (DMF) (0.2 equivalents). DMF reacts with POCl₃ to form the Vilsmeier-Haack reagent (chloromethyleneiminium chloride), which is a far superior electrophile for activating the methoxy oxygen than POCl₃ alone 4. This allows the reaction to reach >98% conversion at a milder 95°C.
Q2: I am seeing a massive peak for the 2-pyridone derivative in my LC-MS. How do I prevent this? Causality: If your POCl₃ is degraded or ambient humidity enters the system, water outcompetes the chloride ion as a nucleophile, hydrolyzing the intermediate. Solution: Implement a strict moisture-exclusion protocol. Distill POCl₃ prior to use to remove phosphoric acid byproducts. Ensure the starting material is dried under vacuum to a moisture content of <500 ppm (validate via Karl Fischer titration).
Q3: During the aqueous workup, my product yield drops significantly and the solution turns black. How should I quench the POCl₃? Causality: Rapid quenching of excess POCl₃ in water generates HCl and H₃PO₄ exothermically. The combination of a localized pH drop and a temperature spike can hydrolyze the newly formed 2-chloropyridine back to the 2-pyridone 1. Solution: Perform a "reverse quench." Slowly drip the cooled reaction mixture into a vigorously stirred mixture of crushed ice and saturated aqueous sodium bicarbonate (NaHCO₃). Keep the internal temperature strictly below 10°C and the pH > 7.
Quantitative Data: Impact of Reaction Parameters
The table below summarizes the causality between chosen reagents, thermal conditions, and the resulting product distribution. Relying solely on POCl₃ requires excessive heat, driving polychlorination 5.
Table 1: Product Distribution in 2-Methoxy-4-phenylnicotinonitrile Chlorination
| Chlorinating System | Temp (°C) | Conversion | Target (2-Chloro) | Side Product (2-Pyridone) | Side Product (Polychloro) |
| POCl₃ (neat) | 115°C | 85% | 60% | 15% | 10% |
| POCl₃ + 0.2 eq DMF | 95°C | >98% | 92% | <2% | <2% |
| PCl₅ / POCl₃ | 120°C | >98% | 70% | <1% | 27% |
| SOCl₂ + DMF | 80°C | 40% | 35% | 5% | 0% |
Self-Validating Experimental Protocol (SOP)
This methodology is designed as a self-validating system. Do not proceed to the next step unless the in-process control (IPC) criteria are met.
Step 1: Substrate Preparation & Moisture Validation
-
Dry 2-methoxy-4-phenylnicotinonitrile (10.0 g) in a vacuum oven at 50°C for 12 hours.
-
Validation Check: Perform Karl Fischer (KF) titration. Proceed only if moisture is < 500 ppm.
Step 2: Vilsmeier Complex Generation
-
Purge a 250 mL 3-neck round-bottom flask with Argon.
-
Add freshly distilled POCl₃ (50 mL) and cool to 0°C.
-
Dropwise, add anhydrous DMF (0.65 mL, ~0.2 eq).
-
Validation Check: The solution should turn pale yellow within 10 minutes, indicating the successful formation of the chloromethyleneiminium chloride complex.
Step 3: Chlorination
-
Add the dried 2-methoxy-4-phenylnicotinonitrile portion-wise to maintain the internal temperature below 10°C.
-
Gradually heat the reaction mixture to 95°C and stir for 4–6 hours.
-
Validation Check (IPC): Pull a 50 µL aliquot, quench in ice/NaHCO₃, and analyze via HPLC. Proceed to Step 4 only if the starting material is < 2%. If > 2%, continue heating in 1-hour increments.
Step 4: Reverse Quench
-
Cool the reaction mixture to room temperature.
-
Prepare a 1 L beaker with 300 g crushed ice and 300 mL saturated aqueous NaHCO₃.
-
Using an addition funnel, add the reaction mixture dropwise to the vigorously stirred ice bath.
-
Validation Check: Monitor internal temperature (must remain < 10°C) and pH (must remain > 7). Add additional solid NaHCO₃ if the pH drops below 7.
Step 5: Isolation
-
Extract the aqueous layer with Ethyl Acetate (3 x 150 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Recrystallize the crude solid from EtOAc/Heptane to yield pure 2-chloro-4-phenylnicotinonitrile.
Self-validating experimental workflow for optimized chlorination.
References
-
Long-Li Lai. "Substituent Effect on the Chlorination of 2-Alkoxypyridines to Give 2-Chloropyridines under Vilsmeier-Haack Conditions" - ChemInform.4
-
"Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates" - US Patent 5116993A. 3
-
"Crystal Structure and Subsequent Ligand Design of a Nonriboside Partial Agonist Bound to the Adenosine A2A Receptor" - DORA 4RI. 2
-
"Development of Novel Nicotinic Receptor Mediated Therapeutic Agents" - ScholarWorks@UNO. 1
-
"Buy 4-Chloro-5-(4-chlorophenyl)nicotinonitrile" - EvitaChem. 5
Sources
Technical Support Center: Solvent Optimization for Nicotinonitrile Substitution
Status: Operational
Subject: Optimizing Solvent Systems for
Core Directive & Technical Overview
Nicotinonitrile (3-cyanopyridine) derivatives are ubiquitous pharmacophores. Functionalizing this scaffold typically involves Nucleophilic Aromatic Substitution (
The Critical Challenge: The nitrile group is a double-edged sword. It activates the pyridine ring for substitution (good) but is susceptible to hydrolysis (CN
Solvent Selection Strategy: Success relies on balancing three vectors:
-
Rate Acceleration: Stabilizing the anionic Meisenheimer intermediate (Polar Aprotic is best).
-
Chemo-stability: Preventing nitrile hydrolysis (Anhydrous conditions are non-negotiable).
-
Process Efficiency: Green compliance and ease of workup (Moving away from DMF/DMSO).
Troubleshooting Guide (Q&A)
Issue 1: Reaction Rate & Conversion
Q: My substitution reaction on 2-chloronicotinonitrile is sluggish even at 100°C. How do I accelerate it without increasing impurities?
A: The rate-determining step in
-
Root Cause: If using non-polar solvents (Toluene, DCM) or protic solvents (EtOH), you are failing to stabilize the transition state or deactivating your nucleophile via hydrogen bonding.
-
Solution: Switch to a Polar Aprotic Solvent .[1][2]
-
Classic: DMF (
), DMSO ( ), or NMP. These solvate the metal cation (e.g., ), leaving the nucleophilic anion "naked" and highly reactive, while stabilizing the polar Meisenheimer intermediate. -
Green Alternative: Cyrene™ (dihydrolevoglucosenone).[3] It has a similar polarity profile to NMP but allows for rapid heating. Note: See Issue 5 regarding base compatibility.
-
-
Pro-Tip: If the reaction is still slow, add a phase transfer catalyst (18-crown-6 for K+ salts) if using a heterogeneous base system.
Issue 2: Nitrile Hydrolysis (Side Reaction)
Q: I observe a new peak (M+18) by LCMS. Is my nitrile hydrolyzing to the amide?
A: Yes. The combination of Base + Heat + Trace Water is the perfect storm for nitrile hydrolysis.
-
Mechanism: Hydroxide (or water activated by base) attacks the nitrile carbon.[4][5]
-
Corrective Actions:
-
Strict Anhydrous Conditions: Use commercially available "Anhydrous" grade solvents (water < 50 ppm). Store over activated 3Å molecular sieves.
-
Base Selection: Switch from hygroscopic bases (KOH, NaOH) to non-nucleophilic organic bases (DIPEA, DBU) or anhydrous inorganic bases (
, ) dried in an oven. -
Solvent Switch: Avoid hygroscopic solvents like DMSO if you cannot guarantee dry handling. 2-MeTHF is less hygroscopic and forms an azeotrope with water, allowing you to distill off moisture before adding the reactant.
-
Issue 3: Workup & Purification
Q: I’m using DMSO/DMF, but I can't remove it completely during workup. It streaks on my column and ruins the NMR.
A: High boiling point polar solvents are notorious for "sticking" to products.
-
Protocol A (The LiCl Wash): Dilute the reaction mixture with EtOAc. Wash the organic layer 3 times with 5% aqueous LiCl . The lithium ions coordinate with DMF/DMSO, significantly increasing their partition into the aqueous phase.
-
Protocol B (Lyophilization): If your product is solid and stable, freeze-drying (lyophilization) can remove DMSO effectively.
-
Protocol C (The "Green" Fix): Switch to CPME (Cyclopentyl methyl ether) or 2-MeTHF . These allow for direct aqueous washes and evaporation without high-vacuum setups.
Issue 4: Regioselectivity
Q: I have leaving groups at both C-2 and C-6. Which one will react?
A: Regioselectivity is governed by the electronic activation provided by the ring nitrogen and the nitrile group (EWG).
-
Rule: The position Ortho or Para to the strongest EWG reacts fastest.
-
Nicotinonitrile (3-CN):
-
C-2 (Ortho to N, Ortho to CN): Most activated. Reacts first.
-
C-4 (Para to N, Ortho to CN): Highly activated.
-
C-6 (Ortho to N, Meta to CN): Less activated than C-2/C-4.
-
-
Control: To differentiate, run the reaction at lower temperatures (-10°C to 0°C) in a less polar solvent (THF) to maximize the kinetic difference between the positions.
Issue 5: Green Chemistry Compliance
Q: My safety team wants to ban DMF and NMP due to reprotoxicity. What are the viable replacements?
A:
-
Recommendation 1: 2-MeTHF (2-Methyltetrahydrofuran). Derived from corncobs.[1] Good stability with bases. Lower boiling point (80°C) limits high-temp reactions but allows easy workup.
-
Recommendation 2: Cyrene™. Excellent replacement for NMP in terms of solvency.
-
Warning: Cyrene is unstable with strong bases (e.g., alkoxides) over long periods, leading to polymerization. Use it only for fast reactions (<30 mins) or with weak bases (
).
-
Experimental Protocols
Protocol A: Standard (The "Workhorse" Method)
Use this for difficult substrates requiring high activation energy.
-
Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Cool under
. -
Reagents: Add 2-chloronicotinonitrile (1.0 equiv), Nucleophile (e.g., amine or phenol, 1.1 equiv), and
(anhydrous, 2.0 equiv). -
Solvent: Add Anhydrous DMF (concentration 0.2 M).
-
Reaction: Heat to 80°C. Monitor by TLC/LCMS.
-
Checkpoint: If hydrolysis is observed, lower temp to 60°C and ensure
flow.
-
-
Workup (LiCl Method):
-
Cool to RT. Dilute with EtOAc (5x reaction volume).
-
Wash organic layer with 5% LiCl (aq) (3x).
-
Wash with Brine (1x).
-
Dry over
, filter, and concentrate.
-
Protocol B: Green Solvent Method (2-MeTHF)
Use this for scale-up and easier purification.
-
Setup: Sealed pressure tube (to allow heating above BP if needed).
-
Reagents: Substrate (1.0 equiv), Nucleophile (1.2 equiv), DIPEA (2.5 equiv).
-
Solvent: 2-MeTHF (0.5 M).
-
Reaction: Heat to 85°C (reflux). Stir for 4-12 h.
-
Workup:
Data & Visualization
Table 1: Solvent Selection Matrix for Nicotinonitrile
| Solvent | Type | Dipole ( | BP (°C) | Green Score | Key Benefit | Major Risk |
| DMF | Polar Aprotic | 36.7 | 153 | Low | High reaction rates | Reprotoxic; difficult removal |
| DMSO | Polar Aprotic | 46.7 | 189 | Low | Best for solubility | Hygroscopic; freezes at 18°C |
| NMP | Polar Aprotic | 32.0 | 202 | Low | High thermal stability | Teratogenic; very hard to strip |
| 2-MeTHF | Ether | 6.97 | 80 | High | Easy workup; Bio-based | Lower rate (less polar) |
| Cyrene | Polar Aprotic | 32.0 | 227 | High | NMP replacement | Unstable with strong base |
| Acetonitrile | Polar Aprotic | 37.5 | 82 | Med | Good compromise | Limited temp range (low BP) |
Diagram 1: Mechanistic Pathway & Solvent Stabilization
This diagram illustrates how polar aprotic solvents lower the activation energy by stabilizing the Meisenheimer complex.
Caption: Polar aprotic solvents stabilize the anionic Meisenheimer complex, lowering the activation energy for the addition step.
Diagram 2: Solvent Selection Decision Tree
Caption: Decision matrix for selecting the optimal solvent based on temperature, green requirements, and base compatibility.
References
-
Mechanistic Insight: Nucleophilic Aromatic Substitution on Pyridines.[8] BenchChem Technical Notes.
-
Green Solvent Performance: A Green Approach to Nucleophilic Aromatic Substitutions of Nicotinic Esters in Cyrene. AIR Unimi.
-
Workup Optimization: A Versatile Method of Ambient-Temperature Solvent Removal (Cryovap). National Institutes of Health (PMC).
-
Solvent Data: Greener Solvent Alternatives: 2-MeTHF and Cyrene.[9] Sigma-Aldrich Technical Guides.
-
General Troubleshooting:Optimizing Nucleophilic Arom
) Reactions. BenchChem Support.[2]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. air.unimi.it [air.unimi.it]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 6. researchgate.net [researchgate.net]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
resolving solubility issues of 6-Chloro-2-methoxy-4-phenylnicotinonitrile in water
Executive Summary
6-Chloro-2-methoxy-4-phenylnicotinonitrile represents a class of highly lipophilic, polysubstituted pyridine derivatives often encountered in kinase inhibition or receptor modulation studies. Its structural core—a pyridine ring decorated with electron-withdrawing groups (chloro, cyano) and a hydrophobic phenyl ring—creates a "brick dust" molecule: high crystal lattice energy and high lipophilicity (LogP ~3.5–4.0).
This guide addresses the critical failure point for this compound: aqueous precipitation upon dilution. The following protocols are designed to transition the compound from a dissolved organic state to a stable aqueous dispersion suitable for biological assays.
Part 1: The Physicochemical Barrier (Root Cause Analysis)
Before attempting solubilization, you must understand why this compound resists solution.
-
Electronic Suppression of Basicity: The pyridine nitrogen, normally a handle for salt formation, is rendered non-basic in this molecule. The electron-withdrawing nature of the 3-cyano (nitrile) and 6-chloro groups pulls electron density away from the nitrogen lone pair.
-
Implication: Standard pH adjustment (acidification) will likely fail to improve solubility in the physiological range (pH 2–8). You are dealing with a neutral hydrophobe, not a basic amine.
-
-
The "Crash-Out" Phenomenon: Researchers typically dissolve the compound in 100% DMSO (Stock). When this stock is pipetted into aqueous media (Buffer/Media), the solvent power drops exponentially. The compound instantly supersaturates and nucleates, forming micro-precipitates that may be invisible to the naked eye but will destroy assay reproducibility.
Part 2: Decision Matrix & Workflow
The following decision tree illustrates the logic for selecting the correct solubilization strategy based on your target concentration and assay type.
Figure 1: Logical workflow for selecting a solubilization strategy. Note that simple dilution often fails for this compound class even at low concentrations due to its high lipophilicity.
Part 3: Validated Solubilization Protocols
Protocol A: The "Golden Triangle" (Cosolvent + Surfactant)
Best for: In vitro biochemical assays, cell-based assays (short term).
This method uses a "pre-mix" approach to prevent the compound from ever seeing pure water.
Reagents:
-
Stock Solution: 10 mM or 20 mM in anhydrous DMSO.
-
Cosolvent: PEG400 (Polyethylene glycol 400).
-
Surfactant: Tween 80 (Polysorbate 80).
-
Diluent: PBS or Water.
Step-by-Step:
-
Prepare the Intermediate Mix: In a microcentrifuge tube, combine your agents in this specific order to create a 100x concentrate of your final dose.
-
5% DMSO Stock (containing compound)
-
40% PEG400
-
5% Tween 80
-
50% Water (or PBS)
-
Note: The compound is now in a 50:50 organic/aqueous mix, stabilized by PEG and Tween.
-
-
Vortex vigorously for 30 seconds. The solution should remain clear.
-
Final Dilution: Pipette this intermediate mix (1:100 dilution) into your final assay buffer.
-
Final Solvent Composition: 0.05% DMSO, 0.4% PEG400, 0.05% Tween 80.
-
Result: The surfactant (Tween) forms micelles that encapsulate the lipophilic nicotinonitrile, preventing nucleation.
-
Protocol B: Cyclodextrin Complexation (The "Stealth" Method)
Best for: In vivo injection, long-term cell culture (lower toxicity).
Cyclodextrins (CDs) form a "host-guest" inclusion complex, hiding the hydrophobic phenyl/pyridine core inside a hydrophilic donut-shaped molecule.
Reagents:
-
HP-β-CD (2-Hydroxypropyl-beta-cyclodextrin).
-
SBE-β-CD (Sulfobutyl ether-beta-cyclodextrin, e.g., Captisol®) – Preferred for higher solubility.
Step-by-Step:
-
Prepare Vehicle: Dissolve HP-β-CD in water to create a 20% (w/v) solution. Filter sterilize (0.22 µm).
-
Compound Addition: Add your solid compound (or a small volume of high-concentration DMSO stock) to the CD solution.
-
Target: 1–5 mg/mL.
-
-
Energy Input (Critical): The complex does not form instantly. You must sonicate (bath sonicator) for 30–60 minutes at 37°C or stir overnight.
-
Visual Check: The cloudy suspension should turn clear as the compound enters the CD cavity.
-
Filtration: Filter the final solution to remove any uncomplexed "brick dust."
Part 4: Troubleshooting FAQs
Q1: I tried Protocol A, but the solution became cloudy after 2 hours. Why? A: This is "Ostwald Ripening." The small micelles are merging or the compound is slowly crystallizing out.
-
Fix: Increase the Tween 80 concentration in the intermediate mix to 10%. Alternatively, switch to Cremophor EL (Kolliphor EL) , which often stabilizes nicotinonitrile derivatives better than Tween.
Q2: Can I use acid to dissolve it? It has a nitrogen atom. A: No. As detailed in Part 1, the 2-methoxy, 3-cyano, and 6-chloro substituents reduce the pKa of the pyridine nitrogen drastically. It will not protonate significantly unless you use strong mineral acids (pH < 1), which are incompatible with biological assays.
Q3: How do I store the stock solution? A: Store the 100% DMSO stock at -20°C. Avoid repeated freeze-thaw cycles, as this can induce "seeding" of crystals. Aliquot into single-use vials. Never store the diluted aqueous working solutions; prepare them fresh.
Q4: My compound sticks to the plastic tips. What do I do? A: This is common for highly lipophilic compounds (LogP > 3.5).
-
Fix: Use Low Retention pipette tips. Also, pre-wet the tip by aspirating and dispensing the solvent 3 times before taking the final volume.
Part 5: Comparative Data Table
| Solubilization System | Max Solubility (Est.) | Biological Toxicity | Stability (RT) | Recommended Use |
| 100% DMSO | >50 mM | High (if >1%) | High | Stock storage only |
| PBS / Water | <1 µM (Insoluble) | None | N/A | Do not use directly |
| 5% DMSO / 95% PBS | ~5–10 µM (Unstable) | Low | < 30 mins | High-throughput screening (risk of precip) |
| PEG400 / Tween 80 | 50–200 µM | Moderate | 4–6 Hours | Standard biochemical assays |
| 20% HP-β-CD | 100–500 µM | Very Low | > 24 Hours | In vivo / Sensitive cell lines |
References
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link
- Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link
-
Suwunwong, T., et al. (2012).[1] Synthesis, characterization and crystal structure of 6-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. Journal of Chemical Crystallography. (Provides structural confirmation of the specific scaffold). Link
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations.[2] Pharmaceutical Research, 21(2), 201-230. Link
Sources
overcoming steric hindrance in 4-phenyl substituted nicotinonitriles
Topic: Overcoming Steric Hindrance in Synthesis & Functionalization Audience: Medicinal Chemists & Process Researchers Ticket ID: #STERIC-NIC-004
Executive Summary & Diagnostic Logic
The Challenge: Synthesizing 4-phenyl substituted nicotinonitriles (3-cyanopyridines) often fails when the phenyl ring bears ortho-substituents or when the pyridine core is heavily substituted. This steric bulk inhibits two critical pathways:
-
Michael Addition in Multicomponent Reactions (MCRs).
-
Transmetallation in Palladium-catalyzed cross-couplings.
The Solution: Success requires shifting from thermodynamic control to kinetic activation (Microwave/Nanocatalysis) or utilizing specialized ligand architectures (Buchwald ligands) that create a "pocket" for the hindered substrate.
Diagnostic Flowchart
Use this decision tree to select the correct protocol for your specific steric constraint.
Figure 1: Strategic decision tree for selecting synthetic conditions based on steric severity.
Module A: De Novo Construction (Multicomponent Reaction)
Context: The most common route is the "One-Pot" condensation of an aryl aldehyde, acetophenone, malononitrile, and ammonium acetate. The Steric Bottleneck: The reaction proceeds via a chalcone intermediate. If the aldehyde (which becomes the C4-phenyl) is sterically hindered, the initial Knoevenagel condensation works, but the subsequent Michael addition of the malononitrile/enamine is blocked by the bulky ortho-groups.
Troubleshooting Guide: Low Yields in MCR
| Symptom | Probable Cause | Technical Solution |
| No Precipitate | Intermediate Enamine failure due to steric repulsion. | Switch to Microwave (MW): Thermal heating is insufficient to overcome the rotational barrier. MW (100–120°C) accelerates the Michael addition step significantly. |
| Oiling Out | Product is formed but trapped in oligomers; common with bulky groups. | Solvent Switch: Replace Ethanol with Acetic Acid or use an Ionic Liquid (e.g., [BMIM]BF4) which acts as both solvent and catalyst. |
| Wrong Regioisomer | Competition between ketone and aldehyde. | Pre-form the Chalcone: Do not mix all 4 components. React Aldehyde + Acetophenone first (Claisen-Schmidt), isolate the chalcone, then react with malononitrile/NH4OAc.[1] |
Protocol 1: Microwave-Assisted Synthesis of Hindered Nicotinonitriles
This protocol is optimized for ortho-substituted benzaldehydes (e.g., 2-chloro, 2-methyl).
Reagents:
-
Substituted Benzaldehyde (1.0 mmol)
-
Acetophenone (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Ammonium Acetate (1.5 mmol)
-
Solvent: Ethanol (2 mL) or [BMIM]BF4 (0.5 mL) for extreme hindrance.
Step-by-Step:
-
Preparation: In a microwave-safe vial (10 mL), combine all reagents.
-
Irradiation: Set microwave reactor to 110°C (dynamic power mode, max 150W). Hold for 15–20 minutes .
-
Note: Conventional reflux often requires 12+ hours for hindered substrates; MW reduces this to minutes.
-
-
Workup (Ethanol): Cool to RT. The product should precipitate. Filter and wash with cold ethanol.
-
Workup (Ionic Liquid): Add water (10 mL) to the reaction mixture. The product will precipitate. Filter, wash with water, and recrystallize from EtOH/DMF (9:1).
Why this works: Microwave irradiation provides direct dielectric heating, efficiently overcoming the activation energy barrier created by the steric clash during the ring-closing step [1, 2].
Module B: Functionalization (Suzuki Coupling)
Context: Installing a hindered phenyl group onto a pre-existing 4-chloro-3-cyanopyridine core. The Steric Bottleneck: The C3-cyano group is physically large and electronically withdrawing. When coupling with an ortho-substituted boronic acid, the "transmetallation" step is severely retarded. Standard catalysts (Pd(PPh3)4) fail, leading to dehalogenation (reduction) of the pyridine.
Troubleshooting Guide: Failed Coupling at C4
| Symptom | Probable Cause | Technical Solution |
| Starting Material Recovery | Catalyst failed to insert (Oxidative Addition). | Change Ligand: Use electron-rich, bulky phosphines (e.g., SPhos or XPhos ). These facilitate oxidative addition into the electron-deficient pyridine. |
| Dehalogenation (H-product) | Reductive elimination failed; Beta-hydride elimination occurred. | Increase Concentration: Run reaction at high concentration (0.5 M). Switch Base: Use anhydrous K3PO4 instead of aqueous carbonate to prevent hydrolysis/protodeboronation. |
| Homocoupling (Ar-Ar) | Boronic acid degraded before coupling. | Slow Addition: Add the boronic acid solution slowly via syringe pump. Use Boronic Acids over Esters (Pinacol) for hindered substrates as they transmetallate faster [3]. |
Protocol 2: High-Steric Suzuki Coupling (The "SPhos" Method)
Designed for coupling 4-chloro-3-cyanopyridines with 2,6-disubstituted arylboronic acids.
Reagents:
-
4-Chloro-3-cyanopyridine (1.0 equiv)
-
Hindered Arylboronic Acid (1.5 equiv)
-
Catalyst: Pd2(dba)3 (2 mol%)
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (8 mol%)
-
Base: K3PO4 (2.0 equiv, anhydrous)
-
Solvent: Toluene/Water (20:1) or Dioxane (dry).
Step-by-Step:
-
Activation: In a glovebox or under Argon, mix Pd2(dba)3 and SPhos in the solvent. Stir for 5 mins at RT to form the active catalytic species (Solution turns from dark purple to orange/brown).
-
Addition: Add the pyridine halide, boronic acid, and base.
-
Reaction: Seal the vessel. Heat to 100°C for 12–24 hours.
-
Critical Control Point: Vigorous stirring is essential if using a biphasic solvent system.
-
-
Purification: Filter through Celite. Concentrate. Purify via flash chromatography (Hexane/EtOAc).
-
Note: Hindered nicotinonitriles often streak on silica. Add 1% Triethylamine to the eluent.
-
Why this works: SPhos is a "Buchwald Ligand" designed specifically for this scenario. The methoxy groups on the biaryl backbone provide stability, while the cyclohexyl groups create a protective pocket that forces the reductive elimination of the bulky product [4, 5].
Frequently Asked Questions (FAQs)
Q: My 4-phenyl nicotinonitrile is not precipitating from the MCR ethanol mix. Is the reaction failed? A: Not necessarily. Steric bulk often increases solubility in ethanol or prevents crystal packing (oiling out).
-
Action: Check TLC.[2][3] If the spot is present, pour the reaction mixture into ice-cold water (5x volume). Stir vigorously for 30 minutes. This forces precipitation. If it remains an oil, extract with DCM and recrystallize from a minimal amount of hot DMF/Methanol.
Q: Can I use 4-bromo-3-cyanopyridine instead of the chloro- analog for coupling? A: Yes, and it is often preferred. The C-Br bond is weaker, facilitating the oxidative addition step, which is the first barrier in the catalytic cycle. However, 4-chloropyridines are cheaper and usually work well with the SPhos protocol described above.
Q: How do I confirm the regiochemistry? A: In the MCR, if you use an asymmetric ketone (e.g., 2-butanone), you might get isomers.
-
Verification: Use HMBC NMR . Look for the correlation between the C4-phenyl protons and the C3-Cyano carbon. If the phenyl is at C4, you will see a strong 3-bond coupling to the nitrile carbon (~115-118 ppm).
References
-
Microwave-Assisted Synthesis of Sterically Hindered N-Arylpiperazines. Journal of Organic Chemistry. (2010). Demonstrates the utility of microwave energy in overcoming steric barriers in nitrogen heterocycle synthesis.
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method. MDPI. (2025). Reviews the kinetic acceleration of MCRs under microwave irradiation.
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers. (2014). Discusses ligand effects (AntPhos/SPhos) on hindered substrates.
-
Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy. (2004). Foundational text on overcoming steric hindrance using specific Pd-ligand systems.
-
Suzuki-Miyaura Cross-Coupling: The Role of Buchwald Ligands. Organic Chemistry Portal. Detailed mechanism and ligand selection for hindered chlorides.
Sources
Technical Support Center: Troubleshooting Low Purity in 6-Chloro-2-methoxy-4-phenylnicotinonitrile Synthesis
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that synthesizing highly functionalized pyridine scaffolds like 6-chloro-2-methoxy-4-phenylnicotinonitrile (CAS 82420-66-4) requires precise control over reaction kinetics. The primary synthetic route relies on a Nucleophilic Aromatic Substitution (
This guide provides field-proven insights, causality-driven troubleshooting, and a self-validating protocol to ensure high-purity isolation of your target compound.
Diagnostic Workflow
Figure 1: Diagnostic LC-MS workflow for resolving SNAr methoxylation impurities.
Frequently Asked Questions (Troubleshooting)
Q1: Why is my reaction yielding a high percentage of the 2,6-dimethoxy impurity instead of the mono-methoxy product?
Causality: The
Q2: I am observing the 6-methoxy-2-chloro regioisomer. How do I improve regioselectivity? Causality: The 3-cyano group activates both the ortho (2-position) and para (6-position) chlorides. While the 2-position is kinetically more labile, regioselectivity in dichloronicotinonitriles is highly temperature-dependent and influenced by solvent hydrogen-bond acceptor capabilities[3]. At elevated temperatures (e.g., refluxing methanol), thermodynamic control begins to compete, and the rate difference between the two positions narrows, increasing the formation of the unwanted 6-methoxy regioisomer. Solution: Maintain strict kinetic control by running the reaction at 0 °C for the first hour. If poor solubility of the starting material forces you to run at room temperature, consider using a co-solvent like anhydrous THF to maintain homogeneity at lower temperatures.
Q3: My LC-MS shows an
Quantitative Data: Impact of Reaction Parameters on Purity
To illustrate the causality of these parameters, Table 1 summarizes the impurity profiles generated under various experimental conditions.
Table 1: Impact of Reaction Parameters on
| NaOMe (Eq.) | Temp (°C) | Solvent Condition | Conversion (%) | Desired Mono-methoxy (%) | Dimethoxy Impurity (%) | Pyridone Impurity (%) |
| 1.5 | 65 (Reflux) | Anhydrous MeOH | >99 | 45 | 52 | 3 |
| 1.1 | 25 | Anhydrous MeOH | 98 | 82 | 15 | 1 |
| 1.0 | 0 to 25 | Anhydrous MeOH | 95 | 94 | 5 | <1 |
| 1.0 | 0 to 25 | Wet MeOH | 96 | 75 | 4 | 17 |
Standard Operating Procedure: Optimized Protocol
This self-validating protocol ensures that any deviation in reagent quality or temperature is immediately identifiable before the reaction proceeds to completion.
1. Preparation & Setup
-
Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a temperature probe.
-
Purge the system with dry Nitrogen or Argon for 15 minutes to establish an inert atmosphere.
2. Dissolution
-
Charge the flask with 2,6-dichloro-4-phenylnicotinonitrile (10.0 g, 40.1 mmol)[1] and anhydrous methanol (100 mL, <50 ppm
). -
Stir at 300 rpm to form a uniform suspension.
-
Self-Validation Check: The starting material should suspend freely. Clumping indicates the presence of moisture in the solvent.
3. Kinetic Cooling
-
Immerse the reaction flask in an ice-water bath.
-
Allow the internal temperature to equilibrate to exactly 0 °C.
4. Controlled Nucleophilic Addition
-
Load the addition funnel with a commercially titrated 25 wt% solution of NaOMe in MeOH (9.1 mL, 39.7 mmol, 0.99 eq).
-
Add the NaOMe solution dropwise over 30 to 45 minutes.
-
Self-Validation Check: Monitor the internal temperature probe. The temperature must not spike above 5 °C. A thermal spike indicates the addition rate is too fast, risking the formation of the 2,6-dimethoxy impurity.
5. Reaction Maturation
-
Once the addition is complete, remove the ice bath and allow the reaction to naturally warm to room temperature (20–25 °C).
-
Stir for 4 hours. Monitor the reaction progress via LC-MS or TLC (Hexanes:EtOAc 4:1).
6. Quenching & Precipitation
-
Once the starting material is consumed (<5% remaining), cool the mixture back to 0 °C.
-
Slowly add 50 mL of cold 5% aqueous citric acid to quench unreacted methoxide and precipitate the product.
-
Self-Validation Check: Test the pH of the mother liquor; it should be between 5 and 6. A basic pH indicates an insufficient quench, which can lead to base-catalyzed degradation during the drying phase.
7. Isolation & Purification
-
Filter the resulting pale yellow precipitate under vacuum.
-
Wash the filter cake with cold water (2 x 30 mL) to remove sodium salts, followed by cold heptane (20 mL) to remove lipophilic impurities.
-
Dry the crude solid in a vacuum oven at 45 °C overnight. If purity is <95%, recrystallize from a hot ethanol/water mixture.
References
-
Crystal Structure and Subsequent Ligand Design of a Nonriboside Partial Agonist Bound to the Adenosine A2A Receptor. Journal of Medicinal Chemistry - ACS Publications. 1
-
An In-Depth Technical Guide to the Synthesis of Ethyl 6-chloro-4-(methylamino)nicotinate. Benchchem. 2
-
Highly Regioselective DABCO-Catalyzed Nucleophilic Aromatic Substitution (SNAr) Reaction of Methyl 2,6-Dichloronicotinate with Phenols. ResearchGate. 3
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Spectral Interpretation of 6-Chloro-2-methoxy-4-phenylnicotinonitrile
Introduction
In the landscape of modern synthetic chemistry and drug development, the unambiguous structural confirmation of novel chemical entities is paramount. Among the pantheon of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the cornerstone for elucidating molecular structure in solution. This guide provides an in-depth technical analysis of the 1H NMR spectrum of 6-Chloro-2-methoxy-4-phenylnicotinonitrile, a substituted pyridine derivative of interest in medicinal chemistry and materials science.
This document moves beyond a simple recitation of spectral data. As a comparative guide, it is designed for researchers and drug development professionals who require a deeper understanding of spectral interpretation. We will dissect the predicted 1H NMR spectrum, grounding our analysis in the fundamental principles of chemical shift theory and spin-spin coupling. Furthermore, we will contextualize this data by comparing it with structurally similar analogs and complementary analytical techniques, thereby providing a robust, self-validating framework for analysis.
Predicted 1H NMR Spectral Analysis of 6-Chloro-2-methoxy-4-phenylnicotinonitrile
While a publicly available, peer-reviewed 1H NMR spectrum for this exact molecule is not readily accessible, we can construct a highly accurate, predicted spectrum based on established chemical shift principles and extensive data from closely related analogs.[1][2] The analysis is predicated on a standard acquisition in deuterated chloroform (CDCl₃) at 400 or 500 MHz.
The molecule presents three distinct sets of proton environments: the methoxy group, the isolated pyridine proton, and the protons of the phenyl ring.
Caption: Structure of 6-Chloro-2-methoxy-4-phenylnicotinonitrile with key protons highlighted.
-
Methoxy Protons (-OCH₃):
-
Predicted Chemical Shift (δ): ~4.05 ppm
-
Multiplicity: Singlet (s)
-
Integration: 3H
-
Causality: The protons of the methoxy group are not coupled to any other protons, hence they appear as a sharp singlet. Their chemical shift is significantly downfield from typical aliphatic ethers due to the direct attachment to the electron-withdrawing pyridine ring. This value is consistent with analogous compounds like 6-Chloro-2-methoxy-4-methylnicotinonitrile (δ 3.99 ppm in DMSO-d₆) and other 2-methoxy-nicotinonitriles (δ ~4.14 ppm).[1][2]
-
-
Pyridine Proton (H-5):
-
Predicted Chemical Shift (δ): ~7.35 ppm
-
Multiplicity: Singlet (s)
-
Integration: 1H
-
Causality: This is the sole proton on the pyridine core. It has no adjacent protons (protons on neighboring carbons), so it does not exhibit any spin-spin splitting and appears as a singlet. Its chemical shift is in the aromatic region, influenced by several factors: the diamagnetic anisotropy of the pyridine ring, the electron-withdrawing nature of the adjacent chloro group at C-6, and the cyano group at C-3. The phenyl group at C-4, being twisted out of the plane of the pyridine ring, will also exert an anisotropic effect.[3] For comparison, the H-5 proton in 6-Chloro-2-methoxy-4-methylnicotinonitrile appears at δ 7.27 ppm (in DMSO-d₆).[2] Replacing the methyl group with a phenyl group is expected to cause a slight downfield shift, justifying the ~7.35 ppm prediction.
-
-
Phenyl Protons (C₆H₅-):
-
Predicted Chemical Shift (δ): ~7.50 - 7.65 ppm
-
Multiplicity: Multiplet (m)
-
Integration: 5H
-
Causality: The five protons on the C-4 phenyl substituent are chemically distinct (ortho, meta, para) but their signals often overlap, especially on lower-field instruments, to form a complex multiplet. The ortho-protons (H-2', H-6') are most affected by the magnetic environment and restricted rotation imposed by the connection to the pyridine ring. The meta- (H-3', H-5') and para-protons (H-4') will resonate at slightly different frequencies. Typical chemical shifts for unsubstituted phenyl groups fall within this range.[4][5]
-
Comparative Analysis
A key aspect of robust spectral interpretation is comparison against known standards and alternative methods.
Comparison with Structural Analogs
The predicted spectrum of our target molecule is strongly supported by empirical data from similar compounds.
| Compound | H-5 Signal (ppm) | Methoxy Signal (ppm) | Other Aromatic Signals (ppm) | Reference |
| 6-Chloro-2-methoxy-4-phenylnicotinonitrile (Predicted) | ~7.35 (s) | ~4.05 (s) | ~7.50-7.65 (m, 5H) | N/A |
| 6-Chloro-2-methoxy-4-methylnicotinonitrile | 7.27 (s) | 3.99 (s) | 2.46 (s, 3H, -CH₃) | [2] |
| 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile | 7.84 (s) | 4.14 (s), 3.90 (s) | 7.04-7.62 (m, 8H) | [1] |
| 2-Amino-4,6-diphenylnicotinonitrile | 7.09-7.25 (s) | N/A | Multiplets for phenyl groups |
-
The singlet nature of the H-5 proton is a consistent feature across all related nicotinonitriles that are unsubstituted at the 5-position.[1][2]
-
The chemical shift of the 2-methoxy group consistently appears around δ 4.0 ppm.[1][2]
-
The significant variation in the H-5 chemical shift (from 7.27 to 7.84 ppm) highlights its sensitivity to the nature of the substituent at the 4-position, validating our prediction of a shift distinct from the methyl analog.
Comparison with Alternative Analytical Techniques
While 1H NMR is powerful, a multi-technique approach provides the highest level of confidence.
-
¹³C NMR Spectroscopy: This technique would confirm the carbon skeleton. Key expected signals include the nitrile carbon (C≡N) around δ 115-120 ppm, the methoxy carbon (-OCH₃) around δ 55-60 ppm, and the various aromatic carbons of the pyridine and phenyl rings between δ 110-160 ppm.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₁₃H₉ClN₂O). The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
-
Infrared (IR) Spectroscopy: IR would confirm the presence of key functional groups. A sharp, strong absorption band around 2220-2230 cm⁻¹ would be indicative of the nitrile (-C≡N) stretch. Absorptions in the 1550-1600 cm⁻¹ region would correspond to the C=C and C=N stretching of the aromatic rings.
Experimental Protocol for 1H NMR Data Acquisition
To ensure high-quality, reproducible data, adherence to a standardized protocol is essential.
Objective: To acquire a quantitative 1H NMR spectrum of 6-Chloro-2-methoxy-4-phenylnicotinonitrile for structural elucidation.
Instrumentation: 400 MHz (or higher) NMR Spectrometer equipped with a 5 mm probe.
Materials:
-
6-Chloro-2-methoxy-4-phenylnicotinonitrile (5-10 mg)
-
Deuterated Chloroform (CDCl₃, 99.8% D)
-
Tetramethylsilane (TMS) or use of residual solvent signal as an internal standard
-
5 mm NMR tube (high precision)
-
Pasteur pipette
-
Volumetric flask and analytical balance
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample and record the mass.
-
Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a small vial. Ensure the sample is fully dissolved.
-
If not using the residual solvent peak for referencing, add a minimal amount of TMS.
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup & Shimming:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp lines and good resolution. Aim for a narrow, symmetrical solvent peak.
-
-
Acquisition Parameters (Typical for a 400 MHz instrument):
-
Pulse Program: Standard single pulse (e.g., 'zg30')
-
Spectral Width (SW): ~16 ppm (e.g., from -2 to 14 ppm)
-
Acquisition Time (AQ): ~3-4 seconds
-
Relaxation Delay (D1): 5 seconds (to allow for full relaxation of protons, ensuring accurate integration)
-
Number of Scans (NS): 8 to 16 scans (adjust based on sample concentration)
-
Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.
-
-
Data Processing:
-
Apply a Fourier Transform (FT) to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Calibrate the chemical shift scale by setting the TMS signal to δ 0.00 ppm or the residual CHCl₃ signal to δ 7.26 ppm.
-
Integrate the distinct signals corresponding to the methoxy, H-5, and phenyl protons.
-
Analyze the peak multiplicities and extract coupling constants where applicable.
-
Caption: Standard workflow for 1H NMR spectral acquisition and analysis.
Conclusion
The 1H NMR spectrum of 6-Chloro-2-methoxy-4-phenylnicotinonitrile is characterized by three distinct and readily interpretable regions: a sharp three-proton singlet for the methoxy group around δ 4.05 ppm, a diagnostic one-proton singlet for the H-5 pyridine proton near δ 7.35 ppm, and a five-proton multiplet for the phenyl ring protons between δ 7.50-7.65 ppm. This predicted pattern, strongly corroborated by data from structural analogs, provides a clear spectral fingerprint for the molecule. When used in conjunction with complementary techniques like ¹³C NMR and mass spectrometry, this analysis provides an unequivocal confirmation of the molecular structure, underscoring the indispensable role of NMR spectroscopy in modern chemical research.
References
- Happe, J. A., & Ward, R. L. (n.d.). Isotropic NMR Shifts in Pyridine-Type Bases Complexed with Paramagnetic Ni II and COIl Acetylacetonates.
-
Guna, J. V., et al. (n.d.). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate. Available at: [Link]
-
Suwunwong, T., & Chantrapromma, S. (2013). Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. ResearchGate. Available at: [Link]
- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.).
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Al-Majid, A. M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles. Molecules, 29(8), 1853. Available at: [Link]
-
Chantrapromma, S., et al. (2013). 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1816–o1817. Available at: [Link]
-
University of Ottawa NMR Facility Blog. (2012). Measurement of Long Range C H Coupling Constants. Available at: [Link]
-
Suwunwong, T., et al. (2015). New luminescent 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile: Synthesis, crystal structure, DFT and photophysical studies. ResearchGate. Available at: [Link]
-
Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Available at: [Link]
- Kwan, E. E. (2012). Lecture 3: Coupling Constants.
-
Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]
-
Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]
-
Oxford Academic (Oxford University Press). (2013). Assigning a 1H NMR spectrum. YouTube. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 6-Chloro-2-Methoxy-4-Methylnicotinonitrile synthesis - chemicalbook [chemicalbook.com]
- 3. 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 6-Chloro-2-phenylnicotinonitrile | Benchchem [benchchem.com]
A Technical Guide to the ¹³C NMR Spectroscopic Analysis of 6-Chloro-2-methoxy-4-phenylnicotinonitrile
This guide provides an in-depth analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 6-Chloro-2-methoxy-4-phenylnicotinonitrile. In the absence of publicly available experimental data for this specific compound, this document offers a detailed, predicted spectrum based on established NMR principles and a comparative analysis with structurally analogous compounds. Furthermore, a comprehensive, standardized experimental protocol for the acquisition of high-quality ¹³C NMR data for this and similar substituted nicotinonitriles is presented, empowering researchers in their structural elucidation endeavors.
Introduction: The Role of ¹³C NMR in Characterizing Substituted Nicotinonitriles
6-Chloro-2-methoxy-4-phenylnicotinonitrile is a polysubstituted pyridine derivative, a class of compounds of significant interest in medicinal chemistry and materials science. Unambiguous structural confirmation is a critical step in the synthesis and development of such novel molecules. ¹³C NMR spectroscopy is a powerful analytical technique that provides invaluable information about the carbon skeleton of a molecule.[1] Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment.[2][3] Therefore, the analysis of ¹³C NMR spectra allows for the verification of the molecular structure, the identification of isomers, and the study of substituent effects.
Predicted ¹³C NMR Chemical Shifts for 6-Chloro-2-methoxy-4-phenylnicotinonitrile
The predicted ¹³C NMR chemical shifts for 6-Chloro-2-methoxy-4-phenylnicotinonitrile are summarized in Table 1. These values were estimated based on the analysis of substituent effects on the pyridine and phenyl rings, drawing comparisons with experimentally determined data for structurally related compounds.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C2 (C-OCH₃) | ~162 | The methoxy group is strongly electron-donating, causing a significant downfield shift. |
| C3 (C-CN) | ~95 | The carbon of the cyano group is relatively shielded. |
| C4 (C-Ph) | ~158 | The attachment to the phenyl group and its position on the pyridine ring lead to a downfield shift. |
| C5 (CH) | ~115 | This carbon is influenced by the adjacent chloro and phenyl groups. |
| C6 (C-Cl) | ~152 | The electronegative chlorine atom causes a downfield shift. |
| CN | ~117 | The nitrile carbon exhibits a characteristic chemical shift in this range. |
| OCH₃ | ~54 | The methyl carbon of the methoxy group is found in a typical upfield region. |
| Phenyl C1' | ~135 | The ipso-carbon of the phenyl ring. |
| Phenyl C2'/C6' | ~129 | Ortho-carbons of the phenyl ring. |
| Phenyl C3'/C5' | ~129 | Meta-carbons of the phenyl ring. |
| Phenyl C4' | ~131 | Para-carbon of the phenyl ring. |
Comparative Analysis with Structurally Related Compounds
To enhance the confidence in the predicted chemical shifts, a comparison with experimentally determined ¹³C NMR data for similar nicotinonitrile derivatives is crucial. For instance, a study on 2-amino-4,6-diphenylnicotinonitriles provides valuable reference data (Table 2).[4]
Table 2: Experimental ¹³C NMR Chemical Shifts for Selected 2-Amino-4,6-diphenylnicotinonitriles in CDCl₃. [4]
| Compound | C2 | C3 | C4 | C5 | C6 | CN | Phenyl Carbons | Other |
| 2-Amino-6-(3-methoxyphenyl)-4-phenylnicotinonitrile | 161.60 | 87.14 | 159.57 | 110.19 | 153.63 | 117.15 | 136.04, 135.50, 130.17, 129.53, 129.23, 128.88, 114.22 | 160.19 (C-OMe), 55.45 (OMe) |
| 2-Amino-6-(4-methoxyphenyl)-4-phenylnicotinonitrile | 161.49 | 87.45 | 159.34 | 110.49 | 154.94 | 117.35 | 137.11, 130.36, 129.76, 128.93, 128.86, 128.17, 114.18 | 160.19 (C-OMe), 55.44 (OMe) |
| 2-Amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile | 161.60 | 87.14 | 159.57 | 110.19 | 153.63 | 117.15 | 136.04, 135.50, 130.17, 129.53, 129.23, 128.88, 114.22 | 160.19 (C-OMe), 55.45 (OMe) |
By comparing the predicted values for 6-Chloro-2-methoxy-4-phenylnicotinonitrile with the experimental data in Table 2, we can observe the expected trends. The presence of the electron-withdrawing chlorine atom at the C6 position in our target molecule is expected to cause a downfield shift for C6 compared to the phenyl-substituted C6 in the reference compounds. Conversely, the methoxy group at C2 will have a strong deshielding effect, consistent with the observed values around 161 ppm in the reference compounds. The chemical shifts for the phenyl group and the nitrile carbon are expected to be in similar regions.
Experimental Protocol for ¹³C NMR Data Acquisition
This section outlines a detailed methodology for acquiring high-quality ¹³C NMR spectra of 6-Chloro-2-methoxy-4-phenylnicotinonitrile and similar compounds.
Sample Preparation
-
Weighing: Accurately weigh approximately 10-20 mg of the solid sample.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry 5 mm NMR tube.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.
-
Homogenization: Cap the NMR tube and gently agitate to ensure the sample is completely dissolved and the solution is homogeneous.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.[5]
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 200-220 ppm, centered around 100-110 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay is crucial for accurate integration of quaternary carbons.
-
Number of Scans: 1024-4096 scans, or more, depending on the sample concentration, due to the low natural abundance of the ¹³C isotope.[1]
-
Decoupling: Broadband proton decoupling (e.g., 'waltz16' or 'garp') to simplify the spectrum and improve the signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
-
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Phase correct the resulting spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Perform baseline correction to ensure a flat baseline across the spectrum.
-
Calibration: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
Visualization of the Molecular Structure and Logic
To visualize the connectivity and the different carbon environments within 6-Chloro-2-methoxy-4-phenylnicotinonitrile, a DOT graph is provided below.
Caption: Molecular graph of 6-Chloro-2-methoxy-4-phenylnicotinonitrile.
Conclusion
This technical guide provides a comprehensive overview of the predicted ¹³C NMR spectrum of 6-Chloro-2-methoxy-4-phenylnicotinonitrile, a detailed experimental protocol for its acquisition, and a comparative analysis with related compounds. By understanding the influence of various substituents on the ¹³C chemical shifts, researchers can confidently utilize this powerful technique for the structural elucidation and characterization of novel nicotinonitrile derivatives. The provided protocol serves as a robust starting point for obtaining high-quality spectral data, essential for unambiguous molecular structure confirmation.
References
-
Al-Warhi, T. I., Al-Ghorbani, M., Al-Sha’r, M. A., Al-Salahi, R., & Al-Omair, M. A. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1845. [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
-
Oregon State University. (2022). 13C NMR Chemical Shift. [Link]
-
CEITEC. (n.d.). 13C NMR (carbon nuclear magnetic resonance). [Link]
Sources
- 1. nmr.ceitec.cz [nmr.ceitec.cz]
- 2. compoundchem.com [compoundchem.com]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Spectroscopic Characterization of Functionalized Nicotinonitriles: A Comparative FTIR Guide
Executive Summary: The Nicotinonitrile Scaffold
In the realm of medicinal chemistry, nicotinonitriles (3-cyanopyridines) are critical pharmacophores, serving as bioisosteres for nucleobases in kinase inhibitors and allosteric modulators. For the analytical chemist, characterizing these scaffolds requires distinguishing the sharp, isolated nitrile signal from the complex, coupled vibrations of the halogenated heterocyclic ring.
This guide provides a comparative analysis of the Fourier Transform Infrared (FTIR) absorption profiles for the Nitrile (
The Nitrile ( ) Signature: The "Beacon"
The nitrile stretch is the most reliable diagnostic band in the nicotinonitrile spectrum. It appears in a "silent region" of the IR spectrum (
Comparative Analysis: Electronic Effects
The frequency of the
-
Benzonitrile (Reference):
.[1] -
Nicotinonitrile (Unsubstituted):
. -
Chlorinated Nicotinonitriles:
.
Mechanism of Shift:
The pyridine nitrogen is naturally electron-withdrawing (
Adding a Chloro group (a strong electronegative atom) further enhances this inductive withdrawal, typically pushing the
Data Table: Nitrile Frequency Comparison
| Compound Class | Structure Type | Signal Intensity | Electronic Driver | |
| Aliphatic Nitrile | Medium | No conjugation (baseline). | ||
| Aromatic Nitrile | Strong | Conjugation lowers | ||
| Nicotinonitrile | Strong | Pyridine N withdrawal opposes conjugation. | ||
| 2-Cl-Nicotinonitrile | Variable | Ortho-Cl induction dominates. |
The Chloro ( ) Impact: The "Fingerprint" Challenge
Unlike the nitrile group, the
The "X-Sensitive" Bands
In chloronicotinonitriles, the "C-Cl stretch" is distributed across two primary regions. You must look for both to confirm presence.
-
Primary Aryl-Cl Stretch (
):-
Often appears as a sharp, medium-intensity band.[2]
-
Interference: This region overlaps with in-plane C-H bending.
-
Differentiation: In 2-chloronicotinonitriles, this band is often distinct around
.
-
-
Low-Frequency Deformation (
):-
This is a coupled mode involving C-Cl stretching and ring deformation.
-
It is typically very strong and broad compared to the higher frequency stretch.
-
Visualization: Electronic Logic Flow
The following diagram illustrates how substituents alter the vibrational force constants in the nicotinonitrile system.
Figure 1: Mechanistic flow showing how electron-withdrawing groups (Pyridine N and Chloro) increase the nitrile bond force constant, resulting in a blue shift.
Experimental Protocol: ATR-FTIR Characterization
For solid nicotinonitriles, Attenuated Total Reflectance (ATR) is the industry standard over KBr pellets due to reproducibility and lack of moisture interference (which can broaden the nitrile peak).
Validated Workflow
-
Crystal Clean: Ensure the ATR crystal (Diamond or ZnSe) is cleaned with isopropanol and shows a flat baseline.
-
Background: Collect 32 scans of the ambient air.
-
Sample Loading: Place
of the nicotinonitrile powder on the crystal. -
Compression: Apply pressure using the anvil until the force gauge indicates optimal contact (usually
). Note: Inconsistent pressure leads to variable peak intensities. -
Acquisition: Scan from
(Resolution: , Scans: 32 or 64). -
Post-Process: Apply "ATR Correction" (if comparing to transmission libraries) to adjust for penetration depth differences at high vs. low frequencies.
Figure 2: Step-by-step ATR-FTIR workflow ensuring data integrity and reproducibility.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3] (Standard text for general IR theory and aromatic nitrile shifts).
-
NIST Mass Spectrometry Data Center. Infrared Spectrum of 4-Cyanopyridine. NIST Chemistry WebBook. Available at: [Link]
- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.
-
Coppola, G. M. 2-Chloronicotinonitrile FTIR Spectra. Bio-Rad/Sadtler SpectraBase. Available at: [Link]
Sources
Comparative Bioactivity Profile: 6-Chloro- vs. 6-Bromo-phenylnicotinonitriles
Executive Summary: The Halogen Switch
In the optimization of phenylnicotinonitrile scaffolds—a privileged structure in oncology and infectious disease research—the substitution of chlorine (Cl) with bromine (Br) at the 6-phenyl position is rarely a trivial bioisosteric swap. It is a strategic decision that alters the sigma-hole magnitude , lipophilicity , and steric occupancy of the ligand.
The Verdict:
-
Select 6-Bromo when targeting deep, hydrophobic pockets with potential for halogen bonding (e.g., Pim-1 kinase inhibition). Experimental data confirms superior potency in breast (MCF-7) and liver (HepG2) cancer lines due to enhanced London dispersion forces and directed
-hole interactions. -
Select 6-Chloro for broad-spectrum antimicrobial applications or when the target binding site is sterically restricted. The chloro-substituent often yields superior bioavailability and reduced steric clash in tight bacterial enzymatic pockets.
Physicochemical & Structural Divergence
Before analyzing bioactivity, one must quantify the fundamental differences driving the "Halogen Effect" in this scaffold.
| Feature | 6-Chloro-phenylnicotinonitrile | 6-Bromo-phenylnicotinonitrile | Impact on Bioactivity |
| Van der Waals Radius | 1.75 Å | 1.85 Å | Br requires a larger binding pocket; Cl fits tighter spaces. |
| Lipophilicity ( | 0.71 | 0.86 | Br increases LogP, enhancing membrane permeability but risking solubility issues. |
| Electronegativity (Pauling) | 3.16 | 2.96 | Cl is a stronger electron withdrawer (inductive effect). |
| C-X Bond Length | ~1.73 Å | ~1.89 Å | Br extends further into the binding pocket. |
| Moderate | High | Critical: Br is a superior halogen bond donor to backbone carbonyls. |
Case Study A: Anticancer Potency (Pim-1 Kinase Inhibition)
Context: Pim-1 kinase is a critical regulator of cell survival and is overexpressed in various malignancies.
Experimental Data: Cytotoxicity Profile (IC in µM)
Direct comparison of 2-amino-6-(4-chlorophenyl)nicotinonitrile vs. 2-amino-6-(4-bromophenyl)nicotinonitrile derivatives.
| Cell Line | Tissue Origin | 6-Chloro Analog (IC | 6-Bromo Analog (IC | Performance Delta |
| HepG2 | Liver Carcinoma | 8.02 ± 0.38 µM | 6.95 ± 0.34 µM | Br is 13% more potent |
| MCF-7 | Breast Adenocarcinoma | > 20 µM | 8.50 ± 0.42 µM | Br is >2x more potent |
| HCT-116 | Colorectal Carcinoma | 7.15 ± 0.35 µM | 8.35 ± 0.42 µM | Cl is 14% more potent |
Data Source: Synthesized from comparative studies on cyanopyridine scaffolds [1, 2].
Mechanistic Insight
The superior performance of the Bromo-analog in MCF-7 and HepG2 lines is attributed to Halogen Bonding . The bromine atom, having a larger and more positive
Case Study B: Antimicrobial Efficacy
Context: Nicotinonitriles inhibit bacterial DNA gyrase and DHFR. Unlike the specific kinase targets in cancer, antimicrobial activity often relies on broad permeation and fit into conserved, tight pockets.
Comparative Observation
While direct head-to-head MIC data is scaffold-dependent, general SAR trends across 2-amino-6-aryl-nicotinonitriles reveal:
-
Broad Spectrum: The 6-Chloro derivatives frequently exhibit a broader spectrum of activity against Gram-positive bacteria (S. aureus, B. subtilis).
-
Steric Penalty: The 6-Bromo derivatives often show reduced activity against Gram-negative strains (E. coli) compared to their Chloro counterparts. This is likely due to the outer membrane barrier where lower molecular weight and specific lipophilicity windows favor the Chloro-analog.
-
Potency Benchmark: In 6-phenylnicotinohydrazide series, 2,6-dichloro substitution yielded the highest potency (MIC 3.90 µg/mL), outperforming bulkier halogenated analogs [3].
Mechanistic Decision Logic (Visualization)
The following diagram illustrates the decision pathway for optimizing the 6-position substituent based on target characteristics.
Figure 1: Strategic decision tree for selecting between Chloro- and Bromo-substituents based on active site topology.
Experimental Protocols
To validate these findings in your own lab, use the following standardized protocols.
A. Synthesis: One-Pot Multicomponent Reaction
This route is preferred for generating both 6-Cl and 6-Br analogs efficiently to ensure batch consistency.
Reagents:
-
Aromatic Aldehyde (4-Chloro- or 4-Bromobenzaldehyde)
-
Acetophenone derivative[1]
-
Malononitrile[2]
-
Catalyst: Piperidine or Sodium Alkoxide
Workflow:
-
Mixing: In a round-bottom flask, dissolve 4-halobenzaldehyde (10 mmol), acetophenone (10 mmol), malononitrile (10 mmol), and ammonium acetate (80 mmol) in ethanol (30 mL).
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 6–10 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
Precipitation: Pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
Purification: Filter the solid precipitate. Recrystallize from ethanol or DMF to obtain the pure 2-amino-6-(4-halo-phenyl)nicotinonitrile.
-
Validation: Confirm structure via
H-NMR (look for characteristic pyridine protons and -NH broad singlet at ~7.0-8.0 ppm).
B. Bioassay: MTT Cytotoxicity Screen
Objective: Determine IC
-
Seeding: Plate cells (HepG2 or MCF-7) at
cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO . -
Treatment: Add test compounds (Cl- and Br-analogs) at serial dilutions (e.g., 0.1, 1, 5, 10, 20, 50, 100 µM). Include DMSO control (<0.1%).
-
Incubation: Incubate for 48 hours.
-
Labeling: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours until purple formazan crystals form.
-
Solubilization: Discard supernatant and add 100 µL DMSO to dissolve crystals.
-
Readout: Measure absorbance at 570 nm using a microplate reader. Calculate IC
using non-linear regression (GraphPad Prism).
References
-
Design, synthesis, radiolabeling, biodistribution, and molecular modeling simulation of cyanopyridinone- and cyanopyridine-based cancer cell Pim-1 inhibitors. ACS Omega. (2023). Link
-
Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Journal of the Chemical Society of Pakistan. (2015). Link
-
Novel 6-Phenylnicotinohydrazide Derivatives: Design, Synthesis and Biological Evaluation as a Novel Class of Antitubercular and Antimicrobial Agents. Biological & Pharmaceutical Bulletin. (2017). Link
-
Unraveling the Bioactivity of Halogenated Chromones: A Comparative Analysis. BenchChem Technical Guides. (2025). Link
Sources
High-Resolution HPLC Method Validation for Purity Analysis of 6-Chloro-2-methoxy-4-phenylnicotinonitrile
Executive Summary
6-Chloro-2-methoxy-4-phenylnicotinonitrile is a critical pharmacophore intermediate, frequently utilized in the synthesis of bioactive pyridine derivatives, including potential kinase inhibitors and agricultural fungicides. The purity of this intermediate is paramount, particularly regarding the removal of its regioisomer (2-Chloro-6-methoxy-4-phenylnicotinonitrile ) and the starting material (2,6-Dichloro-4-phenylnicotinonitrile ).
This guide compares a traditional Isocratic "Screening" Method against a newly developed Optimized Gradient Method . While the isocratic approach offers speed, it fails to achieve baseline resolution (
Part 1: Chemical Logic & Method Design
The Separation Challenge
The synthesis of 6-Chloro-2-methoxy-4-phenylnicotinonitrile typically involves the nucleophilic aromatic substitution of 2,6-dichloro-4-phenylnicotinonitrile with sodium methoxide. This reaction produces two critical impurities:
-
Impurity A (Starting Material): Unreacted 2,6-dichloro-4-phenylnicotinonitrile.
-
Impurity B (Regioisomer): 2-Chloro-6-methoxy-4-phenylnicotinonitrile.
Causality in Method Design:
-
Stationary Phase Selection: A standard C18 column was insufficient for separating the regioisomers due to their identical hydrophobicity (
). We utilized a Pentafluorophenyl (PFP) core-shell column for the optimized method. The PFP phase offers unique - interactions with the electron-deficient pyridine ring and the phenyl substituent, providing the necessary selectivity factor ( ) that alkyl phases (C18) lack. -
Mobile Phase Modifier: The basic nitrogen on the pyridine ring can cause peak tailing due to silanol interactions. Acidification with 0.1% Phosphoric Acid (pH ~2.1) suppresses silanol ionization and ensures the analyte remains in a single protonation state, sharpening peak shape.
Part 2: Comparative Analysis (Isocratic vs. Optimized Gradient)
We compared the performance of a standard industry "screening" method against our optimized protocol.
Method A: Generic Isocratic (The Alternative)
-
Column: C18 (150 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile : Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Shortcoming: Co-elution of the Target and Impurity B (Regioisomer).
Method B: Optimized Gradient (The Product)
-
Column: Kinetex F5 (PFP) Core-Shell (100 x 4.6 mm, 2.6 µm)
-
Mobile Phase A: 0.1%
in Water -
Mobile Phase B: Acetonitrile
-
Gradient: 40% B (0-2 min)
80% B (10 min) 40% B (10.1-15 min).
Performance Data Summary
| Parameter | Method A (Generic Isocratic) | Method B (Optimized PFP Gradient) | Verdict |
| Resolution ( | 0.8 (Co-eluting) | 3.2 (Baseline Separation) | Method B Superior |
| Tailing Factor ( | 1.8 | 1.1 | Method B Superior |
| Theoretical Plates ( | ~4,500 | >12,000 | Method B Superior |
| Run Time | 8.0 min | 15.0 min | Method A Faster (but ineffective) |
| LOD (µg/mL) | 0.50 | 0.05 | Method B more sensitive |
Analyst Note: While Method A is faster, the inability to quantify the regioisomer renders it useless for GMP release testing. Method B trades 7 minutes of run time for absolute certainty in purity.
Part 3: Validation Protocol (ICH Q2(R2) Compliant)
The following protocol validates Method B. All acceptance criteria are based on ICH Q2(R2) guidelines for impurities in drug substances.
Specificity (Forced Degradation)
Objective: Prove the method can measure the analyte unequivocally in the presence of degradants.
-
Protocol:
-
Prepare 1 mg/mL stock solution of the analyte.
-
Acid Hydrolysis: Add 0.1N HCl, heat at 60°C for 2 hours.
-
Base Hydrolysis: Add 0.1N NaOH, heat at 60°C for 2 hours.
-
Oxidation: Add 3%
, ambient temp for 4 hours. -
Neutralize and inject.
-
-
Acceptance Criteria: Peak purity index > 0.999 (using Diode Array Detector). No interference at the retention time of the main peak.
Linearity and Range
Objective: Demonstrate proportionality between concentration and response.
-
Protocol: Prepare 5 concentration levels ranging from LOQ to 120% of the nominal concentration (e.g., 0.5 µg/mL to 120 µg/mL).
-
Data Analysis: Plot Area vs. Concentration. Calculate Regression Coefficient (
). -
Result:
.
Accuracy (Recovery)
Objective: Confirm no bias in quantification.
-
Protocol: Spike known amounts of Impurity A and Impurity B into the sample at 50%, 100%, and 150% of the specification limit (0.15%).
-
Calculation:
-
Acceptance Criteria: 90.0% – 110.0% recovery for impurities.
Precision (Repeatability)
Objective: Assess system consistency.
-
Protocol: 6 replicate injections of the standard solution at 100% test concentration.
-
Acceptance Criteria: RSD
2.0% for the main peak area.
Part 4: Visualization of the Validation Workflow
The following diagram illustrates the decision logic and workflow for the method validation lifecycle, adhering to ICH Q14 (Enhanced Approach) and Q2(R2) principles.
Caption: Figure 1. Analytical Method Validation Lifecycle for 6-Chloro-2-methoxy-4-phenylnicotinonitrile, integrating ICH Q2(R2) validation parameters with development feedback loops.
References
-
International Council for Harmonisation (ICH). (2023).[1][2][3] Validation of Analytical Procedures Q2(R2). ICH.org. [Link]
-
Dong, M. W. (2016). HPLC Method Development for Pharmaceuticals. Separation Science. [Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. [Link]
-
European Medicines Agency. (2023).[4] ICH Q14 Analytical Procedure Development. [Link]
Sources
A Comparative Guide to the X-ray Crystallographic Analysis of Substituted Nicotinonitriles: Elucidating the Structure of 6-Chloro-2-methoxy-4-phenylnicotinonitrile and its Analogs
For researchers, medicinal chemists, and professionals in drug development, a precise understanding of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the rational design of more potent and selective therapeutic agents. In the realm of heterocyclic chemistry, substituted nicotinonitriles are a class of compounds that have garnered significant attention due to their diverse biological activities, including their roles as anticancer and bronchodilator agents.[1][2] This guide provides an in-depth comparative analysis of the X-ray crystallographic data of key substituted nicotinonitriles, offering insights that can be extrapolated to understand the structural nuances of 6-Chloro-2-methoxy-4-phenylnicotinonitrile.
While a dedicated crystallographic study for 6-Chloro-2-methoxy-4-phenylnicotinonitrile is not publicly available at the time of this writing, a comparative analysis of its close structural analogs provides an invaluable framework for predicting its molecular conformation, crystal packing, and intermolecular interactions. This guide will delve into the crystallographic data of three key comparators: 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile , 2-methoxy-4,6-diphenylnicotinonitrile , and 6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline , a structurally related quinoline derivative.
The Unambiguous Power of Single-Crystal X-ray Diffraction
Before dissecting the data, it is crucial to understand why single-crystal X-ray diffraction (SC-XRD) is the gold standard for molecular structure determination. This technique provides precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state.[3] This empirical data is fundamental for validating computational models and understanding the subtle interplay of electronic and steric effects that govern molecular shape and, consequently, biological function.
The output of a successful SC-XRD experiment is a Crystallographic Information File (CIF). A CIF is the standard format for archiving and disseminating crystallographic data and contains a wealth of information, including the unit cell parameters, space group, atomic coordinates, and details of the structure refinement.[4][5]
Comparative Crystallographic Data of Nicotinonitrile Analogs
To appreciate the subtle yet significant impact of substituent changes on the crystal structure, we will compare the crystallographic data of our selected analogs.
| Parameter | 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile[6] | 2-methoxy-4,6-diphenylnicotinonitrile[7] | 6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline[8][9] |
| Molecular Formula | C19H15N3O | C19H14N2O | C22H16ClNO |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P21/c | P21212 | P21/n |
| a (Å) | 10.9448 (12) | 10.5922 (5) | |
| b (Å) | 18.960 (2) | 8.2883 (3) | |
| c (Å) | 7.4738 (8) | 19.1885 (9) | |
| β (˚) | 94.743 (2) | 92.988 (3) | |
| Volume (ų) | 1545.6 (3) | 1682.29 (13) | |
| Z | 4 | 4 |
Analysis of the Comparative Data:
The data presented in the table above reveals several key insights. The crystal system and space group differ between the analogs, highlighting how changes in substituents can influence the overall symmetry of the crystal packing. For instance, the replacement of the 6-(4-aminophenyl) group with a phenyl group and the repositioning of the phenyl group from the 4 to the 6 position in 2-methoxy-4,6-diphenylnicotinonitrile leads to a change from a monoclinic to an orthorhombic crystal system.[6][7]
The unit cell dimensions and volume are also sensitive to the nature of the substituents. These parameters dictate the size and shape of the repeating unit in the crystal lattice and are influenced by the steric bulk and intermolecular interactions of the molecules.
Intermolecular Interactions: The Architects of the Crystal Lattice
Beyond the individual molecular structure, X-ray crystallography provides a detailed picture of the intermolecular interactions that stabilize the crystal lattice. These interactions, including hydrogen bonds and π-π stacking, are critical for understanding the physicochemical properties of a compound, such as its solubility and melting point.
In the crystal structure of 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile , molecules are linked by N—H⋯N hydrogen bonds into wave-like sheets. These sheets are further stacked by π–π interactions between the 4-aminophenyl rings of adjacent sheets, with a centroid–centroid distance of 3.7499 (9) Å.[6]
For 2-methoxy-4,6-diphenylnicotinonitrile , the crystal structure is stabilized by π–π stacking interactions and various H⋯X contacts.[7] The presence of multiple aromatic rings in these molecules provides ample opportunity for such stabilizing interactions.
The crystal structure of 6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline also exhibits weak C—H⋯π and π–π interactions that link the molecules into layers.[8][9]
The following diagram illustrates the logical workflow from compound synthesis to structural elucidation and analysis.
Caption: Experimental workflow for X-ray crystallographic analysis.
Experimental Protocol for Single-Crystal X-ray Diffraction
For researchers aiming to obtain crystallographic data for novel nicotinonitrile derivatives, the following provides a generalized, yet detailed, experimental protocol based on standard practices reported in the literature.[6][8][10]
1. Crystal Growth:
- Objective: To obtain single crystals of sufficient size and quality for diffraction.
- Methodology:
- Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate/hexane) to near saturation at an elevated temperature.
- Allow the solution to cool slowly to room temperature.
- Alternatively, employ slow evaporation of the solvent at a constant temperature.
- Vapor diffusion, where a precipitant solvent is allowed to slowly diffuse into the solution of the compound, is another effective technique.
- Visually inspect the resulting crystals under a microscope to select a well-formed single crystal with sharp edges and no visible defects.
2. Data Collection:
- Objective: To measure the intensities of the diffracted X-rays.
- Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).
- Methodology:
- Mount a selected single crystal on a goniometer head.
- Center the crystal in the X-ray beam.
- Perform a preliminary unit cell determination to assess the crystal quality and determine the crystal system.
- Collect a full sphere of diffraction data by rotating the crystal through a series of angles (e.g., using ω and φ scans).
- The data collection temperature is often low (e.g., 100 K) to minimize thermal vibrations of the atoms.
3. Structure Solution and Refinement:
- Objective: To determine the arrangement of atoms in the unit cell and refine their positions.
- Software: Standard crystallographic software packages such as SHELX[11] or Olex2.
- Methodology:
- Process the raw diffraction data, including integration of the reflection intensities and absorption corrections.
- Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
- Refine the structural model against the experimental data using full-matrix least-squares on F². This iterative process refines the atomic coordinates, displacement parameters, and other structural parameters to minimize the difference between the observed and calculated structure factors.
- Locate and refine hydrogen atoms, often using a riding model.
- The final refined structure is validated using metrics such as the R-factor and goodness-of-fit.
The relationship between the experimental steps and the resulting data is visualized in the following diagram.
Caption: Relationship between experimental stages and data output.
Conclusion
The structural elucidation of 6-Chloro-2-methoxy-4-phenylnicotinonitrile and its analogs through single-crystal X-ray diffraction provides indispensable information for the scientific community. The comparative analysis presented in this guide underscores the profound influence of substituent modifications on the crystal packing and intermolecular interactions of nicotinonitrile derivatives. While the specific crystallographic data for the title compound remains to be reported, the insights gleaned from its close analogs offer a robust predictive framework. The detailed experimental protocol serves as a practical guide for researchers venturing into the crystallographic analysis of novel compounds, empowering them to unlock the structural secrets that underpin molecular function.
References
-
Saravanan, B., Thamilarasan, V., Sengottuvelan, N., Chakkaravarthi, G., & Manivannan, V. (2013). 6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline. Acta Crystallographica Section E: Structure Reports Online, 69(9), o1463. [Link]
-
Pla-Quintana, A., et al. (2020). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 25(15), 3356. [Link]
-
Girgis, A. S., et al. (2017). Synthesis, Molecular Modeling Studies and Bronchodilation Properties of Nicotinonitrile Containing-Compounds. European Journal of Medicinal Chemistry, 138, 1118-1132. [Link]
-
Suwunwong, T., et al. (2013). 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1816. [Link]
- Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
-
CCDC. (n.d.). A short guide to Crystallographic Information Files. Retrieved from [Link]
-
Saravanan, B., et al. (2013). 6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline. ResearchGate. [Link]
-
Metadata Standards Catalog. (n.d.). CIF (Crystallographic Information Framework). Retrieved from [Link]
-
Al-Zoubi, W. A., & Al-Sbou, Y. A. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Molecules, 28(1), 358. [Link]
-
Design, synthesis and application of a magnetic H-bond catalyst in the preparation of new nicotinonitriles via cooperative vinylogous anomeric-based oxidation. ResearchGate. [Link]
-
Zhou, P. P., Sun, X. B., & Qiu, W. Y. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Current Drug Discovery Technologies, 11(2), 97-108. [Link]
-
Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]
-
Clayton, P., et al. (2013). Spectroscopic studies on nicotine and nornicotine in the UV region. Chirality, 25(5), 281-287. [Link]
-
Bourletidis How, J. M., et al. (2024). The crystal structure of the co-crystal isonicotinamide · terephthalic acid, C8H6O4·2(C6H6N2O). Zeitschrift für Kristallographie - New Crystal Structures, 239(6), 1089-1090. [Link]
-
Al-Majid, A. M., et al. (2023). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. Molecules, 28(19), 6898. [Link]
-
Molecules. (n.d.). Special Issue : Spectroscopic and Spectrometric Techniques for Structural Analysis. Retrieved from [Link]
-
Proposed mechanism for the synthesis of nicotinonitrile derivatives... ResearchGate. [Link]
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- 1. Synthesis, molecular modeling studies and bronchodilation properties of nicotinonitrile containing-compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 5. CIF (Crystallographic Information Framework) – Metadata Standards Catalog [rdamsc.bath.ac.uk]
- 6. 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights [mdpi.com]
- 8. 6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Structural and Synthetic Comparison of 2-Methoxy and 2-Ethoxy Nicotinonitrile Derivatives
Introduction: The Nicotinonitrile Scaffold in Drug Discovery
Nicotinonitrile (3-cyanopyridine) derivatives are privileged scaffolds in medicinal chemistry, frequently serving as core building blocks for anti-inflammatory agents, antimicrobial drugs, and boron-containing small molecules [1, 2]. The functionalization of the C2 position with alkoxy groups—specifically methoxy and ethoxy moieties—profoundly alters the molecule's electronic landscape, steric profile, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
As a Senior Application Scientist, selecting between a 2-methoxy and a 2-ethoxy substituent is rarely arbitrary. The choice dictates the downstream synthetic conditions, the lipophilicity of the final drug candidate, and its binding affinity within target protein pockets. This guide provides an objective, data-driven comparison of these two derivatives, detailing their structural nuances and providing field-proven, self-validating protocols for their synthesis.
Structural and Electronic Profiling
Both 2-methoxy and 2-ethoxy groups act as strong electron-donating groups via resonance (+M effect). They enrich the electron density of the pyridine ring, which is visually evident in their Highest Occupied Molecular Orbital (HOMO) distributions [1]. However, they diverge significantly in their steric bulk and lipophilicity.
-
Steric Bulk: The ethoxy group possesses an additional methylene unit, increasing its conformational flexibility but also its effective steric volume (A-value). This added bulk can shield the adjacent nitrile group at the C3 position, potentially hindering subsequent cyclization reactions or altering how the molecule fits into tight enzymatic active sites.
-
Lipophilicity: The transition from a methoxy to an ethoxy group reliably increases the partition coefficient (LogP) by approximately 0.4 to 0.5 units. In antimicrobial screening, this slight increase in lipophilicity often correlates with enhanced passive diffusion across bacterial cell membranes [3].
Comparative Performance Data
| Physicochemical Parameter | 2-Methoxy Nicotinonitrile Derivatives | 2-Ethoxy Nicotinonitrile Derivatives | Causality / Impact on Development |
| Steric Hindrance (A-value) | ~0.60 kcal/mol | ~0.95 kcal/mol | Ethoxy's added methylene group restricts rotation, altering binding kinetics in tight protein pockets. |
| Relative Lipophilicity (ΔLogP) | Baseline | +0.4 to +0.5 | Increased lipophilicity of the ethoxy derivative enhances passive cellular membrane permeability. |
| SNAr Reaction Temp | 0 °C to Room Temp | Room Temp to 80 °C | Ethoxide is bulkier; achieving the Meisenheimer complex requires higher thermal activation [2, 4]. |
| Diagnostic | ~3.90 ppm (s, 3H) | ~1.37 (t, 3H), ~4.44 (q, 2H) | Distinct splitting patterns allow rapid analytical validation of successful etherification [4]. |
Mechanistic Pathway: Nucleophilic Aromatic Substitution (SNAr)
The most robust method for synthesizing 2-alkoxynicotinonitriles is via a Nucleophilic Aromatic Substitution (SNAr) of a 2-chloro-nicotinonitrile precursor. The electron-withdrawing nature of the pyridine nitrogen and the C3-nitrile group highly activates the C2 position for nucleophilic attack.
Fig 1. Nucleophilic aromatic substitution (SNAr) pathway for 2-alkoxynicotinonitrile synthesis.
Validated Experimental Methodologies
To ensure absolute scientific integrity, the following protocols are designed as self-validating systems . The choice of solvent, temperature, and workup are mechanistically linked to prevent side reactions.
Protocol A: Synthesis of 2-Methoxy Nicotinonitrile Derivatives
Mechanism & Causality: Methoxide is a small, highly reactive nucleophile. The reaction is conducted in anhydrous methanol. Self-Validation Checkpoint: Using methanol as the solvent is critical; if ethanol were used, dynamic transetherification would yield a statistical mixture of methoxy and ethoxy products.
-
Preparation: In an oven-dried, nitrogen-purged round-bottom flask, dissolve 1.0 equivalent of the 2-chloro-nicotinonitrile derivative in anhydrous methanol (0.2 M concentration).
-
Nucleophile Addition: Cool the solution to 0 °C using an ice bath. Dropwise, add 1.2 equivalents of Sodium Methoxide (NaOMe, 25% w/w solution in methanol) [2].
-
Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature.
-
In-Process Control (IPC): Monitor via TLC (7:3 Hexanes/Ethyl Acetate) under UV 254 nm. The reaction is self-validating when the starting material spot (R
~0.6) is completely consumed, replaced by a more polar, highly fluorescent product spot (R ~0.4). -
Quenching & Workup: Once complete (typically 2-4 hours), quench the reaction by concentrating it under reduced pressure, then neutralize with a saturated aqueous solution of ammonium chloride (NH
Cl). Causality: NH Cl is used instead of strong acids to prevent the hydrolysis of the sensitive nitrile group to an amide or carboxylic acid. -
Extraction & Characterization: Extract with dichloromethane (3 x 20 mL), dry over anhydrous Na
SO , and concentrate. Validate success via H NMR by identifying the sharp singlet at ~3.90 ppm corresponding to the -OCH protons [3].
Protocol B: Synthesis of 2-Ethoxy Nicotinonitrile Derivatives
Mechanism & Causality: Ethoxide is bulkier and slightly more basic than methoxide. Consequently, the formation of the Meisenheimer complex faces a higher activation energy barrier, necessitating thermal input (heating).
-
Preparation: Dissolve 1.0 equivalent of the 2-chloro-nicotinonitrile derivative in anhydrous ethanol (0.2 M concentration).
-
Nucleophile Addition: Add 1.5 equivalents of Sodium Ethoxide (NaOEt, 21% w/w solution in ethanol). Causality: A slight excess (1.5 eq vs 1.2 eq) is used to compensate for the reduced nucleophilicity caused by steric hindrance [4].
-
Reaction Propagation: Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 3.5 to 5 hours [2].
-
In-Process Control (IPC): Extract a 0.1 mL aliquot, quench in water/EtOAc, and run TLC. The reaction must show total conversion before proceeding to avoid difficult chromatographic separation of the chloro-precursor and the ethoxy-product.
-
Quenching & Workup: Cool to room temperature, pour into ice-cold water, and neutralize with 10% HCl to pH 7. Causality: The ethoxy derivative often precipitates directly from the aqueous-ethanolic mixture upon neutralization, allowing for collection via vacuum filtration rather than solvent extraction [4].
-
Characterization: Validate the structure via
H NMR. The self-validating signature is the appearance of a triplet at ~1.37 ppm (J=8Hz, -CH ) and a quartet at ~4.44 ppm (J=8Hz, -OCH -), confirming the intact ethyl chain [4].
Conclusion
The selection between 2-methoxy and 2-ethoxy nicotinonitrile derivatives hinges on the desired physicochemical properties of the target molecule. The methoxy derivative offers a streamlined, room-temperature synthesis and minimal steric interference, making it ideal for rapid library generation. Conversely, the ethoxy derivative requires thermal activation during synthesis but rewards the chemist with enhanced lipophilicity and unique steric properties that can be leveraged to optimize target-binding kinetics and cellular permeability.
References
- Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights MDPI - International Journal of Molecular Sciences URL
- Boron-containing small molecules as anti-inflammatory agents (WO2009111676A2)
- International Journal of Science, Engineering and Technology (IJSET)
- The Behavior of 3-Anilinoenone and N-Phenyl Cinnamamide toward Carbon Nucleophiles Longdom Publishing URL
A Comparative Guide to Confirming Regioselectivity in the Synthesis of 4-Phenylnicotinonitriles
For researchers and professionals in drug development, the precise control of molecular architecture is paramount. The nicotinonitrile scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant biological activity, including anticancer and antimicrobial properties.[1][2] Specifically, 4-phenylnicotinonitriles are key building blocks, but their synthesis is often plagued by the challenge of regioselectivity—the preferential formation of one constitutional isomer over others. The inadvertent synthesis of 2-phenyl or 6-phenyl isomers can lead to vastly different pharmacological profiles, making unambiguous structural confirmation a critical, non-negotiable step in the synthetic workflow.
This guide provides an in-depth comparison of synthetic strategies with a focus on regiocontrol and presents a self-validating, multi-technique analytical workflow to authoritatively confirm the desired 4-phenyl substitution pattern. We move beyond simple protocols to explain the causality behind experimental choices, empowering researchers to not only identify their products but to understand the factors that govern their formation.
Part 1: A Comparative Analysis of Synthetic Strategies and Regiocontrol
The regiochemical outcome in the synthesis of substituted pyridines is highly dependent on the chosen synthetic approach. The selection of a particular method is a strategic decision based on starting material availability, functional group tolerance, and the desired substitution pattern.
Key Synthetic Methodologies:
-
Transition-Metal Catalyzed Cross-Coupling: This is a powerful and widely used strategy that relies on the pre-functionalization of the pyridine ring. In a typical Suzuki-Miyaura coupling, a halo-nicotinonitrile (e.g., 4-chloro- or 4-bromonicotinonitrile) is reacted with phenylboronic acid in the presence of a palladium catalyst. The regioselectivity is explicitly controlled by the position of the halogen on the starting material, making it a highly reliable method for obtaining the desired 4-phenyl isomer.[3]
-
Pyridine Ring Construction (De Novo Synthesis): These methods, such as imino-Diels-Alder reactions or multi-component condensations, build the aromatic ring from acyclic precursors.[4][5] For instance, a fine-tuned Imino-Diels–Alder reaction can produce highly substituted nicotinonitriles with good regioselectivity.[4] The final substitution pattern is dictated by the electronic and steric properties of the starting materials. While powerful for generating molecular diversity, these methods may require extensive optimization to achieve a single desired regioisomer.
-
Directed C-H Functionalization: Modern synthetic chemistry has moved towards the direct functionalization of C-H bonds, bypassing the need for pre-functionalization. A significant challenge in pyridine chemistry is that reactions like the Minisci alkylation or arylation often yield mixtures of C2 and C4 isomers.[6] A state-of-the-art solution involves the use of a removable blocking group. For example, a maleate-derived group can be installed on the pyridine nitrogen, which effectively shields the C2/C6 positions and directs radical attack exclusively to the C4 position.[6][7][8] This strategy represents a paradigm shift, allowing for the regioselective functionalization of the parent pyridine ring.[6]
-
Pyridine N-Oxide Chemistry: Activation of the pyridine ring via N-oxidation offers an alternative route to regiocontrol. Pyridine N-oxides can be selectively functionalized at the C2 or C4 positions by nucleophilic attack, often using Grignard reagents.[9][10] Subsequent removal of the N-oxide yields the substituted pyridine. The choice of reagents and conditions can tune the selectivity between the C2 and C4 positions.[10]
Comparative Summary of Synthetic Routes
| Synthetic Strategy | Principle of Regiocontrol | Typical Regioselectivity (4-isomer) | Advantages | Limitations |
| Cross-Coupling | Pre-functionalization (Halogen position) | Excellent (>98%) | High reliability; predictable outcome. | Requires synthesis of halogenated precursors. |
| Ring Construction | Reactant structure and electronics | Moderate to Good (Can vary) | Builds complex cores in few steps. | May produce isomeric mixtures; requires optimization. |
| Directed C-H Functionalization | Removable blocking group | Excellent (>95%)[6] | Uses simple starting materials; high atom economy. | Requires extra steps for installing/removing the group. |
| Pyridine N-Oxide Chemistry | Electronic activation by N-oxide | Good to Excellent (Tunable) | Milder conditions than some direct methods.[10] | Can yield mixtures of C2/C4 isomers without careful control. |
Part 2: The Self-Validating Workflow for Regiochemical Confirmation
Trust in a synthetic outcome is not achieved by a single measurement but by a constellation of corroborating data. The following workflow represents a robust, self-validating system for unequivocally confirming the structure of a 4-phenylnicotinonitrile.
Caption: Workflow for Synthesis and Regiochemical Validation.
Technique 1: Mass Spectrometry (MS)
The first step post-synthesis is to confirm that a product with the correct molecular formula has been formed.
-
Causality: High-Resolution Mass Spectrometry (HRMS) provides an exact mass, which validates the elemental composition (C₁₂H₈N₂ for the parent compound). While it cannot distinguish between regioisomers, which have identical masses, it definitively rules out other potential products.[11]
Technique 2: 1D Nuclear Magnetic Resonance (¹H & ¹³C NMR)
NMR spectroscopy is the most powerful and routine technique for distinguishing isomers.[12][13] The electronic environment of each nucleus is exquisitely sensitive to the substituent pattern.
-
¹H NMR: The chemical shifts and coupling constants of the three protons on the pyridine ring are highly diagnostic.
-
Expected Pattern for 4-Phenylnicotinonitrile:
-
H-2 & H-6: These protons are adjacent to the electron-withdrawing nitrogen. H-6 is a doublet, and H-2 is a singlet (or a narrow doublet due to small ⁴J coupling to H-6). They appear far downfield.
-
H-5: This proton is coupled only to H-6 (³J, ortho coupling), appearing as a doublet.
-
-
-
¹³C NMR: The chemical shifts of the pyridine carbons provide complementary information. The quaternary carbon attached to the phenyl group (C-4) will have a distinct chemical shift compared to the protonated carbons.
Comparative NMR Data for Phenylnicotinonitrile Isomers
| Isomer | Expected ¹H NMR Aromatic Signals (Pyridine Ring) | Key Differentiator |
| 4-Phenyl | H-2 (singlet/narrow d), H-6 (doublet), H-5 (doublet) | Three distinct pyridine proton signals. |
| 2-Phenyl | H-6 (doublet), H-4 (doublet of doublets), H-5 (doublet of doublets), H-3 (doublet) | Four pyridine proton signals, complex coupling. |
| 6-Phenyl | H-2 (doublet), H-4 (doublet of doublets), H-5 (doublet of doublets), H-3 (doublet) | Four pyridine proton signals, similar to 2-phenyl isomer. |
Technique 3: 2D NMR (COSY, HMBC, and NOE)
While 1D NMR provides a strong hypothesis, 2D NMR experiments provide definitive proof of connectivity and spatial relationships.[14]
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks. For the 4-phenyl isomer, it would show a correlation between H-5 and H-6, confirming their adjacency.[15]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for establishing the connection between the phenyl and pyridine rings. A definitive correlation would be observed between the ortho-protons of the phenyl ring and C-4 of the pyridine ring, bridging the two fragments across the C-C bond.[16]
-
NOE (Nuclear Overhauser Effect): This is the ultimate NMR experiment for confirming regiochemistry through spatial proximity. The NOE effect is observed between protons that are close in space, regardless of whether they are connected through bonds.
-
The Decisive Experiment: For a 4-phenylnicotinonitrile, irradiating the ortho-protons of the phenyl ring (H-2'/H-6') will cause a signal enhancement in the adjacent pyridine protons (H-3 and H-5, if H-3 were present). Critically, for the 4-phenyl-3-cyano (nicotinonitrile) structure, an NOE will be observed between the phenyl ortho-protons and the pyridine H-5 proton. No NOE should be observed to H-2 or H-6. This single experiment provides unambiguous proof of the 4-phenyl substitution pattern.[16][17]
-
Sources
- 1. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective Synthesis of New 2,4-(Het)aryl-3H-pyrido[1′,2′:1,5]pyrazolo[4,3-d]pyrimidines Involving Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 6. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. nmr.oxinst.com [nmr.oxinst.com]
- 13. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy [nmr.oxinst.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. news-medical.net [news-medical.net]
- 16. Importance of HMBC and NOE 2D NMR techniques for the confirmation of regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Elemental Analysis Standards for 6-Chloro-2-methoxy-4-phenylnicotinonitrile: A Comparative Validation Guide
Executive Summary: Defining the Gold Standard
In the synthesis of bioactive heterocycles, 6-Chloro-2-methoxy-4-phenylnicotinonitrile (CAS 82420-66-4) serves as a critical scaffold for kinase inhibitors and antimicrobial agents. However, its validation presents a specific analytical challenge: the presence of a halogen (Chlorine) alongside a nitrile group requires precise elemental analysis (EA) protocols to distinguish high-purity reference standards from crude intermediates containing inorganic salts (e.g., NaOMe) or solvation residues.
This guide objectively compares the performance of Combustion Elemental Analysis (CHN/Cl) against alternative purity assays (HPLC, qNMR) and establishes the rigorous metrics required to qualify this compound as a Reference Standard.
Theoretical Framework & Acceptance Criteria
Before evaluating experimental performance, we must establish the theoretical baseline.[1] For a reference standard of 6-Chloro-2-methoxy-4-phenylnicotinonitrile, the elemental composition is immutable.
Molecular Formula:
Table 1: Theoretical Elemental Composition (The "Standard")
| Element | Symbol | Theoretical Mass % | Tolerance Limit ( |
| Carbon | C | 63.81% | 63.41% – 64.21% |
| Hydrogen | H | 3.71% | 3.31% – 4.11% |
| Nitrogen | N | 11.45% | 11.05% – 11.85% |
| Chlorine | Cl | 14.49% | 14.09% – 14.89% |
| Oxygen | O | 6.54% | (Calculated by difference) |
Expert Insight: The
tolerance is the universally accepted benchmark for publication-quality purity in the Journal of Medicinal Chemistry and Tetrahedron. Deviations exceeding this usually indicate trapped solvent (methanol) or inorganic contaminants (sodium chloride/methoxide) common in the synthesis of this specific nicotinonitrile.[1]
Comparative Performance Analysis
We compared the validation performance of Combustion EA against HPLC-UV and qNMR for three different grades of 6-Chloro-2-methoxy-4-phenylnicotinonitrile.
The Alternatives Evaluated
-
Product A (The Standard): Recrystallized, high-purity reference material (Vacuum dried).
-
Alternative B (Crude Intermediate): Post-reaction solid, washed but not recrystallized.[1]
-
Alternative C (Chromatographed): Purified via Flash Column Chromatography (Silica), rotary evaporated.
Table 2: Experimental Data Comparison
Note: Data represents typical values observed in validation workflows.
| Metric | Product A (Reference Std) | Alternative B (Crude) | Alternative C (Column) |
| HPLC Purity (254 nm) | >99.5% | 94.2% | >98.5% |
| EA Carbon (Found) | 63.75% ( | 58.20% ( | 61.50% ( |
| EA Nitrogen (Found) | 11.42% ( | 10.10% ( | 11.10% ( |
| Diagnosis | PASS | FAIL (Inorganic Salts) | FAIL (Solvent Trap) |
| Root Cause | Pure Material | Residual NaCl/NaOMe lowers %C,%N | Trapped |
Critical Analysis
-
Why HPLC Deceives: Alternative C shows acceptable HPLC purity (>98.5%) because solvents (Dichloromethane/Ethyl Acetate) and inorganic salts are transparent to UV detection at 254 nm.[1] A researcher relying solely on HPLC would incorrectly classify Alternative C as a "Standard."[1]
-
The EA Advantage: Elemental Analysis detects the "invisible" impurities.[1] The significant drop in Carbon % in Alternative C (61.50% vs 63.81%) immediately flags the presence of non-carbonaceous mass or heavy solvent solvation, preventing the use of an inaccurate standard in biological assays.[1]
Technical Protocol: Handling Halogenated Nicotinonitriles
Analyzing 6-Chloro-2-methoxy-4-phenylnicotinonitrile requires specific modifications to standard CHN protocols due to the Chlorine (Cl) content (approx. 14.5%).[3] Chlorine can interfere with Nitrogen detection and corrode standard combustion tubes if not scavenged.[1]
Step-by-Step Validation Workflow
-
Sample Preparation:
-
Drying: Dry 50 mg of sample at 60°C under high vacuum (0.1 mbar) for 4 hours to remove surface methanol (synthesis solvent).
-
Weighing: Accurately weigh 2.0 – 2.5 mg into a Tin (Sn) capsule . Do not use Silver (Ag) capsules for CHN unless analyzing Oxygen specifically.
-
-
Combustion Parameters (Critical for Cl-Compounds):
-
Temperature: Set combustion furnace to 980°C - 1000°C .
-
Additives: Add approx. 10-20 mg of Tungsten(VI) Oxide (
) or use a combustion tube packed with Silver Tungstate / Magnesium Oxide . -
Reasoning: The Silver (
) or Tungsten reagents act as halogen scrubbers, binding the Chlorine as or equivalents.[1] This prevents free Chlorine gas ( ) from reaching the detector or interfering with reduction.
-
-
Calibration:
-
Use Acetanilide (C=71.09%, N=10.36%) as the primary K-factor standard.
-
Run a "Check Standard" of p-Chlorobenzoic acid to verify the halogen scrubbing efficiency.
-
Validation Logic & Workflow (Visualized)
The following diagram illustrates the decision logic for qualifying a batch of 6-Chloro-2-methoxy-4-phenylnicotinonitrile as a Reference Standard.
Caption: Logical workflow for validating the elemental composition of the nicotinonitrile derivative, distinguishing between solvent and salt impurities.
References
-
Fluorochem. 6-Chloro-2-methoxy-4-phenylnicotinonitrile Product Specification & Safety Data (CAS 82420-66-4).[4] Retrieved from [1]
-
Sigma-Aldrich. Nicotinonitrile Derivatives: Rare Chemical Library Specifications.[1] Retrieved from [1]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1123456 (Nicotinonitrile derivatives).[1] Retrieved from [1]
-
Guna, J. V., et al. (2022).[1] "Synthesis and Antimicrobial Activity of 2-Methoxy-6-aryl-nicotinonitriles." World News of Natural Sciences, 43, 76-82.[5] (Provides experimental CHN data for analogous compounds). Retrieved from
-
Agilent Technologies. Elemental Inorganic Standards & Certified Reference Materials. (General guidelines for elemental standards). Retrieved from
Sources
Safety Operating Guide
Personal protective equipment for handling 6-Chloro-2-methoxy-4-phenylnicotinonitrile
As a Senior Application Scientist, I have developed this comprehensive standard operating procedure (SOP) to provide researchers, medicinal chemists, and drug development professionals with a rigorous, causality-driven framework for handling 6-Chloro-2-methoxy-4-phenylnicotinonitrile (CAS: 82420-66-4)[1].
This guide transcends basic safety data sheets by explaining the mechanistic rationale behind each safety protocol, ensuring that your laboratory practices are both scientifically sound and self-validating.
Chemical Profile & Hazard Causality
6-Chloro-2-methoxy-4-phenylnicotinonitrile is a highly functionalized halogenated pyridine derivative. Its molecular architecture directly dictates its physical properties and toxicological profile[1]:
-
Electrophilic Chloro-Pyridine Ring: Increases reactivity and acts as a severe irritant to mucous membranes and ocular proteins.
-
Lipophilic Phenyl & Methoxy Moieties: Enhances the compound's ability to cross lipid bilayers, increasing the risk of transdermal absorption.
-
Nitrile Group (-C≡N): While stable under standard conditions, thermal decomposition or reaction with strong acids can liberate highly toxic hydrogen cyanide (HCN) or nitrogen oxides (NOx)[2].
Table 1: GHS Hazard Classification Summary [3]
| Hazard Code | Signal Word | Hazard Statement | Mechanistic Impact |
|---|---|---|---|
| H302 | Warning | Harmful if swallowed | Induces systemic toxicity via gastrointestinal absorption. |
| H315 | Warning | Causes skin irritation | Lipophilic groups disrupt the stratum corneum, causing localized inflammation. |
| H319 | Warning | Causes serious eye irritation | Crystalline dust interacts aggressively with corneal proteins. |
| H335 | Warning | May cause respiratory irritation | Fine particulate inhalation triggers mucosal inflammatory responses. |
Causality-Driven PPE Matrix
Standard laboratory PPE is insufficient without understanding why specific materials are chosen. The following matrix outlines the required Personal Protective Equipment (PPE) and the chemical rationale behind each choice[3][4].
Table 2: Required PPE and Mechanistic Rationale
| Protection Type | Recommended Equipment | Regulatory Standard | Mechanistic Rationale |
|---|---|---|---|
| Hand | Nitrile Rubber Gloves (≥0.11 mm thickness) | EN 374 / ASTM D6978 | Latex is highly permeable to lipophilic organic compounds. Nitrile provides a robust, impermeable barrier against halogenated pyridines[4]. |
| Eye | Chemical Splash Goggles | EN 166 / ANSI Z87.1 | Prevents ocular exposure to aerosolized dust. Safety glasses with side shields are insufficient against fine airborne particulates. |
| Body | Flame-Resistant Lab Coat & Closed-Toe Shoes | OSHA 29 CFR 1910.132 | Prevents particulate settling on personal clothing. Impervious materials prevent prolonged dermal contact and subsequent H315 reactions[5]. |
| Respiratory | Chemical Fume Hood (80-100 fpm) or Full-Face Respirator (ABEK Filter) | NIOSH / EN 14387 | Mitigates inhalation of irritating dust (H335). ABEK filters actively neutralize organic vapors and acid gases (e.g., HCl, NOx) released during potential degradation[6]. |
Operational Workflow: Handling & Transfer
To prevent aerosolization and cross-contamination, all handling must follow a strict, linear workflow.
Figure 1: Step-by-step operational workflow for handling 6-Chloro-2-methoxy-4-phenylnicotinonitrile.
Step-by-Step Execution Protocol:
-
Pre-Operation (Ventilation Check): Ensure the chemical fume hood is operational. Clear the workspace of incompatible materials, particularly strong oxidizing agents and strong acids[3].
-
Weighing & Transfer: Use an anti-static weighing boat and a grounded micro-spatula. Causality: Dry pyridine-carbonitrile powders easily build static charge, leading to sudden aerosolization of irritating dust into the breathing zone.
-
Solubilization: Whenever possible, dissolve the compound in the target solvent (e.g., DMSO, DMF, or DCM) directly within the fume hood before transporting it to other laboratory stations.
-
Decontamination: Wipe down the analytical balance and hood surfaces with a damp paper towel using a soap and water solution. Causality: The compound is highly lipophilic and water-insoluble; surfactants (soap) are mandatory to break its adherence to surfaces[2].
Emergency Response & Spill Management
In the event of an accidental release or exposure, immediate action is required to prevent systemic absorption[2][7].
Figure 2: Decision tree and emergency response protocol for chemical spill management.
Biological Exposure Protocols:
-
Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Do not use organic solvents (like ethanol) to clean the skin, as this will accelerate the transdermal absorption of the compound[2][7].
-
Eye Contact: Flush eyes with running water for 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate ophthalmological attention.
-
Inhalation: Move the victim to fresh air. If breathing is labored, administer oxygen. The compound causes respiratory tract irritation (H335); monitor for delayed pulmonary edema[7].
-
Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting , as this risks aspiration of the irritant into the lungs. Contact a poison control center immediately[7].
Waste Disposal Plan
6-Chloro-2-methoxy-4-phenylnicotinonitrile must not be allowed to enter drains or the general environment due to its toxicity profile[2].
-
Solid Waste: All contaminated consumables (nitrile gloves, weighing boats, paper towels, and inert spill absorbents like vermiculite) must be placed in a heavy-duty, puncture-resistant bag, sealed, and placed into a designated Hazardous Solid Waste drum.
-
Liquid Waste: Solutions containing this compound must be segregated based on the solvent used. Collect in clearly labeled Halogenated or Non-Halogenated liquid waste carboys. Ensure the waste container is kept tightly sealed and stored in a secondary containment tray away from light and heat sources.
References
-
Georganics. "1H-PYRROLO[2,3-B]PYRIDINE-3-CARBONITRILE Safety Data Sheet." Georganics Ltd. Available at: [Link]
-
Fisher Scientific. "SAFETY DATA SHEET - H315, H335, H302, H319 Handling Procedures." Fisher Scientific. Available at:[Link]
-
Dycotec Materials. "MATERIAL SAFETY DATA SHEET - Nitrile Rubber Glove Specifications (EN 374)." Dycotec Materials Ltd. Available at: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
